Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
prop-2-enyl 3,5-diamino-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-13-7(12)4-5(8)10-11-6(4)9/h2H,1,3H2,(H5,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTWDVFFLRWIAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=C(NN=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The guide details a plausible and robust synthetic pathway, outlines its key physicochemical properties, and explores its potential applications in drug discovery, drawing parallels with structurally related bioactive molecules. This document is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of the 3,5-Diaminopyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Within this class of compounds, the 3,5-diaminopyrazole motif is of particular importance. The two amino groups provide key hydrogen bond donor and acceptor sites, facilitating interactions with biological targets, and also serve as versatile synthetic handles for further molecular elaboration.[2][3]
The introduction of an allyl ester at the 4-position of the pyrazole ring, as in this compound, offers additional strategic advantages. The allyl group can participate in various chemical transformations and may influence the compound's pharmacokinetic profile. This guide will now delve into the practical aspects of synthesizing and characterizing this promising molecule.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be efficiently achieved through a two-step process, commencing with commercially available starting materials. The overall synthetic strategy is outlined below.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Allyl 2-cyano-3-ethoxyacrylate
The initial step involves the formation of a key intermediate, an ethoxyacrylate derivative, from allyl cyanoacetate. This reaction is a well-established method for the preparation of precursors for various heterocyclic systems.
Protocol:
-
To a stirred solution of allyl cyanoacetate (1.0 eq.) in acetic anhydride (3.0 eq.), add triethyl orthoformate (1.2 eq.).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess acetic anhydride and other volatile components under reduced pressure using a rotary evaporator.
-
The resulting crude oil, Allyl 2-cyano-3-ethoxyacrylate, can be used in the subsequent step without further purification. For analytical purposes, a small sample can be purified by column chromatography on silica gel.
Causality: The use of acetic anhydride serves as both a solvent and a water scavenger, driving the reaction to completion. Triethyl orthoformate acts as the source of the ethoxy methylene group that condenses with the active methylene of allyl cyanoacetate.
Step 2: Cyclization to this compound
The final step is a cyclization reaction where the ethoxyacrylate intermediate reacts with hydrazine hydrate to form the desired 3,5-diaminopyrazole ring.
Protocol:
-
Dissolve the crude Allyl 2-cyano-3-ethoxyacrylate (1.0 eq.) in absolute ethanol.
-
To this solution, add hydrazine hydrate (2.2 eq.) dropwise at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Causality: Hydrazine, being a dinucleophile, initially attacks the electrophilic carbon of the acrylate and displaces the ethoxy group. A subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, leads to the formation of the stable aromatic 3,5-diaminopyrazole ring. The use of a slight excess of hydrazine hydrate ensures the complete conversion of the intermediate.
Physicochemical and Spectroscopic Properties
The accurate characterization of this compound is crucial for its identification and for ensuring its purity. Below are the expected properties based on its structure and data from similar compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₄O₂ | --INVALID-LINK-- |
| Molecular Weight | 182.18 g/mol | --INVALID-LINK-- |
| Appearance | Expected to be a white to off-white solid | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF |
Spectroscopic Data (Predicted):
-
¹H NMR: Protons of the allyl group (δ 4.5-6.0 ppm), signals for the two amino groups (broad singlets), and a signal for the pyrazole NH (broad singlet).
-
¹³C NMR: Carbonyl carbon of the ester (δ ~160-170 ppm), carbons of the pyrazole ring, and carbons of the allyl group.
-
IR (cm⁻¹): N-H stretching of the amino groups (~3200-3400 cm⁻¹), C=O stretching of the ester (~1700 cm⁻¹), and C=C stretching of the allyl group (~1640 cm⁻¹).
-
Mass Spectrometry (MS): A molecular ion peak corresponding to its molecular weight.
Potential Applications in Drug Discovery
While specific biological data for this compound is not yet widely published, the 3,5-diaminopyrazole scaffold is a well-established pharmacophore with diverse biological activities. This suggests that the title compound could be a valuable starting point for the development of new therapeutic agents.
Caption: Potential therapeutic applications of the title compound.
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Kinase Inhibitors: The diaminopyrazole core can mimic the hinge-binding motif of ATP, making it a suitable scaffold for designing kinase inhibitors.[4]
-
Antimicrobial Agents: Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.
-
Anticancer Therapeutics: The ability of pyrazoles to induce apoptosis and inhibit cell proliferation has led to their investigation as anticancer agents.[4]
-
Anti-inflammatory Drugs: The well-known NSAID celecoxib features a pyrazole core, highlighting the potential of this scaffold in developing anti-inflammatory agents.
The presence of the two amino groups and the allyl ester in this compound provides ample opportunities for structure-activity relationship (SAR) studies. These functional groups can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a synthetically accessible and promising heterocyclic compound. The robust synthetic route detailed in this guide, coupled with the known biological potential of the 3,5-diaminopyrazole scaffold, positions this molecule as a valuable building block for the discovery of novel drug candidates. Further investigation into its biological activities is warranted and is expected to unveil its therapeutic potential.
References
A Multi-Technique Approach to the Definitive Structural Elucidation of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. The specific substitution pattern of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate, featuring two amino groups for hydrogen bonding and an allyl ester moiety, makes it a compound of significant interest for drug development. However, its synthesis can potentially yield various isomers. Absolute certainty in its chemical structure is therefore not merely an academic exercise, but a prerequisite for meaningful pharmacological evaluation and intellectual property protection. This guide presents a holistic and self-validating analytical workflow designed to provide unambiguous structural confirmation. We move beyond simple data reporting to explain the strategic rationale behind each technique, ensuring that the final structural assignment is built on a foundation of interlocking, corroborative evidence.
The Hypothesis: The Proposed Molecular Structure
Before embarking on any analytical journey, we must first define our destination. The target molecule is this compound. Our working hypothesis is that the synthesis has successfully produced the structure shown below. The subsequent sections will detail the systematic process of rigorously testing and confirming this hypothesis.
Figure 1. Proposed structure of this compound (C₇H₉N₃O₂).
The Analytical Workflow: A Strategy of Orthogonal Confirmation
A robust structural elucidation relies on a multi-technique approach where each method provides a unique piece of the puzzle. The weakness of one technique is compensated by the strength of another, creating a self-validating system. Our strategy progresses from a broad confirmation of molecular formula to a detailed mapping of atomic connectivity.
Mass Spectrometry: Confirming the Elemental Composition
Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is the first and most critical checkpoint. Its purpose is to confirm that the synthesized compound has the correct elemental formula. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four decimal places), we can distinguish our target molecule from other potential products or impurities with the same nominal mass. We employ Electrospray Ionization (ESI) as it is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the protonated molecular ion, [M+H]⁺.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.
-
Analysis Mode: Operate in positive ion mode to detect the [M+H]⁺ species.
-
Data Acquisition: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.
Data Presentation & Interpretation
The expected elemental formula is C₇H₉N₃O₂. The theoretical mass is calculated to validate the experimental findings.
| Parameter | Expected Value |
| Elemental Formula | C₇H₉N₃O₂ |
| Exact Mass (M) | 167.0695 g/mol |
| Species Detected | [M+H]⁺ |
| Calculated m/z for [M+H]⁺ | 168.0773 |
| Observed m/z | 168.0771 (Example) |
| Mass Error | < 5 ppm (Trustworthiness threshold) |
A measured m/z value within 5 ppm of the calculated value provides high confidence in the elemental composition, confirming that the correct atoms have been assembled.
FT-IR Spectroscopy: A Rapid Functional Group Fingerprint
Expertise & Causality: While HRMS confirms the elemental formula, Fourier-Transform Infrared (FT-IR) spectroscopy confirms the presence of key chemical bonds and functional groups. This technique is rapid and provides crucial corroborative evidence. For our target molecule, we expect to see characteristic vibrations for the amine (N-H), ester carbonyl (C=O), and allyl (C=C, =C-H) groups. The absence of unexpected peaks (e.g., a nitrile at ~2200 cm⁻¹) is as important as the presence of expected ones.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No KBr pellet preparation is required, making this method fast and efficient.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Signal Averaging: Co-add 16 or 32 scans to improve the signal-to-noise ratio.
Data Presentation & Interpretation
The presence of the following absorption bands provides strong evidence for the proposed structure.[1][2][3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Assignment |
| 3450 - 3200 | Medium-Strong, Broad | N-H Stretch | Primary amines (-NH₂) and pyrazole N-H |
| 3100 - 3000 | Medium | =C-H Stretch | Allyl group C-H bonds |
| ~1700 | Strong, Sharp | C=O Stretch | Ester carbonyl group |
| ~1640 | Medium | C=C Stretch | Allyl group double bond |
| 1600 - 1450 | Medium-Strong | N-H Bend / C=N Stretch | Amine scissoring and pyrazole ring vibrations |
| ~1250 | Strong | C-O Stretch | Ester C-O bond |
The combination of a strong carbonyl peak around 1700 cm⁻¹ and broad N-H stretching bands above 3200 cm⁻¹ is a powerful diagnostic fingerprint for this molecule.
NMR Spectroscopy: The Definitive Structural Blueprint
Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[4] While 1D NMR (¹H and ¹³C) provides information on the chemical environment and count of hydrogen and carbon atoms, 2D NMR techniques like HSQC and HMBC are essential to definitively piece the molecular fragments together.[5][6][7] For a molecule with multiple nitrogen atoms and potential tautomers, 2D NMR is not optional; it is mandatory for an unambiguous assignment.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of compounds and, crucially, to slow the exchange of N-H protons, allowing them to be observed in the ¹H NMR spectrum.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.
-
2D Spectra: Acquire phase-sensitive gHSQC (Heteronuclear Single Quantum Coherence) and gHMBC (Heteronuclear Multiple Bond Correlation) spectra. The HMBC experiment should be optimized for a long-range coupling constant (ⁿJCH) of 8 Hz to capture key 2- and 3-bond correlations.
¹H NMR Analysis: Proton Environment Mapping
The ¹H NMR spectrum provides the first detailed look at the C-H framework.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 | br s | 1H | N1-H (Pyrazole) | Acidic proton on the pyrazole ring, typically downfield and broad. |
| ~6.5 | br s | 2H | C5-NH₂ | Amino protons, broad due to quadrupole coupling with nitrogen and exchange. |
| ~5.95 | m (ddt) | 1H | -CH=CH₂ | Central allyl proton, split by adjacent CH₂ and terminal =CH₂ protons. |
| ~5.5 | br s | 2H | C3-NH₂ | Second set of amino protons, chemically non-equivalent to the C5-NH₂ due to the ring electronics. |
| ~5.35 | d | 1H | -CH=CH ₂ (trans) | Terminal allyl proton trans to the main chain.[9][10] |
| ~5.20 | d | 1H | -CH=CH ₂ (cis) | Terminal allyl proton cis to the main chain.[9][10] |
| ~4.60 | d | 2H | -O-CH₂ -CH= | Methylene protons adjacent to the ester oxygen and the vinyl group. |
A critical observation is the absence of a signal between 7-8 ppm, which would correspond to a proton at the C4 position of the pyrazole ring. This absence is a key piece of evidence that the C4 position is substituted by the carboxylate group.
¹³C NMR Analysis: The Carbon Skeleton
The ¹³C NMR spectrum reveals all unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C =O | Ester carbonyl carbon, typically in this downfield region. |
| ~158 | C 5 (Pyrazole) | Carbon bearing an amino group. |
| ~152 | C 3 (Pyrazole) | Carbon bearing an amino group, distinct from C5. |
| ~134 | -C H=CH₂ | Central carbon of the allyl group.[11] |
| ~118 | -CH=C H₂ | Terminal carbon of the allyl group.[11] |
| ~85 | C 4 (Pyrazole) | Quaternary carbon attached to the carboxylate, significantly shielded. |
| ~64 | -O-C H₂- | Methylene carbon attached to the ester oxygen.[11] |
2D NMR (HSQC & HMBC): Assembling the Puzzle
HSQC confirms the direct one-bond connections between the protons and carbons assigned above. The HMBC spectrum provides the definitive proof by revealing the long-range (2- and 3-bond) connectivity.
Interpretation of Key HMBC Correlations:
-
Key Correlation 1 (Allyl CH₂ → C=O): The protons of the allyl -OCH₂- group (~4.60 ppm) show a strong correlation to the ester carbonyl carbon (~165 ppm). This is irrefutable evidence that the allyl group is attached to the carboxylate via an ester linkage.
-
Key Correlation 2 (Pyrazole N-H → C4, C5): The pyrazole N-H proton (~11.5 ppm) shows correlations to both the C4 (~85 ppm) and C5 (~158 ppm) carbons. This places the N-H within the pyrazole ring and confirms its proximity to these carbons.
-
Key Correlation 3 (NH₂ → C4): The protons of both amino groups (~6.5 and ~5.5 ppm) are expected to show correlations to the quaternary C4 carbon (~85 ppm). This definitively places the carboxylate group at C4, flanked by the two amino-substituted carbons (C3 and C5).
These interlocking correlations, visualized in Diagram 2, leave no room for ambiguity and confirm the proposed structure over any other isomer.
X-Ray Crystallography: The Gold Standard
Expertise & Causality: While the combination of HRMS, IR, and comprehensive NMR analysis provides a definitive structure in solution, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure in the solid state. It provides a 3D model of the molecule, revealing precise bond lengths, angles, and intermolecular interactions like hydrogen bonding. The successful crystallization and structural solution for the closely related 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid demonstrates the feasibility of this technique for this class of compounds.[12][13][14]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystallization: Grow single crystals suitable for diffraction by slow evaporation of the compound from a suitable solvent (e.g., ethanol, as reported for similar structures).[12]
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution & Refinement: Solve the structure using direct methods and refine the model against the collected data to achieve a final, high-resolution 3D structure.
A successful crystallographic analysis would not only confirm the covalent bonding arrangement but would also reveal the supramolecular assembly, likely dominated by hydrogen bonds involving the two amino groups, the pyrazole N-H, and the ester carbonyl oxygen. This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.
Conclusion
The structural elucidation of this compound is achieved through a systematic and logical application of modern analytical techniques. High-resolution mass spectrometry validates the elemental formula, and FT-IR spectroscopy confirms the presence of essential functional groups. The core of the proof lies in a comprehensive NMR analysis, where 1D spectra establish the carbon-hydrogen framework and 2D HMBC experiments definitively connect the pyrazole core, the diamino substituents, and the allyl carboxylate moiety. Each piece of data corroborates the others, creating a self-consistent and irrefutable structural assignment. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing this promising molecule in research and development.
References
- 1. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 1H NMR [m.chemicalbook.com]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 11. Allyl ether(557-40-4) 13C NMR spectrum [chemicalbook.com]
- 12. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Spectroscopic Characterization of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, and the presence of amino and allyl ester functionalities in this particular derivative offers multiple points for further chemical modification and exploration of structure-activity relationships (SAR).[1][2] Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity, and spectroscopic techniques are the cornerstone of this characterization.
This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide, written from the perspective of a Senior Application Scientist, will provide a detailed, predictive analysis based on established principles of spectroscopy and data from closely related pyrazole analogues. This approach is designed to empower researchers to anticipate, interpret, and validate their own experimental findings.
The molecular structure of this compound is presented below:
References
An In-depth Technical Guide to Elucidating the Mechanism of Action of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in modern drug discovery. Its derivatives exhibit a remarkable breadth of pharmacological activities, underpinning therapeutic agents across diverse medical fields including oncology, inflammation, and infectious diseases.[1][2][3] The 3,5-diaminopyrazole substructure, in particular, is a recurring motif in potent bioactive molecules. This guide focuses on a specific, yet under-characterized derivative: Allyl 3,5-diamino-1H-pyrazole-4-carboxylate (PubChem CID: 73554792).[4]
While the broader family of 3,5-diaminopyrazoles has been extensively studied, the precise mechanism of action for this allyl ester remains to be elucidated. This document serves as a comprehensive technical guide for researchers, outlining a logical, hypothesis-driven framework to systematically uncover its biological function. We will synthesize existing knowledge of related compounds to build a foundation of plausible mechanisms and detail the experimental workflows required to validate them.
The Known Pharmacological Landscape of the 3,5-Diaminopyrazole Core
An analysis of the existing literature reveals that the 3,5-diaminopyrazole scaffold is a versatile pharmacophore, capable of interacting with a wide array of biological targets. The specific activity is largely dictated by the nature and position of its substituents.
Inhibition of Protein Kinases
A prominent mechanism for pyrazole derivatives is the inhibition of protein kinases, critical regulators of cellular processes.
-
Cyclin-Dependent Kinases (CDKs): Certain 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent ATP-competitive inhibitors of CDKs, with a notable preference for CDK9/cyclin T1.[5] Inhibition of CDK9 blocks the phosphorylation of RNA polymerase II, leading to a shutdown of transcription, induction of the p53 tumor suppressor protein, and ultimately, cell cycle arrest. This has positioned these compounds as promising anticancer agents.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): More recently, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors of FGFRs. These compounds target both wild-type and gatekeeper mutant forms of the receptor, offering a strategy to overcome acquired resistance to existing FGFR inhibitors in cancer therapy.[6]
Antimicrobial and Anti-Biofilm Activity
The pyrazole core is also a key component in agents targeting microbial pathogens.
-
Antitubercular Activity: Various pyrazole-3,5-diamine derivatives have demonstrated potent activity against Mycobacterium tuberculosis. Molecular docking studies suggest these compounds may interact with key enzymes in mycobacterial metabolic pathways.[7][8]
-
Anti-Biofilm Activity: A fascinating mechanism has been identified for 4-arylazo-3,5-diamino-1H-pyrazoles in combating bacterial biofilms, particularly those of Pseudomonas aeruginosa. These molecules act not by killing the bacteria, but by inducing biofilm dispersal. They function as activators of the phosphodiesterase (PDE) BifA, which leads to the degradation of the bacterial second messenger cyclic di-guanosine monophosphate (c-di-GMP).[9][10] Reduced c-di-GMP levels trigger the transition from a sessile, biofilm-forming state to a motile, planktonic state, rendering the bacteria more susceptible to antibiotics and host immune responses.
Broad-Spectrum Enzyme Inhibition
Beyond kinases and PDEs, the pyrazole scaffold has been shown to inhibit other key enzyme classes.
-
Succinate Dehydrogenase (SDH) Inhibition: Pyrazole-4-carboxamides are known to act as SDH inhibitors, a mechanism widely exploited in the development of fungicides for agriculture. This mode of action disrupts the mitochondrial electron transport chain.[11]
-
Carbonic Anhydrase (CA) Inhibition: Pyrazole-carboxamides bearing a sulfonamide moiety have been synthesized as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II), which are involved in various physiological processes and are targets for diuretics and antiglaucoma drugs.[12]
-
Anti-inflammatory Activity: Many pyrazole derivatives exhibit significant anti-inflammatory and analgesic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, key players in the prostaglandin synthesis pathway.[13][14]
Hypothesized Mechanisms for this compound
Based on the established activities of the core scaffold, we can formulate several primary hypotheses for the mechanism of action of the title compound. The allyl ester moiety may influence its physicochemical properties, such as membrane permeability and metabolic stability, or it could engage in specific interactions within a target's binding site.
-
Hypothesis 1: Protein Kinase Inhibition. The compound may act as an inhibitor of cell cycle-related kinases like CDKs or growth factor receptors like FGFRs, suggesting potential as an anticancer agent.
-
Hypothesis 2: Anti-Biofilm Agent. The compound could function as a phosphodiesterase activator, leading to c-di-GMP degradation and biofilm dispersal, indicating utility in treating chronic bacterial infections.
-
Hypothesis 3: Metabolic Enzyme Inhibition. The compound might inhibit key metabolic enzymes such as COX, carbonic anhydrase, or succinate dehydrogenase, pointing towards anti-inflammatory or antimicrobial applications.
A Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate these hypotheses, a multi-tiered experimental approach is required. This workflow is designed to move from broad phenotypic screening to specific target identification and pathway validation.
Caption: A multi-tiered workflow for elucidating the mechanism of action.
Detailed Experimental Protocols
The following protocols represent cornerstone methodologies for executing the proposed workflow.
Protocol 4.1: Cell Viability Assessment via Resazurin Assay
This assay provides a robust, high-throughput method for assessing the antiproliferative effects of the compound on cancer cell lines.
Principle: Resazurin (a non-fluorescent blue dye) is reduced by metabolically active cells to the highly fluorescent pink resorufin. The fluorescent signal is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well clear-bottom black plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete growth medium, starting from a high concentration (e.g., 200 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).
-
Cell Treatment: Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells. Incubate for 72 hours.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well.
-
Incubation & Measurement: Incubate the plate for 2-4 hours at 37°C. Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis: Normalize the fluorescence readings to the vehicle control wells. Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 4.2: In Vitro Kinase Inhibition Assay (Generic)
This protocol can be adapted to any purified kinase to directly test for inhibitory activity.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay (Promega) is a common luminescent-based method.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 96-well plate, combine the following in kinase buffer:
-
Purified kinase (e.g., CDK9/T1, FGFR1).
-
Specific substrate (e.g., a relevant peptide).
-
Varying concentrations of the test compound (or vehicle control).
-
-
Initiate Reaction: Add an appropriate concentration of ATP to start the kinase reaction. Incubate at 30°C for 1 hour.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescence on a plate reader.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP was converted to ADP). Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀.
Protocol 4.3: Western Blot for Phospho-Protein Analysis
This protocol is used to validate the cellular effects of a kinase inhibitor by examining the phosphorylation status of its downstream targets.
Step-by-Step Methodology:
-
Cell Treatment & Lysis: Treat cells with the compound at concentrations around its IC₅₀ for a defined period (e.g., 2, 6, 24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-Rb).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Stripping & Re-probing: To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-Rb) and a loading control (e.g., anti-GAPDH).
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Hypothetical Screening Results Summary
| Assay Type | Cell Line / Target | Endpoint | Result (IC₅₀/EC₅₀) |
| Antiproliferative | HT-29 (Colon Cancer) | IC₅₀ | 5.2 µM |
| Antiproliferative | KATO III (Gastric Cancer) | IC₅₀ | 7.8 µM |
| Kinase Inhibition | CDK9/T1 | IC₅₀ | 0.8 µM |
| Kinase Inhibition | FGFR1 | IC₅₀ | > 50 µM |
| Anti-biofilm | P. aeruginosa | EC₅₀ (Dispersal) | 15 µM |
Concluding Remarks and Future Directions
This compound stands as a promising chemical entity derived from a scaffold of proven pharmacological relevance. Its mechanism of action, while currently unknown, can be systematically and definitively elucidated using the hypothesis-driven workflow detailed in this guide. Initial broad phenotypic screening will be crucial in directing subsequent investigations toward either oncology, infectious disease, or inflammatory pathways.
Should the compound prove to be a potent kinase inhibitor, for example, the subsequent steps of target validation, pathway analysis, and SAR studies will be critical for its development into a lead candidate. The structural contribution of the allyl ester moiety will be a key point of investigation, potentially offering a vector for optimizing potency, selectivity, and pharmacokinetic properties. This guide provides the foundational strategy for unlocking the therapeutic potential of this intriguing molecule.
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C7H10N4O2 | CID 73554792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. researchgate.net [researchgate.net]
- 9. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
Introduction: The Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Significance of Diaminopyrazole Carboxylates
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2][3] Its unique structural and electronic properties allow for versatile functionalization, making it a cornerstone in the design of novel therapeutic agents.[3][4]
This guide focuses on a specific, highly functionalized class of these compounds: diaminopyrazole carboxylates . This core structure, characterized by a pyrazole ring bearing two amino groups and a carboxylate (or related carboxamide) function, has emerged as a powerhouse in targeted therapy, particularly in oncology. We will explore the profound biological significance of this molecular architecture, dissecting its primary mechanism of action as a potent kinase inhibitor, detailing the downstream cellular consequences, and providing the experimental frameworks used to validate its activity. As a senior application scientist, the goal is not merely to present data, but to illuminate the causal logic behind the molecular interactions and experimental designs that define this exciting field of research.
Part 1: The Central Mechanism - Potent and Selective Kinase Inhibition
The human kinome consists of over 500 protein kinases, enzymes that catalyze the phosphorylation of proteins. These molecules act as critical nodes in cellular signaling pathways, regulating processes from cell cycle progression and proliferation to apoptosis and differentiation.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. Diaminopyrazole carboxylates have proven to be exceptionally effective at targeting several key kinase families.
Targeting the Cell Cycle Engine: Cyclin-Dependent Kinases (CDKs)
The cell cycle is a tightly regulated process driven by the sequential activation of Cyclin-Dependent Kinases (CDKs).[2] Uncontrolled proliferation, a defining feature of cancer, is often linked to aberrant CDK activity. Diaminopyrazole carboxylates have been extensively developed as potent inhibitors of these crucial enzymes, particularly CDK2.[5][6]
By occupying the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of its substrates, leading to a halt in cell cycle progression.[6] This mechanism is fundamental to their anti-proliferative effects. For instance, a series of 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine derivatives demonstrated significant CDK2 inhibitory activity, with several compounds showing potency greater than the reference inhibitor, roscovitine.[5][7] The compound AT7519, a 4-amino-1H-pyrazole-3-carboxamide derivative, also showed low nanomolar affinity for CDK2 and has advanced to clinical trials.[8]
Disrupting Mitosis: Aurora Kinase Inhibition
Aurora kinases (A and B) are essential for proper mitotic progression, playing roles in centrosome separation, spindle assembly, and cytokinesis.[9] Their overexpression is common in many tumors, making them attractive targets. Pyrazole-based compounds, including diaminopyrimidine variants, have been successfully developed as dual inhibitors of both Aurora B and vascular endothelial growth factor receptor (KDR), another key target in cancer therapy.[10] This dual-inhibition strategy attacks the tumor on two fronts: by disrupting cell division and by cutting off its blood supply (anti-angiogenesis).
Quantitative Data: Kinase Inhibitory Potency
The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of the concentration required to inhibit 50% of the target kinase's activity.
| Compound Class/Example | Target Kinase | IC₅₀ Value (µM) | Reference |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Cmpd 6) | CDK2 | 0.46 | [5][7] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine (Cmpd 11) | CDK2 | 0.45 | [5][7] |
| Roscovitine (Reference) | CDK2 | 0.99 | [5][7] |
| Pyrazole-based derivative (Cmpd 25) | CDK1 | 1.52 | [9] |
| 4-benzoylamino-1H-pyrazole-3-carboxamide (DC-K2in212) | CDK2 | 0.0021 | [6] |
Visualizing the Mechanism: Generic Kinase Inhibition Pathway
The following diagram illustrates the fundamental principle of action for a diaminopyrazole carboxylate derivative as a competitive ATP inhibitor of a protein kinase.
Caption: Competitive inhibition of a protein kinase by a diaminopyrazole carboxylate derivative.
Part 2: Cellular Consequences and Anti-Cancer Effects
The inhibition of key kinases by diaminopyrazole carboxylates triggers a cascade of downstream events within the cancer cell, culminating in the suppression of tumor growth. The two most significant outcomes are cell cycle arrest and the induction of apoptosis.
Halting Proliferation: Cell Cycle Arrest
By inhibiting CDKs, these compounds effectively press the brakes on the cell division machinery. This leads to an accumulation of cells at specific checkpoints in the cell cycle. For example, a class of 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was shown to induce cell cycle arrest at the G0/G1 interphase.[11] Similarly, potent CDK2 inhibitors from a 4-benzoylamino-1H-pyrazole-3-carboxamide series were also found to block cell cycle progression, preventing cancer cells from replicating.[6] This cytostatic effect is a direct and measurable consequence of the primary kinase inhibition mechanism.
Inducing Cell Suicide: Apoptosis
Beyond simply halting proliferation, many diaminopyrazole carboxylates actively induce programmed cell death, or apoptosis. This is a critical feature for an effective anti-cancer agent, as it leads to the elimination of tumor cells. Studies have shown that these compounds can modulate the expression of key apoptosis-regulating proteins. For instance, one potent derivative was found to increase the levels of the pro-apoptotic protein Bax while simultaneously reducing the levels of the anti-apoptotic protein Bcl-2 in MCF-7 breast cancer cells.[5][7] This shift in the Bax/Bcl-2 ratio is a classic trigger for the apoptotic cascade.
Visualizing the Pathway: From Kinase Inhibition to Apoptosis
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrazole Core as a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Discovery and History of Novel Pyrazole Compounds
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1] First described in the 19th century, its journey from a chemical curiosity to a "privileged scaffold" is a testament to its remarkable versatility.[1][2] Pyrazole-containing compounds are rarely found in nature, likely due to the biological difficulty of forming the N-N bond, making their synthesis and development a key achievement in organic chemistry.[3] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor and its relative metabolic stability, contribute to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1][4]
This guide provides a comprehensive overview for researchers and drug development professionals, tracing the historical discovery of pyrazoles, detailing foundational and modern synthetic methodologies, and exploring their strategic application in drug discovery through key case studies.
Part 1: The Foundational Discovery and Synthesis of the Pyrazole Ring
The history of pyrazole chemistry began in 1883 with the German chemist Ludwig Knorr.[5][6] While attempting to synthesize a quinoline derivative, Knorr discovered the first pyrazole derivative through the condensation of ethyl acetoacetate with phenylhydrazine.[5][7] This reaction, now famously known as the Knorr Pyrazole Synthesis , became the classical and most fundamental method for constructing the pyrazole ring system.[5][8][9]
The Knorr synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][10][11] The reaction is robust, often proceeds with high yields due to the formation of a stable aromatic product, and remains a vital tool for creating a wide variety of substituted pyrazoles.[8][10]
Diagram: The Knorr Pyrazole Synthesis Workflow
Caption: A generalized workflow of the classical Knorr Pyrazole Synthesis.
Experimental Protocol: Classical Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol is adapted from the foundational 1883 work by Ludwig Knorr and modern procedural refinements.[5][8]
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl acetoacetate (3 mmol) and phenylhydrazine (3 mmol).
-
Solvent and Catalyst: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to serve as a catalyst.[8]
-
Heating: Heat the reaction mixture on a hot plate with constant stirring to approximately 100°C for 1 hour.[8]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane. Check for the consumption of the ethyl acetoacetate starting material.[8][12]
-
Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture while stirring.[12]
-
Isolation and Purification: Allow the mixture to cool slowly to room temperature to induce crystallization. Collect the solid product by filtration using a Buchner funnel, wash with a small amount of cold water, and air dry. The final product can be further purified by recrystallization from ethanol.[8]
Part 2: Evolution of Synthetic Methodologies
While the Knorr synthesis is a workhorse, modern drug discovery demands greater efficiency, regioselectivity, and access to diverse chemical structures. This has driven the development of advanced synthetic strategies.
-
[3+2] Dipolar Cycloaddition: This powerful method constructs the five-membered ring by reacting a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (like an alkyne or alkene).[1][10] This approach offers excellent control over regioselectivity and is fundamental for creating complex pyrazoles.[1][6]
-
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form the pyrazole product, offering high atom economy and procedural simplicity.[1][12] This efficiency is highly valued in the rapid generation of compound libraries for high-throughput screening.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, accelerating the synthesis of pyrazole libraries.[12]
Diagram: [3+2] Cycloaddition for Pyrazole Synthesis
Caption: General scheme of a [3+2] dipolar cycloaddition reaction to form a pyrazole.
Part 3: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring's prevalence in FDA-approved drugs is due to its unique ability to serve multiple strategic roles in medicinal chemistry.[1][4] Between 2014 and 2023, 20 drugs containing a pyrazole scaffold were approved by the USFDA, with 45% of them being for cancer treatment.[13]
The Pyrazole as a Bioisostere
Bioisosteric replacement is a rational drug design strategy where a part of a molecule is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic parameters.[14] The pyrazole ring is an effective bioisostere for several key functional groups:
-
Amide Bioisostere: Pyrazoles can mimic the hydrogen bonding capabilities of amide groups while offering improved metabolic stability and different conformational properties.[15]
-
Aryl Bioisostere: Compared to a benzene ring, the pyrazole core can reduce lipophilicity and improve aqueous solubility, which are often desirable properties for drug candidates. The nitrogen atoms also introduce hydrogen bonding potential not present in a simple phenyl ring.[4]
This strategy was notably explored in the development of analogs for Rimonabant, where replacing the pyrazole with other heterocycles like thiazoles, triazoles, and imidazoles was investigated to modulate activity.[14][16]
Case Study 1: Celecoxib (Celebrex) - The Dawn of Selective COX-2 Inhibition
The development of Celecoxib (Celebrex®) is a landmark in rational drug design.[17] The discovery of two cyclooxygenase isoforms, COX-1 (constitutive, protective functions) and COX-2 (inducible at inflammation sites), presented a clear therapeutic target.[17] The goal was to selectively inhibit COX-2 for anti-inflammatory effects without the gastrointestinal side effects caused by non-selective NSAIDs that inhibit COX-1.[17]
A team at Searle, led by John Talley, discovered that the 1,5-diarylpyrazole scaffold was ideal for achieving this selectivity.[18][19] The key to Celecoxib's selectivity is the para-sulfonamide (-SO₂NH₂) group on one of the N-phenyl rings.[17] This group fits into a specific hydrophilic side pocket present in the COX-2 active site but absent in the COX-1 active site, leading to highly selective binding.[17]
| Drug | Target | Key Structural Feature | Year Approved (USA) |
| Celecoxib | COX-2 | 1,5-Diarylpyrazole with a sulfonamide moiety | 1998 |
| Sildenafil | PDE-5 | Fused pyrazolo[4,3-d]pyrimidin-7-one core | 1998 |
| Rimonabant | CB1 Receptor (Antagonist) | 1,5-Diarylpyrazole | 2006 (Europe); Withdrawn 2008 |
| Ruxolitinib | JAK1 / JAK2 | Pyrrolo[2,3-d]pyrimidine core with pyrazole side chain | 2011 |
| Apixaban | Factor Xa | Pyrazolo[3,4-c]pyridine-based core | 2012 |
| Crizotinib | ALK / ROS1 | Aminopyridine core with a substituted pyrazole | 2011 |
Table based on data from multiple sources.[2][4][19][20]
Diagram: Mechanism of Celecoxib's COX-2 Selectivity
Caption: Celecoxib's sulfonamide group fits into a unique COX-2 side pocket, conferring selectivity.
Case Study 2: Sildenafil (Viagra) - A Serendipitous Discovery
Sildenafil (Viagra®) was originally developed to treat hypertension and angina. Its famous application for erectile dysfunction was discovered serendipitously during clinical trials. The core of Sildenafil is a fused pyrazolo[4,3-d]pyrimidin-7-one structure.[2][21] It acts as a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that degrades cGMP.[21] By inhibiting PDE5, Sildenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[21][22] The pyrazole portion of the fused ring system is critical for binding to the active site of the PDE5 enzyme.
Case Study 3: Rimonabant (Acomplia) - A Lesson in Drug Development
Rimonabant (Acomplia), a 1,5-diarylpyrazole, was the first selective cannabinoid-1 (CB1) receptor antagonist to be approved for clinical use.[20][23] The endocannabinoid system is involved in regulating appetite, and blocking the CB1 receptor was shown to decrease food intake.[23][24] Clinical trials demonstrated that Rimonabant produced significant weight loss and improved metabolic profiles.[23][25] However, it was withdrawn from the market worldwide in 2008 due to serious psychiatric side effects, including depression and anxiety.[20][25] The story of Rimonabant underscores the critical importance of safety profiling in drug development, even for compounds with high efficacy.
Part 4: Key Experimental Protocols in Pyrazole Drug Discovery
The development of novel pyrazole compounds relies on a suite of standardized biological assays to determine their therapeutic potential. A crucial assay for many pyrazole-based drugs, particularly in oncology, is the kinase inhibition assay.
Experimental Protocol: General In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of pyrazole compounds against a target protein kinase.[1]
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase (e.g., JAK2, ALK), a specific peptide substrate, ATP, and MgCl₂.
-
Compound Preparation: Create a serial dilution of the test pyrazole compounds in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Reaction Initiation: In a 96-well plate, add the kinase enzyme, the diluted test compound, and the substrate peptide.
-
ATP Addition: Initiate the kinase reaction by adding a defined concentration of ATP (often at its Km value).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using methods like ADP-Glo™, HTRF®, or ELISA, which measure ATP consumption or phosphopeptide formation.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Conclusion
From Knorr's foundational discovery to its current status as a privileged scaffold, the pyrazole ring has become an indispensable tool in the arsenal of medicinal chemists. Its synthetic tractability, coupled with its advantageous physicochemical properties, allows for the precise tuning of biological activity. The success stories of drugs like Celecoxib and Sildenafil highlight the power of this scaffold in creating highly selective and effective therapeutics. As synthetic methodologies continue to advance and our understanding of biological targets deepens, the pyrazole core is certain to remain a central element in the discovery of the next generation of novel medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. books.rsc.org [books.rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 19. Celecoxib - Wikipedia [en.wikipedia.org]
- 20. Rimonabant - Wikipedia [en.wikipedia.org]
- 21. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Buy Pyrazole N-Demethyl Sildenafil-d3 [smolecule.com]
- 23. Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Rimonabant: an antagonist drug of the endocannabinoid system for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
"Allyl 3,5-diamino-1H-pyrazole-4-carboxylate synthesis protocol"
Application Notes and Protocols
Abstract
This application note provides a detailed, two-step protocol for the synthesis of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate, a functionalized pyrazole derivative of significant interest in medicinal chemistry and drug development. Pyrazole scaffolds are privileged structures known for a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties.[1][2] This guide is designed for researchers in organic synthesis and drug discovery, offering a robust methodology grounded in established chemical principles. The protocol begins with the synthesis of an activated intermediate, Allyl 2-cyano-3-ethoxyacrylate, via a base-catalyzed Knoevenagel condensation. This intermediate is then cyclized using hydrazine hydrate to yield the target compound. The document includes comprehensive details on the reaction mechanism, step-by-step procedures, safety precautions, purification methods, and analytical characterization of the final product.
Introduction and Scientific Background
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, a structural motif central to numerous pharmaceuticals. The specific substitution pattern of 3,5-diamino groups provides multiple vectors for further chemical modification, making these compounds versatile building blocks for library synthesis. The carboxylate group at the 4-position, protected as an allyl ester, offers a readily deprotectable handle for subsequent amide bond formation or other conjugations, a critical feature in late-stage functionalization strategies.
The synthesis strategy employed here is a classic and reliable approach for constructing polysubstituted pyrazoles. It leverages the cyclocondensation reaction between a hydrazine and a 1,3-dielectrophile equivalent.[3]
-
Step 1 (Knoevenagel Condensation): The synthesis initiates with the reaction between allyl cyanoacetate and triethyl orthoformate. This reaction, catalyzed by a base like piperidine in the presence of acetic anhydride, forms an electrophilic enol ether, Allyl 2-cyano-3-ethoxyacrylate. The acetic anhydride serves to sequester the ethanol byproduct, driving the reaction equilibrium towards the product.
-
Step 2 (Cyclocondensation): The purified intermediate is then treated with hydrazine hydrate. Hydrazine, acting as a potent dinucleophile, undergoes a sequence of Michael addition to the electron-deficient double bond, followed by an intramolecular nucleophilic attack on the nitrile carbon. Subsequent tautomerization and aromatization lead to the stable 3,5-diaminopyrazole ring system.[3][4] This method is highly efficient and provides excellent regioselectivity.
Reaction Scheme and Workflow
Overall Synthesis
-
Step 1: Allyl Cyanoacetate + Triethyl Orthoformate → Allyl 2-cyano-3-ethoxyacrylate
-
Step 2: Allyl 2-cyano-3-ethoxyacrylate + Hydrazine Hydrate → this compound
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis and characterization of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity/Grade | Typical Supplier |
| Allyl cyanoacetate | 13361-32-5 | 125.13 g/mol | ≥99.0% | Sigma-Aldrich, Merck |
| Triethyl orthoformate | 122-51-0 | 148.20 g/mol | ≥98% | Sigma-Aldrich, Alfa Aesar |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | ≥99% | Fisher Scientific |
| Piperidine | 110-89-4 | 85.15 g/mol | ≥99% | Sigma-Aldrich |
| Hydrazine Hydrate | 10217-52-4 | 50.06 g/mol | 64-65% (N₂H₄) | Sigma-Aldrich, Merck |
| Ethanol (Absolute) | 64-17-5 | 46.07 g/mol | ≥99.5% | Fisher Scientific |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | ACS Grade | VWR |
| Hexanes | 110-54-3 | 86.18 g/mol | ACS Grade | VWR |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | Anhydrous | Sigma-Aldrich |
Detailed Synthesis Protocol
Safety Precautions
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle only in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves (double-gloving recommended), and chemical splash goggles.
-
Allyl Cyanoacetate: Toxic if swallowed. Avoid inhalation and contact with skin.
-
Piperidine & Acetic Anhydride: Corrosive and lachrymatory. Handle with care in a fume hood.
-
All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) where appropriate, especially when handling anhydrous reagents.
PART A: Synthesis of Allyl 2-cyano-3-ethoxyacrylate (Intermediate)
-
Reactor Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add allyl cyanoacetate (12.5 g, 0.1 mol) and triethyl orthoformate (17.8 g, 0.12 mol).
-
Catalyst Addition: Add acetic anhydride (12.2 g, 0.12 mol) to the mixture. Finally, add piperidine (0.85 g, 0.01 mol) dropwise while stirring.
-
Scientist's Note: Piperidine acts as a base to deprotonate the active methylene group of allyl cyanoacetate, initiating the condensation. Acetic anhydride reacts with the ethanol byproduct, preventing the reverse reaction and ensuring a high yield.
-
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification:
-
Allow the mixture to cool to room temperature.
-
Set up a fractional distillation apparatus.
-
Carefully distill the mixture under reduced pressure to remove unreacted starting materials and low-boiling point byproducts.
-
The product, Allyl 2-cyano-3-ethoxyacrylate, is a high-boiling point oil. Collect the fraction at the appropriate temperature and pressure. The pure product should be a pale yellow oil.
-
PART B: Synthesis of this compound (Final Product)
-
Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the purified Allyl 2-cyano-3-ethoxyacrylate (9.05 g, 0.05 mol) in absolute ethanol (100 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (3.1 g, ~0.06 mol) dropwise to the solution at room temperature. The addition may be slightly exothermic; maintain the temperature below 40 °C using a water bath if necessary.
-
Scientist's Note: An excess of hydrazine is used to ensure the complete consumption of the intermediate. Ethanol is an excellent solvent as it solubilizes the reactants and the product often precipitates upon cooling, simplifying purification.
-
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 78 °C) for 3-5 hours. The formation of a white precipitate is typically observed as the reaction proceeds. Monitor the reaction completion by TLC (1:1 Hexanes:Ethyl Acetate).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 20 mL) and then with cold diethyl ether (2 x 20 mL) to remove soluble impurities.
-
Dry the product under vacuum at 40-50 °C.
-
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from hot ethanol or an ethanol/water mixture. Dissolve the solid in a minimum amount of boiling ethanol, add water dropwise until turbidity persists, and then allow it to cool slowly to form pure crystals.
Characterization of Final Product
The structure of the synthesized this compound should be confirmed by standard analytical techniques.
| Analysis Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~10.5-11.5 (s, 1H, pyrazole-NH), ~6.0-6.5 (br s, 4H, 2x-NH₂), ~5.8-6.0 (m, 1H, -OCH₂CH =CH₂), ~5.1-5.3 (m, 2H, -OCH₂CH=CH ₂), ~4.6 (d, 2H, -OCH ₂CH=CH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~165 (C=O), ~155 (C3/C5-NH₂), ~133 (-OCH₂C H=CH₂), ~118 (-OCH₂CH=C H₂), ~90 (C4), ~64 (-OC H₂CH=CH₂) |
| Mass Spec (ESI+) | Expected [M+H]⁺: 197.0987 |
| IR (ATR) | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~3100 (pyrazole N-H), ~1680 (C=O stretch), ~1620 (N-H bend), ~1580 (C=N stretch) |
Mechanistic Elucidation
The formation of the pyrazole ring is a well-established process involving nucleophilic attack and cyclization.
References
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
Mastering the Purification of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate: An In-Depth Guide
Introduction: The Critical Role of Purity in Drug Development
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As with any active pharmaceutical ingredient (API) candidate, achieving high purity is not merely a matter of protocol but a fundamental requirement for ensuring safety, efficacy, and reproducibility in preclinical and clinical studies. This guide provides a comprehensive overview of the principles and detailed protocols for the effective purification of this promising molecule, addressing the common challenges encountered during its synthesis.
The synthetic route to 3,5-diaminopyrazole derivatives, often involving the condensation of malononitrile with hydrazine, can lead to the formation of various impurities.[1][2] Understanding the nature of these potential contaminants is the cornerstone of developing a robust purification strategy. This document will delve into two primary purification techniques: recrystallization and column chromatography, offering detailed, step-by-step protocols and the scientific rationale behind each procedural choice.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The common synthesis of 3,5-diaminopyrazoles from malononitrile and a hydrazine derivative can result in several types of impurities. A generalized reaction scheme is depicted below:
Caption: Generalized synthesis and potential impurity sources.
The primary impurities of concern include:
-
Unreacted Starting Materials: Residual malononitrile and hydrazine hydrate.
-
Isomeric Byproducts: The formation of regioisomers is a common challenge in pyrazole synthesis.[3]
-
Side-Reaction Products: Self-condensation or degradation products of the starting materials or the final product under the reaction conditions.
-
Residual Solvents: Solvents used in the synthesis and work-up.
A successful purification strategy must effectively separate the target molecule from this array of potential contaminants.
Method 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and its impurities in a given solvent at different temperatures. For aminopyrazole derivatives, alcohols such as ethanol are often effective recrystallization solvents.[3][4]
Principle of Recrystallization
The ideal recrystallization solvent will exhibit the following properties:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility such that they can be removed by hot filtration.
-
It should not react with the compound to be purified.
-
It should be volatile enough to be easily removed from the purified crystals.
Protocol for Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erhlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery.
-
Hot Filtration (if necessary): If insoluble impurities are observed in the hot solution, perform a hot filtration through a fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Expected Outcome of Recrystallization
| Parameter | Crude Product | After Recrystallization |
| Appearance | Off-white to yellowish solid | White to pale yellow crystalline solid |
| Purity (by HPLC) | 85-95% | >99% |
| Melting Point | Broad range | Sharp melting point |
| Recovery | N/A | 70-90% |
Method 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture of solvents). For aminopyrazoles, which are polar compounds, a silica gel stationary phase is commonly employed.[3]
Principle of Flash Column Chromatography
The separation is based on the polarity of the compounds in the mixture. More polar compounds will have a stronger interaction with the polar silica gel and will elute more slowly, while less polar compounds will travel down the column more quickly. By gradually increasing the polarity of the mobile phase (eluent), compounds can be selectively eluted from the column. Due to the basic nature of the amino groups, which can interact strongly with the acidic silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine to the eluent to improve peak shape and recovery.[5]
Caption: Workflow for flash column chromatography purification.
Protocol for Flash Column Chromatography Purification
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Heptane)
-
Ethyl acetate
-
Triethylamine (optional)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal solvent system should give the target compound an Rf value of approximately 0.2-0.3. For basic compounds like this, adding 0.1-1% triethylamine to the eluent can prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate). Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation: Elution Profile
| Eluent System (Hexane:Ethyl Acetate) | Compound Eluted |
| 95:5 to 80:20 | Less polar impurities |
| 70:30 to 50:50 | This compound |
| 40:60 to 0:100 | More polar impurities |
Note: The exact elution profile will depend on the specific impurities present and the exact conditions used.
Conclusion: A Multi-faceted Approach to Purity
The purification of this compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. Both recrystallization and flash column chromatography are powerful techniques that, when applied judiciously, can yield material of high purity. The choice between these methods will often depend on the scale of the purification and the nature of the impurities. For initial small-scale purifications and removal of crystalline impurities, recrystallization is often the method of choice. For complex mixtures or larger scales, flash column chromatography provides a more versatile and powerful separation tool. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can confidently and efficiently obtain the high-purity material necessary for advancing their drug discovery programs.
References
Application and Protocol for the NMR Characterization of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Abstract
This document provides a detailed guide for the nuclear magnetic resonance (NMR) characterization of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. We present a comprehensive protocol covering sample preparation, data acquisition using ¹H, ¹³C, and advanced 2D NMR techniques (HSQC, HMBC), and a thorough analysis of the expected spectral data. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the specific challenges associated with the NMR analysis of substituted pyrazoles, such as tautomerism and signal broadening.
Introduction: The Significance of Structural Verification
This compound is a versatile scaffold featuring multiple reactive sites: two amino groups, a pyrazole core, and an allyl ester. These functionalities make it a valuable precursor for the synthesis of a wide range of compounds, including potential kinase inhibitors and novel polymers.[1] Accurate structural elucidation is paramount to ensure the integrity of starting materials and the desired outcome of subsequent reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural confirmation of organic molecules in solution.[2] However, the NMR spectra of N-heterocycles like pyrazoles can present unique challenges. The presence of two nitrogen atoms in the pyrazole ring can lead to annular tautomerism, where the N-H proton rapidly exchanges between the two nitrogen atoms.[3][4] This exchange, if fast on the NMR timescale, can result in averaged and often broadened signals for the symmetrically-related positions (C3 and C5), complicating straightforward spectral interpretation.[3] This application note provides a robust framework for overcoming these challenges to achieve definitive characterization.
Molecular Structure and Atom Numbering
A clear numbering system is essential for unambiguous assignment of NMR signals. The structure and IUPAC numbering for this compound are presented below.
Figure 1: Molecular structure and numbering of this compound.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| NH (ring) | ~11.0 - 12.5 | br s | - | Signal may be broad due to tautomeric exchange.[6] |
| C3-NH₂ | ~5.5 - 6.5 | br s | - | Chemical shift and broadness are solvent and concentration dependent. |
| C5-NH₂ | ~5.5 - 6.5 | br s | - | May be equivalent to C3-NH₂ due to tautomerism. |
| C2'-H (Allyl) | ~5.90 - 6.10 | ddt | J ≈ 17.2, 10.5, 5.5 | Multiplet of triplets of doublets. |
| C3'-H a (Allyl) | ~5.35 - 5.45 | dq | J ≈ 17.2, 1.5 | Trans to C2'-H. |
| C3'-H b (Allyl) | ~5.20 - 5.30 | dq | J ≈ 10.5, 1.5 | Cis to C2'-H. |
| C1'-H₂ (Allyl) | ~4.60 - 4.70 | dt | J ≈ 5.5, 1.5 |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C =O (Ester) | ~163 - 165 | |
| C 3 / C 5 (Pyrazole) | ~150 - 155 | Signals may be broadened or averaged due to tautomerism.[3] |
| C 2' (Allyl) | ~132 - 134 | |
| C 3' (Allyl) | ~117 - 119 | |
| C 4 (Pyrazole) | ~95 - 100 | Shielded carbon due to two adjacent amino groups. |
| C 1' (Allyl) | ~64 - 66 |
Experimental Protocols
To obtain high-quality, unambiguous data, the following step-by-step protocols are recommended.
Sample Preparation
The choice of solvent is critical. Protic solvents (like D₂O or CD₃OD) will cause the exchange of labile N-H and NH₂ protons with deuterium, leading to their disappearance from the ¹H NMR spectrum. Aprotic polar solvents like DMSO-d₆ or acetone-d₆ are generally preferred as they can solubilize the polar compound while retaining the signals from labile protons.
-
Dissolution: Accurately weigh 5-10 mg of this compound.
-
Solvent Addition: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Homogenization: Gently vortex or sonicate the sample at room temperature until the solid is completely dissolved. Ensure the solution is clear and free of particulate matter.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm) for referencing ¹H and ¹³C spectra. Modern spectrometers can also reference the spectrum to the residual solvent signal (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
NMR Data Acquisition Workflow
A systematic approach involving 1D and 2D NMR experiments is essential for complete structural assignment.
Figure 2: Recommended workflow for comprehensive NMR characterization.
Step 1: ¹H NMR Spectroscopy
-
Purpose: To identify all proton environments, their integrations (relative numbers), and coupling patterns.
-
Protocol: Acquire a standard 1D ¹H NMR spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Step 2: ¹³C NMR Spectroscopy
-
Purpose: To identify all unique carbon environments.
-
Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. Follow this with DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons will be absent in DEPT spectra.
Step 3: 2D Heteronuclear Single Quantum Coherence (HSQC)
-
Purpose: To definitively correlate each proton signal with its directly attached carbon.[7][8]
-
Protocol: Run a standard HSQC experiment. Each cross-peak in the 2D spectrum represents a direct C-H bond. This is invaluable for assigning the signals of the allyl group.
Step 4: 2D Heteronuclear Multiple Bond Correlation (HMBC)
-
Purpose: To identify longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment for assigning quaternary carbons and piecing together the molecular fragments.[6][9]
-
Protocol: Acquire an HMBC spectrum. Key expected correlations to look for include:
-
From the allyl C1'-H₂ protons to the ester C =O carbon.
-
From the allyl C2'-H proton to the allyl C 1' and C 3' carbons.
-
Crucially, from the NH proton of the pyrazole ring to the C 3, C 4, and C 5 carbons, which can help resolve assignments affected by tautomerism.
-
Troubleshooting and Advanced Considerations
Tautomerism and Signal Broadening: As previously mentioned, 3,5-diaminopyrazoles can exist as a mixture of tautomers in solution, leading to averaged or broad signals for the C3 and C5 positions and their attached amino groups.[3][10]
-
Causality: The rapid exchange of the proton between N1 and N2 makes the C3 and C5 environments chemically equivalent on the NMR timescale.
-
Solution:
-
Low-Temperature NMR: Cooling the sample (e.g., to -40 °C) can slow down the proton exchange rate sufficiently to resolve separate signals for the individual tautomers.[3] This provides direct evidence of the dynamic process.
-
HMBC Analysis: Even with broadened signals, HMBC can be decisive. Correlations from the distinct N-H proton to C3 and C5 can confirm their identity.
-
Disappearance of Labile Protons (NH, NH₂): The signals for the N-H and NH₂ protons can be very broad, sometimes to the point of being indistinguishable from the baseline.
-
Causality: This is due to a combination of chemical exchange with trace amounts of water in the solvent and quadrupolar broadening from the ¹⁴N nucleus.[6]
-
Solution:
-
Use Dry Solvent: Employ freshly opened, high-purity deuterated solvent to minimize exchange with residual water.
-
Concentration Effects: Varying the sample concentration can sometimes sharpen these signals by altering the rate of intermolecular proton exchange.
-
Conclusion
The structural verification of this compound is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. By anticipating the potential complexities of tautomerism and labile proton exchange inherent to the pyrazole scaffold, researchers can employ the protocols outlined in this guide to acquire high-quality, unambiguous data. The combination of ¹H, ¹³C, DEPT, HSQC, and particularly HMBC experiments provides a self-validating system for the complete and confident assignment of all proton and carbon signals, ensuring the structural integrity of this valuable chemical building block.
References
- 1. cir-safety.org [cir-safety.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
Application Note: High-Resolution Mass Spectrometry Analysis of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Abstract
This application note provides a comprehensive guide for the structural characterization and purity assessment of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate using High-Resolution Mass Spectrometry (HRMS). Pyrazole derivatives are significant scaffolds in medicinal chemistry and drug development.[1][2] Accurate mass measurement and structural elucidation are critical checkpoints for synthetic chemists and quality control analysts. Herein, we detail optimized protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS), and tandem mass spectrometry (MS/MS) to ensure confident molecular formula determination and structural confirmation of the title compound.
Introduction
This compound is a heterocyclic compound featuring a pyrazole core, two primary amine groups, and an allyl ester moiety. This combination of functional groups makes it a versatile building block in the synthesis of novel pharmaceutical agents. The structural integrity and purity of such compounds are paramount for their intended biological applications.
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique that provides precise mass measurements, enabling the determination of elemental compositions with high confidence.[3][4] Unlike nominal mass measurements, HRMS can distinguish between molecules with the same integer mass but different chemical formulas.[5] This guide leverages the power of HRMS, coupled with tandem mass spectrometry (MS/MS), to provide a robust workflow for the complete characterization of this pyrazole derivative.[6][7][8]
Experimental Design & Protocols
Analyte Information
-
Compound Name: this compound
-
Molecular Formula: C₇H₁₀N₄O₂[9]
-
Monoisotopic Mass: 182.0804 Da[9]
-
Structure:
(Image Source: PubChem CID 73554792)
Materials & Reagents
-
Analyte: this compound (≥95% purity)
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Additives: Formic Acid (FA, >99%)
-
Equipment: Calibrated micropipettes, 1.5 mL HPLC vials with inserts, vortex mixer, analytical balance.
Protocol 1: Sample Preparation
The goal is to prepare a clear, particulate-free solution at a concentration suitable for ESI-MS analysis (typically 1-10 µg/mL).
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of Methanol. Vortex until fully dissolved.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of 50:50 Acetonitrile/Water (v/v).
-
Final Dilution (1 µg/mL): Transfer 100 µL of the working solution into an HPLC vial and add 900 µL of 50:50 Acetonitrile/Water containing 0.1% Formic Acid. The final solution for injection is 1 µg/mL in 50:50 ACN/H₂O + 0.1% FA.
-
Rationale: Formic acid is added to the final solution to promote protonation of the analyte's basic nitrogen atoms (the two amino groups and the pyrazole ring nitrogens), enhancing ionization efficiency in positive ion mode.[10]
-
Protocol 2: LC-MS Analysis
This protocol uses a reversed-phase C18 column, which is suitable for retaining and separating small polar organic molecules.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Parameters:
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient:
Time (min) %B 0.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Parameters (Positive ESI Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive[11]
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Full Scan (MS1) Range: m/z 50 - 500
-
MS/MS (MS2) Acquisition: Data-Dependent Acquisition (DDA) of the top 3 most intense ions per scan.
-
Collision Energy (CE): Ramped (e.g., 10-40 eV) to generate a rich fragmentation spectrum.
-
Data Analysis and Expected Results
Workflow for Compound Verification
The following diagram outlines the logical flow from sample injection to final structural confirmation.
Caption: Overall workflow for MS analysis.
Full Scan HRMS Data
The primary goal of the full scan analysis is to confirm the elemental composition of the analyte.[12][13] The presence of two primary amino groups and the pyrazole ring makes this compound highly susceptible to protonation.
Table 1: Theoretical and Expected m/z Values for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
| [M] (Neutral) | C₇H₁₀N₄O₂ | 182.0804 |
| [M+H]⁺ | C₇H₁₁N₄O₂⁺ | 183.0882 |
| [M+Na]⁺ | C₇H₁₀N₄NaO₂⁺ | 205.0701 |
-
Expected Observation: The protonated molecule, [M+H]⁺, at m/z 183.0882 should be the base peak in the MS1 spectrum. A mass accuracy of <5 ppm is expected on a modern HRMS instrument.[3]
Tandem MS (MS/MS) Fragmentation Analysis
MS/MS analysis provides structural information by fragmenting the precursor ion ([M+H]⁺).[14][15] The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this molecule, key fragmentation is expected to involve the allyl ester group and cleavages within the pyrazole ring system.[16][17]
Key Fragmentation Pathways:
-
Loss of the Allyl Group: A common fragmentation pathway for allyl esters is the cleavage of the C-O bond, leading to the loss of the allyl radical (C₃H₅•, 41.0391 Da) or propylene (C₃H₆, 42.0469 Da), often involving a hydrogen rearrangement.[18][19][20]
-
Decarboxylation: Loss of CO₂ (43.9898 Da) from the ester is a possible fragmentation route.
-
Pyrazole Ring Cleavage: Pyrazole rings can undergo characteristic cleavages, often involving the loss of N₂, HCN, or related small neutral molecules.[17][21]
Caption: Proposed MS/MS fragmentation pathway.
Table 2: Predicted Major Fragment Ions from [M+H]⁺ at m/z 183.0882
| Proposed Fragment | Formula | Calculated m/z | Loss | Interpretation |
| A | C₄H₅N₄O₂⁺ | 141.0460 | C₃H₄ | Loss of allene via rearrangement |
| B | C₄H₆N₄O₂⁺ | 142.0616 | C₃H₅• | Loss of allyl radical |
| C | C₄H₆N₄⁺ | 114.0565 | C₃H₅•, CO | Loss of allyl radical followed by decarbonylation |
| D | C₄H₅N₃⁺ | 97.0456 | C₃H₅•, CO, NH₃ | Further loss of ammonia from Fragment C |
-
Interpretation Note: The presence of multiple nitrogen atoms makes the molecule basic, and fragmentation will be driven by charge retention on the most stable, nitrogen-containing fragments.[22][23] The fragmentation spectrum serves as a structural fingerprint for confirmation.
Conclusion
This application note presents a reliable and robust LC-HRMS method for the comprehensive analysis of this compound. The detailed protocols for sample preparation, chromatography, and mass spectrometry, combined with the interpretation of expected results, provide researchers with a complete workflow for compound verification. The use of high-resolution mass measurement confirms the elemental composition, while the MS/MS fragmentation pattern validates the molecular structure, ensuring high confidence in the identity and quality of this important synthetic building block.
References
- 1. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. longdom.org [longdom.org]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pittcon.org [pittcon.org]
- 8. Structural Elucidation - RFI [rfi.ac.uk]
- 9. This compound | C7H10N4O2 | CID 73554792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Computational Elucidation of Small Molecule Structures From Tandem Mass Spectrometry: From Modification Site Localization to Diffusion-Based De Novo Generation [escholarship.org]
- 15. news-medical.net [news-medical.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. GCMS Section 6.14 [people.whitman.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Influence of the amino acid composition on the ionization efficiencies of small peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chemistry.miamioh.edu [chemistry.miamioh.edu]
Application Notes and Protocols for the Biological Screening of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs with a wide array of biological activities.[1][2] Pyrazole derivatives have demonstrated significant therapeutic potential, exhibiting anti-inflammatory, anticancer, analgesic, and kinase inhibitory properties.[3][4] The 3,5-diaminopyrazole core, in particular, offers a versatile platform for chemical modification, making it an attractive starting point for novel drug discovery programs.[5][6][7]
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a novel derivative within this promising class of compounds. While its specific biological activities have not yet been extensively characterized, its structural features suggest potential for interaction with key biological targets implicated in various disease states. This document provides a comprehensive guide for the initial biological screening of this compound, outlining a tiered approach from broad cytotoxicity assessment to more specific anti-inflammatory and kinase inhibition assays. The protocols herein are designed to be robust and self-validating, providing researchers with a solid framework for elucidating the compound's therapeutic potential.
Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is critical for the design and interpretation of biological assays. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₄O₂ | [PubChem] |
| Molecular Weight | 182.18 g/mol | [PubChem] |
| IUPAC Name | prop-2-enyl 3,5-diamino-1H-pyrazole-4-carboxylate | [PubChem] |
| Structure | [PubChem] | |
| Calculated LogP | 0.6 | [PubChem] |
| Hydrogen Bond Donors | 3 | [PubChem] |
| Hydrogen Bond Acceptors | 5 | [PubChem] |
Tier 1 Screening: General Cytotoxicity Assessment
The initial step in evaluating a novel compound is to determine its general effect on cell viability. This provides a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT assay is a reliable and widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]
Protocol 1: MTT Assay for Cytotoxicity Screening
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines.
Cell Line Panel Rationale: A diverse panel of cell lines is recommended to identify potential tissue-specific effects. The NCI-60 panel methodology provides a strong basis for selecting cell lines representing different cancer types.[9][10] For initial screening, a smaller, representative panel can be used.
Recommended Cell Lines:
-
MCF-7: Breast adenocarcinoma (adherent)
-
NCI-H460: Large cell lung cancer (adherent)
-
SF-268: Glioblastoma (adherent)
-
K562: Chronic myelogenous leukemia (suspension)
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Selected cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipettor
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
For suspension cells, seed 20,000-40,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Compound Preparation and Addition:
-
Prepare a 2-fold serial dilution of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a positive control.
-
Remove the old media from the wells (for adherent cells) and add 100 µL of the compound dilutions. For suspension cells, add 100 µL directly to the existing media.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[8]
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
For adherent cells, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
For suspension cells, centrifuge the plates, remove the supernatant, and then add 150 µL of DMSO.
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
-
Caption: Workflow for the MTT cytotoxicity assay.
Tier 2 Screening: Anti-Inflammatory Potential
Given the prevalence of anti-inflammatory activity among pyrazole derivatives, a logical next step is to assess the ability of this compound to modulate inflammatory responses in vitro.[2][3] A common and effective model involves the use of lipopolysaccharide (LPS)-stimulated macrophages to measure the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[11]
Protocol 2: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
Objective: To evaluate the anti-inflammatory activity of this compound by measuring its effect on TNF-α secretion from LPS-stimulated THP-1 macrophages.
Cell Line: THP-1 (human monocytic cell line)
Materials:
-
This compound (in DMSO)
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Positive control (e.g., Dexamethasone)
-
Human TNF-α ELISA kit
-
24-well plates
Procedure:
-
Differentiation of THP-1 Monocytes:
-
Seed THP-1 cells at a density of 5 x 10⁵ cells/mL in a 24-well plate.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48 hours at 37°C in a 5% CO₂ incubator. The cells will become adherent.
-
-
Pre-treatment with Compound:
-
After differentiation, remove the PMA-containing medium and wash the adherent macrophages gently with sterile PBS.
-
Add fresh serum-free medium containing various non-cytotoxic concentrations of this compound (determined from the Tier 1 screen).
-
Include a vehicle control (DMSO) and a positive control.
-
Incubate for 2 hours at 37°C.
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate for 18-24 hours at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for the inhibition of TNF-α production.
-
Caption: Workflow for the anti-inflammatory screening assay.
Tier 3 Screening: Kinase Inhibition Profiling
Many pyrazole-containing drugs function as kinase inhibitors.[1] Therefore, a biochemical kinase inhibition assay is a crucial step in characterizing the mechanism of action of this compound, especially if significant anti-proliferative activity was observed in Tier 1.
Protocol 3: Luminescence-Based Kinase Inhibition Assay
Objective: To determine the inhibitory activity of this compound against a panel of therapeutically relevant kinases.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in kinase activity due to inhibition results in less ATP consumption and a higher luminescent signal.[12]
Recommended Kinase Panel (representative examples):
-
Tyrosine Kinases: SRC, ABL, EGFR
-
Serine/Threonine Kinases: AKT1, CDK2, BRAF
Materials:
-
This compound (in DMSO)
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
ATP
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Positive control inhibitor for each kinase (e.g., Staurosporine for broad-spectrum, or specific inhibitors)
-
Luminescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold dilution series is typical.[12]
-
Dispense a small volume (e.g., 1 µL) of the diluted compounds, vehicle control (DMSO), and positive control into the wells of the 384-well plate.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase and its specific substrate in the assay buffer.
-
Add the kinase/substrate mixture to the wells containing the compounds.
-
Prepare a "no kinase" control which will serve as the 100% inhibition control.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and generate the luminescent signal by adding the ATP detection reagent to all wells according to the manufacturer's protocol.
-
Incubate for 10 minutes at room temperature to stabilize the signal.[12]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value for each kinase that shows significant inhibition.
-
Caption: Workflow for the luminescence-based kinase inhibition assay.
Conclusion and Future Directions
This document outlines a structured, three-tiered approach for the initial biological evaluation of this compound. By systematically assessing its cytotoxicity, anti-inflammatory potential, and kinase inhibitory activity, researchers can efficiently identify and prioritize its most promising therapeutic applications. Positive results in any of these assays should be followed by more in-depth mechanistic studies, including secondary assays, target identification, and eventually, in vivo validation. The versatility of the pyrazole scaffold suggests that this compound could hold significant promise, and these protocols provide the foundational steps for unlocking its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Investigation of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Privileged Motif in Enzyme Inhibition
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. A multitude of pyrazole-containing compounds have been successfully developed as therapeutic agents, demonstrating the scaffold's ability to interact with a wide array of biological targets, particularly enzymes. The structural features of the pyrazole ring, including its aromaticity and hydrogen bonding capabilities, allow for specific and high-affinity interactions within the active sites of enzymes. This has led to the development of pyrazole-based drugs targeting various enzyme classes, including kinases, cyclooxygenases, and proteases.
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a synthetic compound featuring this privileged pyrazole core, further decorated with functional groups that suggest a potential for biological activity. The diamino substituents can act as hydrogen bond donors and acceptors, while the allyl carboxylate moiety introduces a degree of lipophilicity and potential for esterase-mediated cleavage, which could be relevant for prodrug strategies. While the specific enzyme inhibitory profile of this compound is not extensively documented in publicly available literature, its structural relationship to known enzyme inhibitors warrants a thorough investigation of its potential in this arena.
This document serves as a comprehensive guide for researchers to explore the enzyme inhibitory properties of this compound. It provides a foundational understanding of potential enzyme targets, detailed protocols for in vitro inhibition assays, and guidance on data interpretation, empowering researchers to unlock the therapeutic potential of this intriguing molecule.
Hypothesized Enzyme Targets and Rationale
Based on the extensive literature on pyrazole-based inhibitors, several enzyme families present themselves as primary candidates for investigation with this compound. The selection of initial targets for a screening campaign is a critical step, guided by structural analogy and an understanding of enzyme-ligand interactions.
-
Kinases: The
The Privileged Scaffold in Action: Medicinal Chemistry Applications of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an ideal framework for the design of therapeutic agents.[2][3] Its ability to participate in hydrogen bonding as both a donor and acceptor, coupled with its metabolic stability, has led to its incorporation into drugs targeting a wide array of diseases, from cancer and inflammation to infectious diseases and cardiovascular conditions.[1][3][4]
Within the diverse family of pyrazole-containing compounds, the 3,5-diaminopyrazole moiety has emerged as a particularly fruitful area of investigation.[5] This specific substitution pattern has been shown to confer a range of biological activities, including potent inhibition of protein kinases and antibacterial effects.[5][6] This guide provides an in-depth exploration of the potential medicinal chemistry applications of a specific, yet underexplored, derivative: Allyl 3,5-diamino-1H-pyrazole-4-carboxylate . We will delve into its proposed mechanisms of action, supported by evidence from related compounds, and provide detailed protocols for its synthesis and biological evaluation.
Part 1: The Therapeutic Potential of this compound
While direct studies on this compound are limited, the extensive research on the 3,5-diaminopyrazole core allows us to postulate several promising therapeutic applications. The allyl ester at the 4-position can serve as a versatile handle for further chemical modification or may contribute to the compound's pharmacokinetic profile.
As a Kinase Inhibitor in Oncology
Scientific Rationale: Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[2] The 3,5-diaminopyrazole scaffold has been successfully employed in the design of potent kinase inhibitors.[5] For instance, 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as ATP-competitive inhibitors of Cyclin-Dependent Kinases (CDKs), with a preference for CDK9.[7][8] The diaminopyrazole core effectively mimics the hydrogen bonding interactions of the adenine region of ATP in the kinase active site.
Proposed Mechanism of Action: We hypothesize that this compound can act as an ATP-competitive inhibitor of various protein kinases implicated in cancer, such as CDKs, FGFR, or FLT3.[9][10] The amino groups at positions 3 and 5 can form critical hydrogen bonds with the hinge region of the kinase, while the allyl carboxylate moiety can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole class of molecules.[1] Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] The structural features of this compound, including the diamino-pyrazole core and the allyl ester group, suggest its potential as a bioactive agent.
These application notes provide a comprehensive guide for the initial in vitro screening of this compound to elucidate its potential therapeutic activities. The protocols detailed below are designed to be robust and reproducible, enabling researchers to obtain reliable preliminary data on the compound's cytotoxicity, and its potential as an anticancer, anti-inflammatory, or antimicrobial agent.
General Laboratory Requirements
Successful and reproducible in vitro testing necessitates a sterile working environment and adherence to good cell culture practice.[7] Key requirements include:
-
A certified Class II biological safety cabinet.
-
A humidified CO₂ incubator set at 37°C with 5% CO₂.
-
A light microscope for routine cell observation.
-
Sterile cell culture flasks, plates, and pipettes.
-
Standard cell culture media (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), and antibiotics (penicillin-streptomycin).
-
A hemocytometer or automated cell counter for accurate cell quantification.[8]
All manipulations involving live cells must be performed under aseptic conditions to prevent contamination.[9]
Section 1: Assessment of Cytotoxic Activity
A fundamental first step in the evaluation of any novel compound is to determine its cytotoxic potential.[10][11][12] This allows for the determination of the concentration range at which the compound affects cell viability, which is crucial for designing subsequent mechanistic studies. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit 50% of cell growth or viability.[10]
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12] Viable cells with active mitochondrial succinate dehydrogenase can reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[13]
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity testing.[14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[13]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10][13]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[15][16]
Data Presentation
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| e.g., MCF-7 (Breast Cancer) | 48 | Experimental Value |
| e.g., A549 (Lung Cancer) | 48 | Experimental Value |
| e.g., HEK293 (Normal) | 48 | Experimental Value |
Section 2: Elucidating the Mechanism of Cell Death
If this compound exhibits significant cytotoxicity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[17]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[20]
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[10]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10] This will allow for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[20]
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the involvement of the apoptotic pathway.[18]
Protocol:
-
Cell Lysis: Treat cells with the test compound as described above. Lyse the cells to release their contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 to the cell lysate.
-
Signal Measurement: Measure the resulting luminescent or fluorescent signal, which is proportional to the caspase activity.
Section 3: Cell Cycle Analysis
Many cytotoxic compounds exert their effects by disrupting the cell cycle.[21] Analyzing the cell cycle distribution of treated cells can provide insights into the compound's mechanism of action.[22][23]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration. Harvest and wash the cells.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[24]
-
Staining: Treat the cells with RNase to remove RNA and then stain the DNA with a fluorescent dye such as propidium iodide (PI).[22]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity will be proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[23]
Cell Cycle Analysis Workflow
Caption: Workflow for cell cycle analysis by flow cytometry.
Section 4: Assessment of Anti-inflammatory Activity
Chronic inflammation is implicated in various diseases, and compounds with anti-inflammatory properties are of great therapeutic interest.[25]
Inhibition of Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[26] This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, such as bovine serum albumin (BSA) or egg albumin.[27][28]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the test compound at various concentrations, a protein solution (e.g., 1% aqueous solution of BSA), and a buffer (e.g., phosphate-buffered saline, pH 6.3).
-
Incubation: Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.
-
Turbidity Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a standard reference drug.[28]
Section 5: Assessment of Antimicrobial Activity
Pyrazole derivatives have been reported to possess antimicrobial activity.[3][4][29][30][31] The following protocols can be used for an initial screening of the antimicrobial potential of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[29]
Protocol:
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[29]
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, mechanism of cell death, effects on the cell cycle, and its potential anti-inflammatory and antimicrobial activities, researchers can gain valuable insights into the therapeutic potential of this novel compound. The data generated from these assays will be crucial for guiding further preclinical development.
References
- 1. This compound | C7H10N4O2 | CID 73554792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. mpapi.bjcancer.org [mpapi.bjcancer.org]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. ijprajournal.com [ijprajournal.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
- 23. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
- 25. journalajrb.com [journalajrb.com]
- 26. ijpsjournal.com [ijpsjournal.com]
- 27. researchgate.net [researchgate.net]
- 28. bbrc.in [bbrc.in]
- 29. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biointerfaceresearch.com [biointerfaceresearch.com]
- 31. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds [mdpi.com]
Application Notes & Protocols: A Guide to Developing Structure-Activity Relationship (SAR) Studies for 3,5-Diaminopyrazole Derivatives
Part 1: The Strategic Foundation - Synthesis and Library Design
The success of any SAR campaign hinges on the ability to rapidly and efficiently synthesize a diverse yet logically designed library of compounds. The choice of synthetic route must be robust, high-yielding, and amenable to the introduction of various substituents.
Causality in Synthetic Route Selection
The most prevalent and efficient method for constructing the 3,5-diaminopyrazole core involves the condensation of a hydrazine with a dinitrile precursor, such as malononitrile or its derivatives. This approach is favored for several reasons:
-
Atom Economy: The cyclization reaction is highly efficient, minimizing waste.
-
Versatility: It allows for the introduction of diversity at two key positions. The choice of hydrazine (R¹-NHNH₂) defines the substituent at the N-1 position of the pyrazole ring, while the choice of dinitrile precursor can introduce functionality at the C-4 position.
-
Robustness: The reaction conditions are generally mild and tolerant of a wide range of functional groups, which is critical when building a library with diverse chemical properties.
Protocol: General Synthesis of N-Aryl-3,5-diaminopyrazole Analogs
This protocol describes a representative synthesis of an N-1-aryl-3,5-diaminopyrazole, a common starting point for many kinase inhibitor programs.
Objective: To synthesize a library of N-1 substituted 3,5-diaminopyrazoles for initial SAR screening.
Materials:
-
Substituted aryl hydrazines (or their hydrochloride salts)
-
Malononitrile
-
Ethanol (or n-butanol)
-
Triethylamine (if using hydrochloride salts)
-
Glacial Acetic Acid (optional catalyst)
-
Reaction vessel, condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (silica gel, solvents for chromatography)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl hydrazine hydrochloride (1.0 eq) and malononitrile (1.1 eq) in ethanol (5-10 mL per mmol of hydrazine).
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the suspension to liberate the free hydrazine base.
-
Initiation: Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Attach a condenser and heat the mixture to reflux (approximately 80°C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate often forms. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol or diethyl ether to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Logical Framework for Library Design
The initial library should be designed to probe the chemical space around the core scaffold efficiently. Instead of making random changes, modifications should be systematic. For a typical kinase-targeted library, diversity can be introduced at three primary vectors, as shown in the diagram below.
Caption: Key diversity points for SAR exploration on the 3,5-diaminopyrazole scaffold.
-
R¹ (N-1 Position): This vector typically points towards the solvent-exposed region of an ATP-binding pocket. Modifications here can improve solubility and pharmacokinetic properties. Explore a range of small, large, hydrophobic, and polar aromatic and aliphatic groups.
-
R² (C-3 or C-5 Amino Group): One of the amino groups often serves as an attachment point for side chains that can access deeper "selectivity" pockets within the kinase. Acylation or alkylation at this position is a common strategy. Start with simple amides and sulfonamides.
-
R³ (C-4 Position): This position can be used to probe steric boundaries within the binding site. Introducing small substituents like methyl or cyano groups can fine-tune binding affinity and selectivity.
Part 2: The Engine of SAR - Robust Biological Evaluation
Reliable and reproducible biological data is the fuel for any successful SAR campaign. The choice of assay must be carefully considered to ensure it is sensitive, specific, and provides a quantitative measure of the compound's effect.
Trustworthiness in Assay Selection: The Primary Screen
For kinase inhibitors, a common and reliable primary assay is a biochemical screen that measures the direct inhibition of the target kinase's phosphorylating activity. The ADP-Glo™ Kinase Assay (Promega) is a widely used platform for this purpose.
Why this choice? (Expertise & Experience):
-
Mechanism-Based: It directly measures the product of the kinase reaction (ADP), providing a direct readout of enzyme activity.
-
High-Throughput: The luminescent format is sensitive and easily automated for screening hundreds of compounds in 96- or 384-well plates.
-
Self-Validating System: The assay protocol includes controls for validating its performance in every run. The Z'-factor is a statistical measure of assay quality, and a value > 0.5 is considered excellent, indicating a large separation between positive and negative controls and giving confidence in the data generated.
Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a target kinase.
Materials:
-
Recombinant target kinase (e.g., CDK2/CycA)
-
Kinase-specific substrate peptide
-
ATP (at or near the Kₘ concentration)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Test compounds serially diluted in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
Step-by-Step Procedure:
-
Compound Plating: Prepare a serial dilution of your test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells for the "no inhibition" (100% activity) control.
-
Kinase Reaction Initiation: Add 5 µL of a 2X kinase/substrate solution to each well.
-
Start Reaction: Add 5 µL of a 2X ATP solution to each well to start the kinase reaction. The final volume is 10 µL. Include "no kinase" wells as a background control.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used by a luciferase to produce a light signal proportional to the amount of ADP formed. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibition" (100%) and "background" (0%) controls.
-
Plot the percent inhibition versus the log of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
-
Part 3: Data Interpretation and the Iterative Cycle of Design
SAR is not a linear process but a cyclical one. The data from one round of testing provides the critical insights needed to design the next, improved set of molecules.
Building the SAR: From Raw Data to Actionable Knowledge
The primary output of the initial screen should be summarized in a clear, well-structured table. This allows for easy comparison of how small structural changes impact biological activity.
Table 1: Hypothetical SAR Data for a Series of N-1 Substituted 3,5-Diaminopyrazole Inhibitors of CDK2
| Compound ID | R¹ Group (N-1 Position) | R² Group (C-3 Amide) | CDK2 IC₅₀ (nM) | Cell Viability EC₅₀ (µM) |
| EX-1 | Phenyl | Acetamide | 5,200 | > 50 |
| EX-2 | 4-Fluorophenyl | Acetamide | 1,500 | 25.1 |
| EX-3 | 4-Methoxyphenyl | Acetamide | 8,500 | > 50 |
| EX-4 | 4-Chlorophenyl | Acetamide | 950 | 15.8 |
| EX-5 | 4-Chlorophenyl | Cyclopropylamide | 150 | 2.3 |
| EX-6 | 4-Chlorophenyl | Isobutylamide | 450 | 8.9 |
Initial Interpretation:
-
R¹ Group: A small, electron-withdrawing group (F, Cl) at the para-position of the phenyl ring is preferred over hydrogen (EX-1 vs EX-2, EX-4). A bulky, electron-donating group (Methoxy) is detrimental (EX-3). This suggests a constrained pocket that favors specific electronic interactions.
-
R² Group: Moving from a simple acetamide (EX-4) to a cyclopropylamide (EX-5) dramatically increases potency by nearly 10-fold. This is a significant finding, suggesting the cyclopropyl group may be accessing a beneficial hydrophobic pocket. This is a classic example of a "magic methyl" effect, but with a cyclopropyl group.
The Iterative SAR Cycle
The insights gained from the initial data fuel the next round of design. The process is iterative, as depicted in the workflow below.
Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.
Based on Table 1, the next design cycle would focus on:
-
Exploring the R² Pocket: Keep the optimal 4-chlorophenyl group at R¹ and synthesize a wider range of amides at R² to fully explore the size, shape, and electronic requirements of that pocket.
-
Optimizing R¹: Synthesize analogs with the potent cyclopropylamide at R² while further exploring substituents on the N-1 phenyl ring, such as other halogens or small alkyl groups.
Part 4: Grounding SAR in Structural Biology - The "Why"
Ultimately, SAR trends are dictated by the interactions between the compound and its protein target. While a crystal structure is the gold standard, a pharmacophore model based on known inhibitors can provide a powerful working hypothesis. Many kinase inhibitors based on pyrazole scaffolds have been co-crystallized with their targets, revealing a common binding mode.
The 3,5-diaminopyrazole core typically acts as a "hinge-binder," forming two or three key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interactions of the adenine portion of ATP.
Caption: Pharmacophore model for a 3,5-diaminopyrazole inhibitor in a kinase active site.
This model provides a rational explanation for the SAR observed in Table 1:
-
The C-5 amino group and the N-2 pyrazole nitrogen form hydrogen bonds with the kinase hinge.
-
The R¹ group (4-Chlorophenyl) fits snugly into a hydrophobic pocket near the gatekeeper residue.
-
The R² group (Cyclopropylamide) on the C-3 amino group accesses a second hydrophobic pocket, explaining the significant potency gain for compound EX-5 .
By integrating structural insights with empirical data, researchers can transition from random screening to rational, hypothesis-driven drug design, accelerating the journey towards a clinical candidate.
Application Note: Crystallization Protocols for Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Introduction
Allyl 3,5-diamino-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. As with many small organic molecules, obtaining a high-purity, crystalline solid is a critical prerequisite for unambiguous structural elucidation via single-crystal X-ray diffraction, as well as for ensuring reproducibility in biological assays and formulation studies. The presence of multiple hydrogen-bonding moieties and a flexible allyl group presents unique challenges and opportunities for crystallization.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective crystallization techniques for this compound. It moves beyond simple procedural lists to explain the underlying principles and rationale, empowering the user to logically troubleshoot and optimize the crystallization process.
Molecular Properties & Crystallization Strategy
A successful crystallization strategy begins with a thorough understanding of the molecule's physicochemical properties. The structure of this compound is rich with functional groups that dictate its intermolecular interactions.
Key Structural Features:
-
Pyrazole Core: A rigid, aromatic heterocyclic ring.
-
Two Primary Amino Groups (-NH₂): Potent hydrogen bond donors.
-
Carboxylate Ester (-COOC₃H₅): Contains hydrogen bond acceptors (carbonyl and ether oxygens).
-
Pyrazole Nitrogens: Act as both hydrogen bond donors and acceptors.
These features result in a molecule with a strong capacity for forming extensive hydrogen bond networks, which is a primary driving force for lattice formation.[1]
| Property | Value | Source | Significance for Crystallization |
| Molecular Formula | C₇H₁₀N₄O₂ | PubChem[2] | Provides basic composition. |
| Molecular Weight | 182.18 g/mol | PubChem[2] | Standard property. |
| Hydrogen Bond Donors | 4 | PubChem[2] | Suggests strong self-association; favors polar, protic solvents. |
| Hydrogen Bond Acceptors | 5 | PubChem[2] | Complements H-bond donors; favors solvents that can accept H-bonds. |
| XLogP3 | 0.6 | PubChem[2] | Indicates a relatively polar nature, predicting good solubility in polar solvents. |
Strategic Implications: The molecule's polarity and extensive hydrogen bonding capability are the most critical factors for designing a crystallization strategy.[1] The ideal solvent system must effectively solvate the molecule at an elevated temperature while allowing the strong, directional hydrogen bonds between the solute molecules to dominate upon cooling or concentration, leading to ordered crystal packing.[3] Therefore, polar protic solvents (like alcohols) or polar aprotic solvents (like ethyl acetate or acetone) are excellent starting points for screening.[4]
Pre-Crystallization Checklist & Best Practices
The quality of the final crystals is highly dependent on the starting conditions. Rushing this stage is a common cause of failure.
-
Purity: Ensure the starting material has a high purity, ideally >95%.[5] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor quality crystals.[5]
-
Glassware: All glassware must be scrupulously clean. Dust, scratches, or residual particles can act as nucleation sites, leading to the rapid formation of many small crystals instead of a few large, high-quality ones.[6][7]
-
Environment: The crystallization vessel should be placed in a location free from mechanical vibrations and significant temperature fluctuations to allow for undisturbed crystal growth.[6][8]
Protocol 1: Systematic Solvent Screening
The choice of solvent is the most critical factor for successful crystallization.[5] An ideal solvent will dissolve the compound when hot but have low solubility when cold.[5] This protocol allows for the rapid identification of promising solvent systems.
Methodology:
-
Place approximately 5-10 mg of this compound into several small, clean test tubes or vials.
-
To each vial, add 0.5 mL of a different solvent from the list below.
-
Observe the solubility at room temperature by gentle agitation.
-
If the compound does not dissolve, gently heat the vial in a water bath and observe any changes in solubility.
-
After heating, allow the vial to cool slowly to room temperature and then place it in an ice bath to observe for precipitation or crystal formation.
Table of Suggested Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Behavior |
|---|---|---|---|
| Water | High | 100 | May be a good solvent if the compound is highly polar.[4][9] |
| Methanol | High | 65 | Protic; likely to be a good solvent due to H-bonding.[4] |
| Ethanol | High | 78 | A very common and effective solvent for polar compounds. A related pyrazole was crystallized from ethanol.[10] |
| Acetonitrile | Medium-High | 82 | Aprotic; can be a good choice for moderately polar compounds. |
| Acetone | Medium-High | 56 | Aprotic; its volatility can be useful for evaporation methods.[4] |
| Ethyl Acetate | Medium | 77 | Often a good choice for compounds with moderate polarity.[9] |
| Tetrahydrofuran (THF) | Medium | 66 | Can be effective, often used in binary systems.[9] |
| Dichloromethane (DCM) | Low | 40 | Less likely to be a good single solvent, but useful as a "good" solvent in a binary system with a non-polar anti-solvent like hexane. |
Interpreting the Results:
-
Ideal Single Solvent: The compound dissolves completely when hot and forms crystals upon cooling.
-
Binary Solvent System: If the compound is too soluble in one solvent (a "good" solvent) and insoluble in another (a "poor" or "anti-solvent"), a mixed system can be used. The two solvents must be miscible.[5][11]
Crystallization Methodologies & Protocols
Once a promising solvent or solvent system is identified, the following methods can be employed to grow high-quality single crystals.
Method A: Slow Cooling Crystallization
This is a standard recrystallization method where the goal is to form crystals very slowly to ensure high quality.[1]
Protocol:
-
Place the compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Avoid adding a large excess of solvent.[3]
-
Filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.
-
Cover the flask with a watch glass or loosely with foil and allow it to cool slowly to room temperature on a benchtop, insulated with a few paper towels.[12]
-
Once at room temperature, transfer the flask to a refrigerator (4 °C) and then to a freezer (-20 °C) to maximize crystal yield. The slow, stepwise cooling is crucial.
-
Collect the crystals by vacuum filtration.
Caption: Workflow for Slow Cooling Crystallization.
Method B: Slow Evaporation
This technique is effective for compounds that are moderately soluble at room temperature and works by slowly increasing the solute concentration to the point of supersaturation.[13][14]
Protocol:
-
Dissolve the compound in a suitable solvent to create a nearly saturated solution.
-
Filter the solution to remove any insoluble impurities.[5]
-
Transfer the solution to a clean vial or test tube. An NMR tube can be surprisingly effective.[1][13]
-
Cover the vial with parafilm and puncture it with a needle 1-3 times. The number of holes controls the rate of evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several hours to days.[5]
Caption: Workflow for Slow Evaporation Crystallization.
Method C: Vapor Diffusion (Anti-Solvent)
This is a gentle and highly controllable method, ideal when only small amounts of material are available.[1] It works by slowly introducing a "poor" solvent (anti-solvent) in the vapor phase into a solution of the compound in a "good" solvent.[5]
Protocol:
-
Dissolve the compound in a small amount of a "good," less volatile solvent (e.g., ethanol, ethyl acetate) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable container (e.g., a beaker or jar).
-
Add a larger volume of a "poor," more volatile anti-solvent (e.g., hexane, diethyl ether) to the bottom of the outer container.[5] The level of the anti-solvent must be below the top of the inner vial.
-
Seal the outer container tightly and leave it undisturbed.
-
The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and inducing crystallization.[5]
Caption: Workflow for Vapor Diffusion Crystallization.
Troubleshooting Common Issues
Even with careful planning, crystallization can be challenging. The following table provides solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not sufficiently supersaturated.[5] - Too much solvent was used.[5] | - Scratch the inner surface of the vial with a glass rod to create nucleation sites.[5] - Add a seed crystal of the compound.[5] - Reduce solvent volume by slow evaporation or careful heating.[5] - Cool the solution to a lower temperature.[5] |
| "Oiling Out" | - Compound's melting point is lower than the solution temperature.[5] - High concentration of impurities.[5] - Cooling is too rapid. | - Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and cool more slowly.[5] - Try a solvent with a lower boiling point. - Further purify the compound before crystallization. |
| Forms Powder or Microcrystals | - Nucleation rate is too high. - Solution is too concentrated. - Cooling or evaporation is too rapid.[5] | - Decrease the level of supersaturation (use more solvent or cool/evaporate more slowly).[5] - Try a different solvent or a binary solvent mixture. - Ensure the starting material is of high purity.[5] |
| Low Yield | - Too much solvent was used.[5] - Filtration was performed before crystallization was complete. | - Concentrate the mother liquor (the solution after filtering the crystals) to recover more compound.[5] - Ensure the solution is cooled sufficiently and for an adequate amount of time. |
References
- 1. unifr.ch [unifr.ch]
- 2. This compound | C7H10N4O2 | CID 73554792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. community.wvu.edu [community.wvu.edu]
- 12. science.uct.ac.za [science.uct.ac.za]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Allyl 3,5-diamino-1H-pyrazole-4-carboxylate Synthesis
Welcome to the dedicated technical support guide for the synthesis of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we consolidate our in-house expertise and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis, ensuring you can achieve reliable results with a deep understanding of the underlying chemical principles.
Introduction: The Synthetic Strategy
The synthesis of this compound is typically approached via a two-step sequence. The core of this process is the construction of the pyrazole ring through a cyclocondensation reaction, followed by the hydrolysis of an ester to yield the final carboxylic acid. This guide will focus on the common and accessible route starting from ethyl (E)-2-cyano-3-ethoxyacrylate and allylhydrazine.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in this synthesis?
A1: The initial cyclocondensation reaction (Step 1) is the most critical. The success of this step dictates the overall yield and purity of the final product. Key factors include the purity of the starting materials, particularly the allylhydrazine, and maintaining appropriate reaction conditions to drive the reaction to completion while minimizing side products.
Q2: Why is allylhydrazine used instead of hydrazine hydrate followed by allylation?
A2: While post-synthesis N-alkylation is a valid strategy for some pyrazoles, starting with allylhydrazine offers a more direct and often more regioselective route to the desired N1-allyl isomer. Alkylation of the unsubstituted pyrazole can lead to a mixture of N1 and N2-alkylated products, which can be difficult to separate.[1]
Q3: Can I use a different base for the hydrolysis step?
A3: Yes, other bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used. However, sodium hydroxide (NaOH) is commonly cited and is effective.[2] The key is to ensure sufficient molar equivalents of the base to completely saponify the ester. The choice of solvent may need to be optimized for different bases to ensure adequate solubility.
Q4: Is the allyl group stable under these reaction conditions?
A4: The allyl group is generally stable under the described reaction conditions. The cyclocondensation is typically performed under neutral or slightly acidic/basic conditions in ethanol, and the hydrolysis is a standard saponification.[2][3] However, exposure to strong oxidizing agents, high temperatures for prolonged periods, or certain transition metal catalysts (not used in this core synthesis) could potentially lead to isomerization or other side reactions of the double bond.
Q5: My final product is an oil, but literature suggests it should be a solid. What went wrong?
A5: The final product, the carboxylic acid, is reported to be a solid that can be recrystallized from ethanol.[2] If you obtain an oil, it is likely due to the presence of impurities, such as residual solvent or unreacted starting material from the hydrolysis step. Refer to the troubleshooting guide below for purification strategies.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate (Intermediate)
This protocol is adapted from standard procedures for the synthesis of aminopyrazole esters.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl (E)-2-cyano-3-ethoxyacrylate (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of acrylate).
-
Reagent Addition: While stirring the solution at room temperature, add allylhydrazine (1.0 - 1.1 eq) dropwise over 10-15 minutes. An initial exothermic reaction may be observed.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 10 minutes. Then, heat the reaction mixture to reflux (approximately 78-80°C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acrylate spot is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Protocol 2: Synthesis of this compound (Final Product)
This protocol is based on the reported hydrolysis procedure.[2]
-
Reaction Setup: In a round-bottom flask, dissolve the intermediate ester, Ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate (1.0 eq), in a mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., 1:1 v/v).
-
Hydrolysis: Add an aqueous solution of 2.5 M Sodium Hydroxide (NaOH) (approx. 2.5 eq).
-
Reaction: Heat the reaction mixture to 60°C (333 K) and maintain for 4 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Work-up:
-
Cool the reaction mixture and remove the organic solvents (THF/MeOH) under reduced pressure.
-
Cool the remaining aqueous residue in an ice bath (0-5°C or 273 K).
-
Acidify the cold residue by slowly adding 6 M Hydrochloric Acid (HCl) until the pH is acidic and a precipitate forms.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filtered solid with cold water to remove inorganic salts.
-
-
Purification: The crude solid can be dried and then recrystallized from ethanol to yield the pure final product.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem / Observation | Potential Cause(s) | Suggested Solution(s) |
| Step 1: Low or No Conversion of Starting Materials | 1. Poor quality of allylhydrazine: Allylhydrazine can degrade over time. 2. Insufficient reaction time or temperature: The cyclization can be slow.[4] 3. Moisture in the reaction: Water can interfere with the reaction intermediates. | 1. Use freshly distilled or newly purchased allylhydrazine. 2. Increase the reflux time and monitor carefully by TLC. A small amount of a catalyst like glacial acetic acid can sometimes facilitate the initial hydrazone formation.[4] 3. Ensure you are using anhydrous ethanol and dried glassware. |
| Step 1: Multiple Spots on TLC After Reaction | 1. Incomplete cyclization: The reaction may have stalled at an intermediate stage. 2. Side reactions: The presence of impurities can lead to unwanted side products.[2] 3. Formation of regioisomers: Although less common with this specific substrate, it's a possibility in pyrazole synthesis. | 1. Prolong the reaction time or slightly increase the temperature.[2] 2. Purify the starting materials before the reaction. The crude product will require purification by column chromatography. 3. Characterize the major product carefully using NMR to confirm its structure. 2D NMR techniques like NOESY can confirm the position of the allyl group.[2] |
| Step 2: Incomplete Hydrolysis of the Ester | 1. Insufficient base: Not enough NaOH was used to drive the saponification to completion. 2. Insufficient reaction time or temperature: The hydrolysis may require more forcing conditions.[2] 3. Poor solubility: The ester may not be fully dissolved in the solvent system. | 1. Ensure at least 2.5 equivalents of NaOH are used. 2. Increase the reaction time or temperature slightly (e.g., to 70°C). Monitor by TLC. 3. Adjust the THF/MeOH ratio to ensure complete dissolution of the starting material. |
| Step 2: No Precipitate Forms Upon Acidification | 1. Hydrolysis did not occur: The starting ester is still present, which may be more soluble. 2. Product is highly soluble in the acidic aqueous phase: This is unlikely for the final product but possible. 3. Too much water was used: The product concentration is too low to precipitate. | 1. Check a TLC of the reaction mixture. If starting material remains, continue heating or add more base. 2. Extract the acidic aqueous layer with a suitable organic solvent like ethyl acetate. Dry and concentrate the organic extracts to recover the product. 3. If possible, concentrate the aqueous solution under reduced pressure before attempting precipitation again. |
| Final Product is colored (Yellow/Brown) | 1. Decomposition of hydrazine starting material: Impurities from Step 1 may carry through.[2] 2. Oxidation: Aminopyrazoles can be sensitive to air, especially under basic conditions. | 1. Ensure the intermediate ester is purified by column chromatography before hydrolysis. 2. Perform the hydrolysis and work-up under an inert atmosphere (e.g., Nitrogen or Argon) if color is a persistent issue. Recrystallization of the final product should remove colored impurities. |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common synthesis issues.
References
Diaminopyrazole Synthesis: A Technical Support Guide to Common Side Products
Welcome to the Technical Support Center for Diaminopyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of diaminopyrazoles. As a Senior Application Scientist, I've compiled this resource to address common challenges and provide actionable troubleshooting strategies to optimize your synthetic outcomes.
Introduction
Diaminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Their synthesis, while conceptually straightforward, can be prone to the formation of various side products that complicate purification and reduce yields. Understanding the mechanistic origins of these impurities is paramount to developing robust and efficient synthetic protocols. This guide provides a structured approach to identifying, mitigating, and eliminating common side products encountered during diaminopyrazole synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries related to impurities and unexpected outcomes in diaminopyrazole synthesis.
Q1: My reaction to form a 3,5-diaminopyrazole from a malononitrile derivative and hydrazine is clean by TLC, but my final product is a different color than expected and the NMR is complex. What could be the issue?
A1: While the primary reaction may appear clean, dimerization or further reactions of the initial product can occur, especially with unsubstituted malononitrile.[3] The initial 3,5-diaminopyrazole can sometimes undergo dimerization.[3] Additionally, if the reaction is not properly quenched or if it's exposed to air for extended periods, oxidative side products can form, leading to discoloration.
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Controlled Stoichiometry: Use a slight excess of the hydrazine derivative to ensure complete conversion of the malononitrile and minimize self-condensation of the starting material.
-
Prompt Work-up: Process the reaction mixture promptly upon completion to isolate the desired product before side reactions can occur.
Q2: I am attempting a synthesis of a 4,5-diaminopyrazole via the reduction of a 4-nitro-5-aminopyrazole, but I'm observing incomplete reduction and the formation of multiple byproducts. What are the likely culprits?
A2: Incomplete reduction is a common issue and can lead to a mixture of the starting material, the desired product, and partially reduced intermediates like nitroso- or hydroxylamino-pyrazoles. The choice of reducing agent and reaction conditions are critical. Catalytic hydrogenation (e.g., with Pd/C) can sometimes be deactivated by sulfur-containing impurities or certain functional groups on the pyrazole ring.
Troubleshooting Steps:
-
Catalyst Selection: If using catalytic hydrogenation, ensure the catalyst is fresh and of high quality. Consider screening different catalysts (e.g., PtO2, Raney Nickel).
-
Alternative Reducing Agents: Explore other reduction methods such as using metal salts (e.g., SnCl2 in HCl) or transfer hydrogenation.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent over-reduction or side reactions.
Q3: My synthesis of a 1-substituted-4,5-diaminopyrazole from ethyl (ethoxymethylene)cyanoacetate and a substituted hydrazine is giving me a significant amount of an isomeric impurity. How can I improve the regioselectivity?
A3: The reaction of substituted hydrazines with β-ketonitriles or their equivalents can lead to the formation of regioisomers.[4] The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl equivalent, as well as the reaction conditions (e.g., pH).
Troubleshooting Steps:
-
pH Control: The pH of the reaction medium can significantly influence the site of initial nucleophilic attack. Experiment with acidic or basic catalysts to favor the formation of the desired regioisomer.
-
Solvent Effects: The polarity of the solvent can affect the transition states leading to the different isomers. Screen a range of solvents from polar protic (e.g., ethanol) to nonpolar aprotic (e.g., toluene).
-
Protecting Groups: In some cases, temporarily protecting one of the nitrogen atoms of the substituted hydrazine can direct the cyclization to yield the desired isomer.
Part 2: Troubleshooting Guides for Specific Side Products
This section provides detailed troubleshooting for commonly observed side products, including their identification, mechanism of formation, and strategies for mitigation.
Issue 1: Formation of Regioisomeric Pyrazoles
Symptoms:
-
NMR spectra show two sets of peaks for the pyrazole core.
-
Multiple spots with similar Rf values on TLC.
-
Broad melting point range of the isolated product.
Causality: When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the initial condensation and subsequent cyclization can occur in two different orientations, leading to a mixture of regioisomers.[5]
Mitigation Strategies:
-
Reaction Condition Optimization:
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity for one isomer.
-
Catalyst: As mentioned in the FAQs, screening both acid and base catalysts is crucial. For instance, an acidic medium might protonate the more basic nitrogen of the substituted hydrazine, directing the reaction pathway.
-
-
Starting Material Modification:
-
Steric Hindrance: Introducing a bulky substituent on either the dicarbonyl compound or the hydrazine can sterically hinder one of the cyclization pathways.
-
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for addressing regioisomer formation.
Issue 2: Incomplete Cyclization Leading to Hydrazone Intermediates
Symptoms:
-
Presence of a peak corresponding to the hydrazone intermediate in LC-MS.
-
Broad signals in the NMR spectrum, possibly indicating an equilibrium between open-chain and cyclized forms.
Causality: The cyclization of the initially formed hydrazone is a key step in pyrazole synthesis.[3][6] If this step is slow or reversible, the hydrazone intermediate can be isolated as a significant side product. This can be due to steric hindrance near the nitrile or carbonyl group, or unfavorable electronic effects.
Mitigation Strategies:
-
Thermal Promotion: Increasing the reaction temperature or extending the reaction time can often provide the necessary activation energy for the cyclization to proceed to completion.
-
Acid/Base Catalysis: The cyclization step can be catalyzed by either acid or base. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., sodium ethoxide) can facilitate the intramolecular nucleophilic attack.
Experimental Protocol for Promoting Cyclization:
-
If the reaction has stalled with the hydrazone intermediate present, cool the reaction mixture to room temperature.
-
Add a catalytic amount of a suitable acid (e.g., 0.1 eq of acetic acid or p-TsOH) or base (e.g., 0.1 eq of triethylamine).
-
Re-heat the reaction mixture and monitor the disappearance of the hydrazone intermediate by TLC or LC-MS.
Issue 3: Formation of Fused Bicyclic Side Products
Symptoms:
-
Isolation of a product with an unexpected molecular weight and mass spectral fragmentation pattern.
-
Complex NMR spectrum with unexpected aromatic signals.
Causality: Under certain conditions, particularly in multicomponent reactions or with highly functionalized starting materials, the initially formed aminopyrazole can undergo further reactions to form fused heterocyclic systems such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, or pyrazolo[1,5-a][1][4][7]triazines.[4][8] These reactions are often driven by the presence of additional reactive functional groups on the starting materials or intermediates. For example, the reaction of a 5-aminopyrazole with a β-ketonitrile can lead to the formation of a pyrazolo[3,4-b]pyridine.[4]
Mitigation Strategies:
-
Control of Stoichiometry: Carefully controlling the stoichiometry of the reactants is crucial to prevent subsequent reactions of the desired product.
-
Reaction Time and Temperature: Minimizing the reaction time and using the lowest effective temperature can help to suppress the formation of these more complex, thermodynamically favored products.
-
Stepwise Synthesis: If a one-pot reaction is leading to these side products, a stepwise approach where the diaminopyrazole is first synthesized, isolated, and purified before proceeding to the next step can be beneficial.
Logical Relationship Diagram for Side Product Formation:
Caption: Pathways leading to common side products in diaminopyrazole synthesis.
Part 3: Data Summary and Purification
Effective purification is key to obtaining high-purity diaminopyrazoles. The choice of method depends on the nature of the impurities.
Table 1: Common Side Products and Recommended Purification Techniques
| Side Product Type | Key Identifying Features | Recommended Purification Method(s) |
| Regioisomers | Similar polarity, distinct NMR signals | Column chromatography (often requires careful solvent system optimization), preparative HPLC, or crystallization. |
| Hydrazone Intermediates | More polar than the pyrazole product | Column chromatography or forcing the reaction to completion followed by work-up. |
| Fused Bicyclic Products | Often less polar and have a higher molecular weight | Column chromatography or crystallization. |
| Oxidative Impurities | Colored compounds | Treatment with activated carbon, recrystallization. |
Purification Protocol: Acid-Base Extraction
For basic diaminopyrazoles, an acid-base extraction can be a powerful purification technique to remove non-basic impurities.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1 M HCl). The diaminopyrazole will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., 1 M NaOH) until the diaminopyrazole precipitates out.
-
Extract the product back into an organic solvent, dry the organic layer, and concentrate to yield the purified product.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. soc.chim.it [soc.chim.it]
- 7. US20070037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof - Google Patents [patents.google.com]
- 8. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diaminopyrazole Carboxylates
As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into the common challenges encountered during the purification of diaminopyrazole carboxylates. These molecules, which are crucial intermediates in pharmaceutical and materials science, possess unique structural features—namely, two nucleophilic amino groups, an acidic pyrazole N-H (in unsubstituted cases), and a carboxylate ester—that can complicate standard purification protocols. This guide follows a logical, problem-oriented approach rather than a rigid template, focusing on the "why" behind each troubleshooting step to empower you to make informed decisions in your own work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, practical problems you may face during the purification process. Each answer provides a step-by-step methodology grounded in the chemical principles of these unique heterocyclic compounds.
Question 1: My yield is significantly low after recrystallization. What are the likely causes and how can I improve recovery?
Answer:
Low recovery during recrystallization is a frequent issue, often stemming from suboptimal solvent selection or premature precipitation. The amphoteric nature of the diaminopyrazole core can also lead to unintended solubility in aqueous phases if the pH is not carefully controlled.
Causality and Solution:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound poorly at low temperatures but completely at higher temperatures. Diaminopyrazole carboxylates are typically polar. If your solvent is too polar (e.g., methanol at room temperature), you will lose a significant amount of product in the mother liquor. Conversely, if it's not polar enough, you may require very large volumes, making handling difficult.
-
Using a Solvent Pair: A highly effective technique is the use of a binary solvent system.[1]
-
Dissolve your crude product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., hot ethanol, acetone, or ethyl acetate).
-
Slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble (e.g., hexanes, heptane, or water) dropwise to the hot solution until persistent cloudiness (turbidity) is observed.
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. This promotes the formation of pure crystals.
-
-
"Oiling Out": If the compound separates as a liquid oil instead of a solid, it indicates that the boiling point of the solvent is higher than the melting point of your impure compound. To resolve this, use a lower-boiling point solvent or a more dilute solution.
Step-by-Step Protocol for Solvent System Screening:
-
Place ~10-20 mg of your crude material into several small test tubes.
-
Add a different solvent (0.5 mL) to each tube (see table below for suggestions).
-
Observe solubility at room temperature. A good candidate will have low solubility.
-
Heat the tubes that showed low solubility. If the compound dissolves completely, it is a promising solvent.
-
Cool the dissolved solutions to room temperature and then in an ice bath. The solvent that yields the most crystalline precipitate is your best choice.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Polarity | Typical Use Case |
| Ethanol/Water | High | For highly polar compounds. Water acts as the anti-solvent. |
| Toluene/Hexane | Low-Medium | Effective for less polar derivatives. Hexane is the anti-solvent. |
| Ethyl Acetate/Hexane | Medium | A versatile system for a wide range of polarities.[1] |
| Acetone | High | Good for dissolving many polar compounds, but its low boiling point can be a challenge. |
Question 2: My isolated product is off-white, yellow, or even brown. How can I remove colored impurities?
Answer:
The presence of two amino groups makes the diaminopyrazole ring electron-rich and susceptible to oxidation, which is a primary cause of discoloration. These colored byproducts are often highly polar and can be challenging to remove.
Causality and Solution:
-
Oxidation: Exposure to air (oxygen) during heating, concentration, or on a chromatography column can generate colored quinone-imine type structures or other oxidative degradation products.
-
Residual Reagents: Some synthetic reagents or catalysts may be colored and carry through the workup.
Decolorization Protocols:
-
Activated Charcoal Treatment: This is the most common method.
-
Dissolve the crude product in a suitable hot solvent for recrystallization.
-
Add a very small amount of activated charcoal (typically 1-2% w/w) to the hot solution. Caution: Add charcoal cautiously to hot solutions to avoid bumping.
-
Keep the solution heated for 5-15 minutes.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.
-
Allow the clear filtrate to cool and crystallize.
-
-
Inert Atmosphere: When possible, conduct workup and purification steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Reductive Wash: During the aqueous workup, a wash with a dilute solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can sometimes reduce colored impurities back to their colorless forms.
Question 3: I'm struggling to separate a persistent impurity using column chromatography. What strategy should I adopt?
Answer:
Diaminopyrazole carboxylates are challenging chromatographic targets due to their multiple polar functional groups. Their ability to act as both hydrogen bond donors and acceptors, and their potential to ionize, can lead to significant peak tailing on standard silica gel.
Causality and Solution:
The key is to control the interactions between your compound and the stationary phase.
-
On Normal Phase (Silica Gel): The acidic silanol groups (Si-OH) on the silica surface can strongly and often irreversibly interact with the basic amino groups of your compound, causing streaking and poor recovery.
-
Solution: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonia (using a saturated solution in methanol as part of the mobile phase) to your eluent. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.
-
-
On Reversed-Phase (C18): This is often a better choice for such polar compounds. However, inconsistent peak shapes can occur if the pH of the mobile phase is not controlled.
-
Solution: Use a buffered mobile phase. The buffer maintains a constant pH, ensuring your compound is in a single ionic state (either neutral, protonated, or deprotonated), which results in symmetrical peaks.[2] A common choice is a water/acetonitrile or water/methanol gradient with 0.1% formic acid or acetic acid (for acidic compounds) or a buffer like ammonium acetate.
-
Workflow Diagram: Troubleshooting Poor Chromatographic Separation
Caption: Decision workflow for troubleshooting chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical solubility properties of diaminopyrazole carboxylates?
These compounds are generally polar. Their solubility is dominated by the amino and carboxylate functionalities. They typically exhibit good solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. Solubility in moderately polar solvents like ethyl acetate and dichloromethane can vary greatly depending on the specific substituents on the pyrazole ring. They are almost always insoluble in non-polar solvents like hexanes and toluene. Crucially, their solubility is highly pH-dependent. In acidic aqueous solutions, the amino groups will be protonated, increasing water solubility. The ester can also be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, which will dramatically alter solubility properties.[3]
Q2: How can I best assess the purity of my final product?
A multi-faceted approach is recommended to ensure purity, as no single technique tells the whole story.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reversed-phase method (C18 column) with a buffered mobile phase (e.g., water/acetonitrile with 0.1% formic acid) and UV detection is a robust starting point.[4] Purity is typically reported as the area percentage of the main peak.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Essential for structural confirmation. It can also reveal the presence of residual solvents or major impurities if their signals do not overlap with the product's signals. Quantitative NMR (qNMR) can be used for highly accurate purity determination.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS are powerful for identifying both the product and any impurities.
-
Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity for crystalline solids. Impurities will typically depress and broaden the melting point range.[6]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
This is a common issue caused by the inherent acidity of standard silica gel, which can catalyze the degradation of sensitive molecules.
-
Deactivate the Silica: As mentioned in the troubleshooting section, adding a basic modifier like triethylamine to your eluent is the first and easiest solution.
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider using a less acidic or neutral stationary phase.
-
Alumina (Al₂O₃): Available in acidic, neutral, and basic grades. Neutral or basic alumina is often a good alternative for compounds that are sensitive to silica.
-
Reversed-Phase Chromatography: This avoids the issue of silica acidity altogether and is often the best choice for these types of polar molecules.[2]
-
Q4: What are the best practices for storing diaminopyrazole carboxylates?
Due to their susceptibility to oxidation, proper storage is critical to maintain purity over time.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation.
-
Temperature: Store in a cool environment. Refrigeration is often recommended, but ensure the container is well-sealed to prevent condensation.
-
Light: Protect from light by using amber vials or storing in a dark location (e.g., in a cabinet).
-
Container: Use a tightly sealed, clean glass container. Avoid plastic containers where possible, as plasticizers can sometimes leach into the sample.
Diagram: Purification Strategy Decision Tree
Caption: A logical flow for choosing the primary purification method.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. US20070037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof - Google Patents [patents.google.com]
- 4. Rapid and simultaneous determination of aspirin and dipyridamole in pharmaceutical formulations by reversed-phase high performance liquid chromatography (RP-HPLC) method | Semantic Scholar [semanticscholar.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Methods for Qualitative Analysis of Cefazolin Sodium Raw Material and Pharmaceutical Product [article.sapub.org]
Technical Support Center: Synthesis of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the synthesis of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, increase yield, and troubleshoot common experimental issues. The information herein is synthesized from established chemical principles and peer-reviewed literature to ensure accuracy and reliability.
The synthesis of this target molecule is logically approached in two primary stages:
-
Stage 1: Formation of the core heterocyclic structure, 3,5-diamino-1H-pyrazole-4-carboxylic acid, via cyclocondensation.
-
Stage 2: Esterification of the pyrazole-4-carboxylic acid with an allyl group.
This guide is structured to address specific problems you may encounter in a question-and-answer format, followed by detailed experimental protocols and broader FAQs.
Troubleshooting Guide
This section addresses specific, common problems that can arise during the synthesis, leading to reduced yields or impure products.
Q1: My overall yield is significantly lower than expected. Where should I start my investigation?
A: A low overall yield is a common issue that requires a systematic, step-by-step diagnosis. The most effective approach is to analyze the efficiency of each of the two main synthetic stages independently.
Recommended Diagnostic Steps:
-
Analyze Stage 1 Output: Before proceeding to the esterification (Stage 2), isolate a small sample of the crude 3,5-diamino-1H-pyrazole-4-carboxylic acid intermediate. Analyze its purity and yield. Use Thin Layer Chromatography (TLC) or LC-MS to check for unreacted starting materials or significant side products.
-
Analyze Stage 2 Conversion: If Stage 1 is successful, the issue likely lies in the esterification. Monitor the conversion of the carboxylic acid to the allyl ester using TLC. A low conversion rate is a frequent culprit.
-
Consult the Troubleshooting Logic: Use the diagram below to trace the potential source of the low yield and identify appropriate solutions.
Caption: Troubleshooting workflow for low yield diagnosis.
Q2: The yield for Stage 1, the 3,5-diaminopyrazole core, is poor. TLC shows multiple spots and unreacted starting material. What's going wrong?
A: This points to issues within the cyclocondensation reaction, a critical step in forming the pyrazole ring. The reaction of malononitrile derivatives with hydrazine is sensitive to several factors.[1][2]
Probable Causes & Solutions:
-
Cause 1: Impure Starting Materials. Hydrazine hydrate can decompose over time, and impurities in the malononitrile precursor can initiate side reactions.
-
Solution: Use freshly opened or purified hydrazine hydrate. Ensure the purity of your malononitrile derivative via melting point or NMR spectroscopy. Impurities can significantly hinder reaction efficiency.[3]
-
-
Cause 2: Suboptimal Reaction Temperature. The cyclocondensation reaction is often exothermic. Uncontrolled temperature can lead to the formation of byproducts or even polymerization.[4]
-
Solution: Begin the reaction at a low temperature (e.g., 0-5 °C) and add the hydrazine dropwise to control the initial exotherm. After the initial addition, the reaction may be gently heated to reflux to ensure completion. Monitor progress by TLC to find the optimal balance of temperature and time.[3]
-
-
Cause 3: Incorrect Stoichiometry or Solvent. An incorrect ratio of reactants or a poor solvent choice can lead to incomplete reactions or the formation of intermediates that do not cyclize properly.
-
Solution: A slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion. The choice of solvent is critical; protic solvents like ethanol or methanol are commonly used. If solubility is an issue, consider a co-solvent system or a higher-boiling solvent like DMF, though this may require more rigorous purification.[5]
-
-
Cause 4: Degradation during Workup. The amino groups on the pyrazole ring can be sensitive to harsh acidic or basic conditions during workup and purification.
-
Solution: Maintain neutral or mildly basic conditions during extraction. Avoid strong acids. Purification can often be achieved by recrystallization from a suitable solvent like ethanol or by careful column chromatography.[6]
-
Q3: My pyrazole carboxylic acid intermediate is pure, but the final allyl esterification (Stage 2) has a very low conversion rate. How can I improve this step?
A: Esterification of heterocyclic carboxylic acids can be challenging. Standard Fischer esterification (acid catalyst with allyl alcohol) is often slow and reversible.
Alternative Esterification Strategies & Optimization:
-
Strategy 1: Transesterification (Recommended). This method avoids the production of water and can provide higher yields. It involves reacting the ethyl or methyl ester of your pyrazole with allyl acetate in the presence of a metal alkoxide catalyst.[7]
-
Protocol Insight: Use a catalyst like sodium methoxide or potassium tert-butoxide. The reaction is driven by the removal of the lower-boiling ethyl/methyl acetate byproduct. Using an excess of allyl acetate can also shift the equilibrium toward the product.
-
-
Strategy 2: Alkylation with Allyl Halide. This is a non-reversible and often high-yielding method. First, the carboxylic acid is deprotonated with a suitable base to form the carboxylate salt, which then acts as a nucleophile to attack allyl bromide or allyl chloride.
-
Protocol Insight: Convert the carboxylic acid to its sodium or potassium salt using NaH, K₂CO₃, or potassium tert-butoxide in an aprotic solvent like DMF or acetonitrile. Add allyl bromide and heat the reaction gently (e.g., 50-60 °C). Monitor by TLC for the disappearance of the starting acid.
-
-
Strategy 3: Optimized Fischer Esterification. If you must use allyl alcohol, several optimizations can improve the yield.
-
Protocol Insight: Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.[7] Crucially, water must be removed as it is formed. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. Using a large excess of allyl alcohol can also help drive the reaction forward.
-
| Parameter | Fischer Esterification | Alkylation with Allyl Bromide | Transesterification |
| Reagents | Allyl Alcohol, Acid Catalyst | Allyl Bromide, Base (e.g., K₂CO₃) | Allyl Acetate, Alkoxide Catalyst |
| Key Advantage | Inexpensive reagents | Irreversible, often high yield | Avoids water, good for sensitive substrates |
| Key Challenge | Reversible; requires water removal | Potential for N-alkylation side products | Requires anhydrous conditions |
| Typical Yield | Moderate | Good to Excellent | Good to Excellent |
| Caption: Comparison of common allyl esterification methods. |
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable method for synthesizing the 3,5-diamino-1H-pyrazole-4-carboxylate core?
-
A: The most versatile and widely reported method involves the cyclocondensation of a β-ketonitrile derivative with hydrazine.[2] A common and effective starting material is an ethyl 2-cyano-3-oxobutanoate derivative, which upon reaction with hydrazine hydrate, cyclizes to form the ethyl ester of the pyrazole core. This ester can then be hydrolyzed to the required carboxylic acid. The reaction of malononitrile with hydrazine is also a fundamental route to 3,5-diaminopyrazoles.[1]
-
-
Q: How should I monitor the progress of these reactions effectively?
-
A: Thin Layer Chromatography (TLC) is indispensable for routine monitoring. Use a solvent system that gives good separation between your starting materials, intermediates, and products (e.g., ethyl acetate/hexane mixtures). Staining with potassium permanganate or visualization under UV light (if compounds are UV-active) is effective. For unambiguous identification, especially when troubleshooting, co-spotting with known starting materials is recommended. LC-MS analysis of crude reaction aliquots provides definitive mass confirmation of intermediates and products.[3]
-
-
Q: What are the primary safety concerns during this synthesis?
-
A: Hydrazine and its derivatives are toxic and potentially carcinogenic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The initial reaction of hydrazine with the precursor can be highly exothermic, requiring careful temperature control to prevent runaways. When using strong bases like sodium hydride or alkoxides, strictly anhydrous conditions are necessary to avoid violent reactions with water.
-
-
Q: I need to purify the final product. What is the best approach?
-
A: For aminopyrazole derivatives, purification can often be achieved without chromatography.
-
Trituration: Stirring the crude solid in a solvent in which the product is poorly soluble but impurities are soluble (e.g., cold ethanol, diethyl ether, or acetonitrile) can effectively wash away contaminants.
-
Recrystallization: If a suitable single solvent is found (e.g., ethanol, isopropanol), recrystallization can yield highly pure crystalline material.[6]
-
Column Chromatography: If the above methods fail, silica gel column chromatography is the final option. A gradient elution starting with a non-polar system (e.g., hexane/ethyl acetate) is typically effective.[3]
-
-
Experimental Protocols
The following are generalized, illustrative protocols. Researchers should adapt them based on the specific substitution of their starting materials and laboratory safety guidelines.
Protocol 1: Synthesis of 3,5-diamino-1H-pyrazole-4-carboxylic acid (Stage 1)
This protocol assumes the synthesis starts from ethyl 2-cyano-3-aminocrotonate, which cyclizes with hydrazine and is subsequently hydrolyzed.
Caption: Workflow for the synthesis of the pyrazole core.
Step 1a: Cyclization
-
In a round-bottom flask, dissolve ethyl 2-cyano-3-aminocrotonate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of starting material).
-
Add hydrazine hydrate (1.2 eq) dropwise at room temperature with magnetic stirring.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. The resulting crude solid is Ethyl 3,5-diamino-1H-pyrazole-4-carboxylate.
Step 1b: Hydrolysis
-
To the crude ethyl ester from the previous step, add a 2M aqueous solution of sodium hydroxide (NaOH) (approx. 3.0 eq).
-
Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the disappearance of the ester spot by TLC.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly acidify the solution by adding 6M hydrochloric acid (HCl) dropwise until the pH is ~5-6. A precipitate should form.
-
Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water and then a small amount of cold ethanol. Dry under vacuum to yield the 3,5-diamino-1H-pyrazole-4-carboxylic acid.
Protocol 2: Allyl Esterification via Alkylation (Stage 2)
-
Suspend the 3,5-diamino-1H-pyrazole-4-carboxylic acid (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous dimethylformamide (DMF).
-
Add allyl bromide (1.2 eq) to the suspension at room temperature.
-
Heat the reaction mixture to 50 °C and stir for 6-12 hours. Monitor the reaction by TLC for the disappearance of the carboxylic acid.
-
Once complete, cool the mixture and pour it into ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. US3784578A - Process for the production of allyl esters - Google Patents [patents.google.com]
"stability and degradation of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate"
Introduction
Welcome to the technical support center for Allyl 3,5-diamino-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and reproducibility of your results.
This compound is a multifaceted molecule with significant potential in various research and development applications, including as a scaffold in medicinal chemistry.[1][2][3] Understanding its stability profile is critical for its effective use, from storage and handling to experimental design and data interpretation. This document outlines the key factors influencing its degradation and provides practical guidance for maintaining its stability.
Core Stability & Degradation Profile
This compound possesses several functional groups that are susceptible to degradation under certain conditions. The primary points of instability are the allyl ester group and the aminopyrazole ring system .
Potential Degradation Pathways:
-
Hydrolysis of the Allyl Ester: The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, yielding 3,5-diamino-1H-pyrazole-4-carboxylic acid and allyl alcohol.[4][5] This is often the most common degradation pathway in aqueous solutions.
-
Oxidation of the Allyl Group: The allylic C-H bonds are weaker than typical sp³ C-H bonds, making them more susceptible to oxidation.[6] This can lead to the formation of various oxidation products, including the corresponding aldehyde or carboxylic acid.[7][8]
-
Photodegradation: Aromatic and heterocyclic systems, including pyrazoles, can be sensitive to UV light, which may induce ring-opening or other photochemical transformations.[9][10][11]
-
Oxidation of the Aminopyrazole Ring: While the pyrazole ring itself is generally stable to oxidation, the presence of activating amino groups can increase its susceptibility to oxidative degradation.[12]
Below is a diagram illustrating the primary degradation pathways:
Caption: Primary degradation pathways of this compound.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: Sample Purity and Storage
Question: I've observed a decrease in the purity of my solid this compound sample over time. What are the recommended storage conditions?
Answer:
The solid-state stability of this compound is generally good, but improper storage can lead to degradation. The primary concerns for the solid material are exposure to moisture, light, and high temperatures.
Causality:
-
Moisture: Can facilitate hydrolysis of the ester group, even in the solid state, if sufficient water is present.
-
Light: Can induce photodegradation, leading to the formation of colored impurities.
-
Heat: Can accelerate both hydrolysis and oxidative degradation pathways.
Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Reduces the risk of oxidation. |
| Light | Amber vial or protected from light | Prevents photodegradation. |
| Moisture | Desiccated environment | Prevents hydrolysis. |
Troubleshooting Steps:
-
Assess Purity: If you suspect degradation, re-analyze the purity of your sample using a suitable analytical method such as HPLC-UV or LC-MS.
-
Proper Aliquoting: To avoid repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere, aliquot the solid into smaller, single-use quantities.
-
Inert Atmosphere: For long-term storage, consider storing the material under an inert atmosphere.
FAQ 2: Instability in Aqueous Solutions
Question: My compound appears to be degrading rapidly after being dissolved in an aqueous buffer for my biological assay. What could be the cause and how can I mitigate this?
Answer:
Aqueous instability is a common issue for this compound, primarily due to the hydrolysis of the allyl ester. The rate of hydrolysis is highly dependent on the pH of the solution.
Causality:
-
Base-Catalyzed Hydrolysis (Saponification): Under alkaline conditions (pH > 7), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester and leading to rapid cleavage.[4][13] This reaction is typically irreversible and proceeds to completion.[4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 7), the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][14] This is a reversible reaction.[5]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting aqueous instability.
Experimental Protocol: pH Stability Study
This protocol will help you determine the optimal pH range for your experiments.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, and 9)
-
HPLC-UV or LC-MS system
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol) where it is stable.
-
Working Solution Preparation: Dilute the stock solution into the different pH buffers to your final experimental concentration.
-
Time-Point Sampling: Incubate the working solutions at your experimental temperature. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analysis: Immediately analyze the aliquots by HPLC-UV or LC-MS to determine the remaining percentage of the parent compound.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. This will give you a clear indication of the compound's stability at different pH values.
FAQ 3: Unexpected Side-Products in Solution
Question: I'm observing an unexpected peak in my chromatogram that I suspect is a degradation product. How can I identify it?
Answer:
The appearance of new peaks is a strong indicator of degradation. Based on the structure of this compound, the most likely degradation products are the hydrolyzed carboxylic acid and oxidized derivatives.
Causality:
-
Hydrolysis: As mentioned, this will produce 3,5-diamino-1H-pyrazole-4-carboxylic acid.
-
Oxidation: The allyl group can be oxidized to an α,β-unsaturated aldehyde or further to a carboxylic acid.[7][8] The aminopyrazole ring can also be susceptible to oxidation.
Troubleshooting and Identification:
-
LC-MS Analysis: The most effective way to identify the unknown peak is by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass of the new peak will provide strong evidence for its identity.
Compound Molecular Weight ( g/mol ) This compound 182.18 3,5-diamino-1H-pyrazole-4-carboxylic acid 142.12 Oxidized Allyl Aldehyde Derivative 196.16 Oxidized Allyl Carboxylic Acid Derivative 212.16 -
Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to generate the suspected degradation products.
Experimental Protocol: Forced Degradation Study
Objective: To generate and identify potential degradation products.
Procedure:
-
Prepare Solutions: Prepare separate solutions of your compound in:
-
0.1 M HCl (Acidic Hydrolysis)
-
0.1 M NaOH (Basic Hydrolysis)
-
3% Hydrogen Peroxide (Oxidative Stress)
-
A suitable solvent for photostability testing (e.g., methanol/water)
-
-
Stress Conditions:
-
Heat the acidic and basic solutions at 60°C for 24 hours.
-
Keep the oxidative stress solution at room temperature for 24 hours.
-
Expose the photostability solution to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by LC-MS and compare the retention times and mass spectra of the resulting degradation products with the unknown peak in your experimental sample.
FAQ 4: Inconsistent Results in Biological Assays
Question: I'm getting variable results in my cell-based or enzymatic assays. Could this be related to compound stability?
Answer:
Absolutely. Inconsistent results are a classic sign of compound instability in the assay medium. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability.
Causality:
-
Assay Medium Components: Components in your cell culture medium or assay buffer (e.g., serum proteins, metal ions) could potentially catalyze degradation.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures (e.g., 37°C) will accelerate degradation.
Troubleshooting and Best Practices:
-
Minimize Time in Solution: Prepare fresh solutions of the compound immediately before each experiment.
-
Use of Co-solvents: If solubility allows, consider preparing a more concentrated stock in an aprotic organic solvent like DMSO and adding it to the assay medium at the last possible moment to minimize its time in the aqueous environment.
-
Control Experiments: Include a "time-zero" control where the compound is added to the assay medium and immediately analyzed to establish a baseline. Also, analyze the concentration of the compound in the assay medium at the end of the incubation period to quantify the extent of degradation.
-
Consider Ester Isosteres: For long-term projects, if hydrolysis is a persistent issue, you might consider synthesizing and testing more stable analogs, such as an amide or an alkene isostere, in place of the allyl ester.[15]
Conclusion
By understanding the inherent chemical liabilities of this compound, researchers can proactively design experiments that minimize degradation and ensure the reliability of their results. Proper storage, careful selection of experimental conditions (especially pH), and prompt use of solutions are key to working successfully with this compound. This guide provides a framework for troubleshooting common stability-related issues, but for any further specific inquiries, please do not hesitate to reach out to our technical support team.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Allyl group - Wikipedia [en.wikipedia.org]
- 7. [PDF] Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 8. sltchemicals.com [sltchemicals.com]
- 9. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives - Universidad Andrés Bello [researchers.unab.cl]
- 12. ijnrd.org [ijnrd.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of your synthetic routes.
Our approach is rooted in a deep understanding of reaction mechanisms and the practical realities of the laboratory. We aim to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experimental design.
Section 1: Troubleshooting Common Issues in Pyrazole Synthesis
This section is formatted as a series of frequently asked questions (FAQs) and troubleshooting scenarios that researchers often encounter.
FAQ 1: My pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
Low yields in pyrazole synthesis can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[1][2]
Possible Causes & Recommended Solutions:
-
Incomplete Reaction:
-
Poor Reagent Quality:
-
Solution: Hydrazine derivatives can degrade over time. It is highly recommended to use a freshly opened or purified reagent to ensure its reactivity.[2]
-
-
Suboptimal Stoichiometry:
-
Solution: Carefully check the molar ratios of your reactants. In many cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine component can help drive the reaction to completion.[2]
-
-
Side Reactions and Byproduct Formation:
-
Solution: The formation of regioisomers or other byproducts can significantly reduce the yield of the desired product.[1][2] Optimizing reaction conditions such as temperature, solvent, and catalyst can improve selectivity.[1] In some cases, exploring an alternative synthetic route with higher inherent regioselectivity may be necessary.[1]
-
-
Product Loss During Work-up or Purification:
-
Solution: Re-evaluate your extraction and recrystallization procedures. The choice of solvents is critical for both efficient extraction and successful crystallization to minimize product loss.[1]
-
FAQ 2: I am observing the formation of two regioisomers in my reaction with an unsymmetrical 1,3-dicarbonyl. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to different pyrazole products.[2] This regioselectivity is governed by the steric and electronic properties of the substituents on both reactants.[2]
Strategies to Enhance Regioselectivity:
-
Solvent Selection: The choice of solvent can have a profound impact on the isomeric ratio.[2]
-
Fluorinated Alcohols: Solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation.[3]
-
Aprotic vs. Protic Solvents: Aprotic dipolar solvents such as DMF or NMP may offer better results compared to polar protic solvents like ethanol, especially when working with aryl hydrazine hydrochlorides.[2]
-
-
pH Control: The acidity or basicity of the reaction medium is a critical factor.[2] Acidic conditions might favor the formation of one isomer, while basic conditions could promote the other.[2] Experimenting with acidic catalysts (e.g., acetic acid) or basic conditions can help direct the reaction towards the desired regioisomer.
-
Temperature Control: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn affects the final product ratio.[4]
-
Use of Hydrazine Salts: Employing arylhydrazine hydrochlorides can alter the nucleophilicity of the hydrazine nitrogens and influence the initial point of attack, thereby improving regioselectivity.[5]
FAQ 3: My crude product is highly colored, and the impurity is difficult to remove. What are my options?
Colored impurities are common in heterocyclic synthesis and can be persistent.
Solutions for Decolorization:
-
Activated Charcoal Treatment: Adding activated charcoal to a solution of your crude product can effectively adsorb many colored impurities. The charcoal is then simply removed by filtration.[6]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form water-soluble salts. By dissolving the crude product in an organic solvent and extracting with an aqueous acid, the pyrazole will move to the aqueous phase, leaving non-basic, colored impurities behind in the organic layer. The pyrazole can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[6]
-
Recrystallization: This is often the most effective method for removing minor colored impurities, which tend to remain in the mother liquor upon crystallization.[6] Careful selection of the recrystallization solvent is key.
FAQ 4: I'm considering using microwave-assisted synthesis for my pyrazole preparation. What are the potential challenges?
Microwave-assisted organic synthesis (MAOS) can offer significant advantages, including reduced reaction times and improved yields.[7][8][9] However, there are specific challenges to be aware of.
Potential Microwave Synthesis Issues:
-
Uneven Heating: Can lead to localized overheating, which may cause side reactions or thermal degradation of the product.[7]
-
Specialized Equipment: Requires dedicated and sometimes costly microwave reactors, which can be a barrier to accessibility and scalability.[7]
-
Solvent Absorption: Some solvents have poor microwave absorption properties, which reduces heating efficiency and limits their applicability.[7]
-
Pressure Control: Reactions that generate gaseous byproducts can lead to pressure buildup in the sealed vessel. Careful monitoring and adherence to safety protocols are essential.
Despite these challenges, microwave irradiation has been successfully used for the one-pot, multi-component synthesis of various pyrazole derivatives, often with excellent yields and significantly reduced reaction times.[7][10]
Section 2: Experimental Protocols and Methodologies
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes the classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl Compound (e.g., acetylacetone) (20 mmol)
-
Hydrazine Hydrate (40 mmol)
-
Ethanol (100 mL)
-
Ammonium Chloride (2 mmol, optional catalyst)[11]
-
Glacial Acetic Acid (a few drops, optional co-catalyst)[11]
Procedure:
-
In a dry round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.[11]
-
Add the hydrazine hydrate and the optional ammonium chloride catalyst to the solution.[11]
-
If desired, add a few drops of glacial acetic acid.[11]
-
Stir the mixture vigorously using a magnetic stirrer for 30-45 minutes at room temperature.[11]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.[11]
-
If a precipitate (e.g., ammonium chloride) has formed, filter the mixture.[11]
-
Concentrate the filtrate using a rotary evaporator under reduced pressure.[11]
-
To the residue, add distilled water and stir to dissolve any remaining salts.[11]
-
The pyrazole product may precipitate or crystallize upon cooling in an ice bath.[11]
-
Collect the crystals by filtration, wash with cold water, and dry.[11]
-
Recrystallize the product from a suitable solvent, such as methanol or ethanol, to obtain the pure pyrazole.[11]
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from α,β-Unsaturated Ketones
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[4]
Materials:
-
α,β-Unsaturated Ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone and the arylhydrazine in a 10 mL microwave reaction vessel.[4]
-
Add glacial acetic acid, which serves as both the solvent and catalyst.[4]
-
Securely seal the vessel and place it in a microwave reactor.[4]
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions must be optimized for specific substrates.[4]
-
After the reaction, allow the vessel to cool to room temperature.[4]
-
Pour the reaction mixture into ice-cold water to precipitate the product.[4]
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[4]
Data Summary Table: Comparison of Reaction Conditions
| Parameter | Conventional Heating | Microwave Irradiation | Key Considerations |
| Reaction Time | Hours to days | Minutes to hours[7][9] | Microwave can dramatically accelerate reaction rates. |
| Temperature | Typically reflux temperature of the solvent | Can reach temperatures above the solvent's boiling point in sealed vessels | Precise temperature control is crucial in both methods. |
| Solvent | Wide range of solvents can be used | Requires solvents with good microwave absorption | Solvent choice can also influence regioselectivity.[2] |
| Yield | Variable, can be high | Often higher yields are reported[9] | Optimization is key for achieving high yields in both methods. |
| Scalability | Generally more straightforward to scale up | Can present challenges for industrial-scale synthesis[7] | Safety considerations, especially with hydrazine, are paramount during scale-up.[1] |
Section 3: Visualizing Workflows and Mechanisms
Diagram 1: Decision Tree for Troubleshooting Low Yield
This diagram outlines a logical progression for diagnosing and addressing low yields in pyrazole synthesis.
Caption: Troubleshooting workflow for low pyrazole yield.
Diagram 2: Knorr Pyrazole Synthesis Mechanism
This diagram illustrates the stepwise mechanism of the Knorr pyrazole synthesis, a fundamental reaction for forming the pyrazole ring.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 11. jetir.org [jetir.org]
Technical Support Center: Managing Impurities in Allyl 3,5-diamino-1H-pyrazole-4-carboxylate Production
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for identifying, controlling, and mitigating impurities during the synthesis and purification of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate. As a crucial building block in pharmaceutical development, ensuring its purity is paramount for reproducible results and downstream success. This document is structured to provide both high-level answers to common questions and detailed troubleshooting workflows for specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where do impurities typically originate?
The most prevalent and efficient synthesis involves the cyclocondensation of a hydrazine source with an activated malononitrile derivative, followed by esterification.[1][2] Specifically, the reaction often starts with hydrazine and a cyanoacetate derivative which is then esterified with allyl alcohol. Impurities can be introduced from starting materials or arise from several key points in the process:
-
Incomplete Cyclization: Leading to residual starting materials or acyclic intermediates.[3]
-
Side Reactions: Such as the formation of regioisomers if substituted hydrazines are used, or dimerization of starting materials.[3][4]
-
Degradation: The 3,5-diamino functionality is susceptible to oxidation, which can cause discoloration and the formation of azo-type compounds.[5][6]
-
Esterification Issues: Incomplete reaction, hydrolysis of the allyl ester back to the carboxylic acid, or side reactions involving the allyl group.
Q2: My final product has a pink or brownish tint. What causes this and how can I prevent it?
Discoloration is almost always due to the oxidation of the electron-rich aromatic diamine groups.[5] This process can be initiated by atmospheric oxygen, trace metal contaminants, or light.[5]
-
Prevention:
-
Inert Atmosphere: Conduct the reaction and subsequent work-up steps under an inert atmosphere like nitrogen or argon to minimize contact with oxygen.[5]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Light Protection: Protect the reaction mixture and the isolated product from direct light by using amber glassware or wrapping flasks in aluminum foil.[5]
-
-
Remediation:
-
Activated Carbon: Treatment of a solution of the crude product with a small amount of activated carbon (Norit) can often remove colored impurities.[7]
-
Recrystallization: A carefully chosen recrystallization solvent can leave colored, oxidized impurities in the mother liquor.
-
Q3: What are the best analytical techniques for assessing the purity of my product?
A combination of chromatographic and spectroscopic methods is essential for a complete purity assessment.[8]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reverse-phase method (e.g., using a C18 column) with a UV detector is highly effective for separating the main product from process-related impurities and degradation products.[9][10][11]
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the molecular weights of unknown impurity peaks, providing crucial clues to their structures.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final product and can help identify and quantify major impurities if their signals do not overlap significantly with the product's signals.[8]
Q4: What is a good starting point for a purification strategy?
For aminopyrazole derivatives, recrystallization is often the most effective and scalable method for purification.
-
Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Ethanol, isopropanol, or mixtures involving ethyl acetate and hexanes are often good starting points for aminopyrazoles.[7][12]
-
Salt Formation: If the freebase is difficult to crystallize or purify, forming a salt (e.g., with HCl or H₂SO₄) can sometimes yield a more crystalline material that is easier to purify. The pure freebase can then be regenerated.[13]
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and purification.
Issue 1: Multiple Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram shows the main product peak along with several other significant peaks that are not present in the starting materials.
Logical Troubleshooting Workflow:
Caption: Impurity Identification Flowchart.
Potential Causes & Solutions:
-
Cause A: Unreacted Starting Materials or Intermediates
-
Diagnosis: As shown in the workflow, the simplest check is to co-inject your sample spiked with authentic samples of the starting materials. If a peak increases in size, you have identified it.
-
Solution: Drive the reaction to completion by increasing the reaction time, moderately increasing the temperature, or adjusting the stoichiometry of the reactants. Ensure efficient mixing.
-
-
Cause B: Regioisomeric Impurities
-
Diagnosis: Regioisomers will have the exact same molecular weight as your desired product, making them identifiable by LC-MS.[3] They often have very similar retention times in HPLC.
-
Solution: Isomer formation is often highly dependent on reaction temperature. Running the reaction at a lower temperature may favor the formation of the desired kinetic product. Purification may require specialized chromatography or fractional crystallization.
-
-
Cause C: Degradation Products (Oxidation or Hydrolysis)
-
Diagnosis: An impurity with a molecular weight 16 or 32 amu higher than the product could indicate oxidation. An impurity with a mass corresponding to the loss of the allyl group (C₃H₄, 40 amu) suggests hydrolysis of the ester.
-
Solution: For oxidation, rigorously exclude oxygen by using an inert atmosphere.[5] For hydrolysis, ensure all solvents and reagents are anhydrous, and control the pH, as both strongly acidic or basic conditions can promote ester cleavage.[14]
-
Issue 2: Low Yield and/or Product Fails to Crystallize
Symptom: The reaction works (confirmed by TLC or LC-MS), but the isolated yield is poor, or the crude product is an oil that will not solidify.
Potential Causes & Solutions:
-
Cause A: High Impurity Load
-
Diagnosis: A high percentage of impurities can act as "crystallization inhibitors," preventing the formation of an ordered crystal lattice. An HPLC of the crude material showing a product peak of <80% area is indicative of this problem.
-
Solution: The product must be partially purified before crystallization. Flash column chromatography is the most common method. A gradient elution from a non-polar solvent (e.g., Hexane/Ethyl Acetate) to a more polar system is typically effective.
-
-
Cause B: Residual Solvent
-
Diagnosis: The presence of high-boiling point solvents like DMF or DMSO can result in a persistent oil. This can be checked by ¹H NMR, which will show characteristic solvent peaks.
-
Solution: Remove high-boiling solvents under high vacuum. If that fails, perform an aqueous work-up: dissolve the oily product in a water-immiscible solvent (like ethyl acetate), wash several times with water and then brine to pull the polar solvent into the aqueous layer. Dry the organic layer and concentrate again.
-
-
Cause C: Incorrect pH during Work-up
-
Diagnosis: Aminopyrazoles have basic nitrogen atoms. If the aqueous work-up solution is too acidic, the product may remain in the aqueous layer as a protonated salt, leading to low isolated yield in the organic phase.
-
Solution: During the aqueous work-up, carefully adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) before extracting with an organic solvent. Check the pH with test strips.
-
Part 3: Key Experimental Protocols
Protocol 1: General Purpose HPLC Method for Purity Analysis
This protocol provides a robust starting point for analyzing the purity of this compound.[9][11][15]
| Parameter | Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid or Phosphoric Acid | Acid modifier improves peak shape for basic compounds like aminopyrazoles.[15] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 15 minutes | A broad gradient is a good starting point to elute all components. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Room temperature is a good starting point for method development.[11] |
| Detection | UV at 254 nm or Diode Array Detector (DAD) | The pyrazole ring is UV active, making this a universal detection method. |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of 50:50 Mobile Phase A:B | Ensures sample is fully dissolved and compatible with the mobile phase.[9] |
Protocol 2: Bench-Scale Recrystallization
This procedure outlines a systematic approach to purifying the final product.
-
Solvent Screening: In parallel on a small scale (~10 mg of crude product in test tubes), test several solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile).
-
Dissolution: Add a small amount of the chosen solvent to the crude solid in an Erlenmeyer flask. Heat the mixture to boiling (using a hot plate and a condenser) while stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until all the solid just dissolves. Adding excess solvent will reduce the final yield.
-
(Optional) Hot Filtration: If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a single seed crystal of pure product.
-
Ice Bath: Once the solution has reached room temperature and crystallization has begun, place the flask in an ice-water bath for at least 30 minutes to maximize the recovery of the product.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Part 4: Synthesis and Impurity Pathway
Caption: General Synthesis Pathway and Key Impurity Formation Points.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.huji.ac.il [cris.huji.ac.il]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Scale-Up Synthesis of Diaminopyrazole Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of diaminopyrazole compounds. This guide is designed to provide practical, in-depth solutions to the common challenges encountered when transitioning diaminopyrazole synthesis from the laboratory bench to pilot or production scale. As your Senior Application Scientist, my goal is to explain not just the "how" but the "why" behind each troubleshooting step, grounding our protocols in solid chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that researchers face during the scale-up process.
Q1: What are the most critical safety concerns when scaling up diaminopyrazole synthesis?
A1: The primary safety risks during the scale-up of diaminopyrazole synthesis often revolve around two areas: the use of high-energy or toxic reagents and managing reaction exotherms.
-
Hazardous Reagents: Many syntheses involve reagents like hydrazine hydrate or the in-situ formation of diazonium salts. Hydrazine is toxic and can undergo thermal runaway, while diazonium intermediates can be explosive if they accumulate or are subjected to shock or heat.[1][2] On a large scale, the potential for exposure and the consequences of an uncontrolled reaction are significantly magnified.
-
Thermal Management: The surface-area-to-volume ratio decreases dramatically upon scale-up.[2][3] This means that heat generated from exothermic reactions (e.g., cyclization with hydrazine, diazotization) cannot be dissipated as efficiently as in a small flask.[1][4] This can lead to a dangerous temperature increase, causing solvent to boil, side reactions to accelerate, or the decomposition of sensitive intermediates.[1]
Q2: My reaction yield dropped significantly after moving from a 10g to a 1kg scale. What are the likely causes?
A2: A drop in yield during scale-up is a classic problem that usually points to issues with mass and heat transfer.
-
Inefficient Mixing: What appears as a homogenous solution in a flask may have localized concentration gradients in a large reactor. This can lead to the formation of impurities and reduce the conversion of starting materials.
-
Poor Temperature Control: As mentioned in Q1, localized "hot spots" can form in a large reactor, leading to product degradation or the formation of byproducts.[1]
-
Reagent Addition Rate: The rate of adding a reagent, which is trivial on a small scale, becomes critical on a large scale. A fast addition can cause a sudden exotherm that is difficult to control, while an addition that is too slow can lead to the degradation of unstable reagents or intermediates.
-
Workup and Isolation Inefficiencies: Product loss during extraction, filtration, or crystallization can be magnified on a large scale. A procedure that works for 10g may be impractical or inefficient for 1kg. For example, a product that precipitates nicely from a small volume of solvent may become a difficult-to-filter slurry in a large volume.[4]
Q3: I am observing the formation of a new, major impurity that was not present in my lab-scale synthesis. Why is this happening?
A3: The appearance of new impurities is often a result of subtle changes in reaction conditions that become significant at a larger scale.[2] For instance, a longer reaction or workup time might allow for the formation of a previously unseen degradation product. In one documented scale-up of a 3,5-diamino-1H-pyrazole, a change in reaction conditions (from acidic to non-acidic) led to the formation of a byproduct from the condensation of an aryl diazonium species with an aniline starting material, an issue not observed at the lab scale.[2] Precise control over stoichiometry, temperature, and reaction time is crucial to minimize these deviations.[1]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific issues organized by the stage of synthesis.
Issue 1: Poor Regioselectivity in Cyclization
Symptom: You are forming a mixture of two or more regioisomers (e.g., 1,3- vs. 1,5-substituted pyrazoles) that are difficult to separate, and the ratio has worsened upon scale-up.
Root Cause Analysis: The formation of regioisomers is a common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents with substituted hydrazines.[5][6] The regioselectivity is determined by which carbonyl group the more nucleophilic nitrogen of the hydrazine attacks first. This delicate balance can be influenced by steric and electronic factors, which are in turn affected by reaction parameters like solvent, temperature, and pH.[5]
Troubleshooting Workflow for Regioselectivity
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Solutions:
-
Solvent Modification: The choice of solvent can dramatically alter regioselectivity. Studies have shown that using non-nucleophilic, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve the regioselectivity in favor of a single isomer compared to reactions in standard ethanol.[7] This is because traditional alcohols can compete with the hydrazine as nucleophiles, altering the reaction pathway.[7]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the kinetic product over the thermodynamic one, potentially increasing the ratio of the desired isomer.[1] This is especially important during scale-up, where precise temperature control is more challenging.
-
pH Adjustment: The regioselectivity of the Knorr pyrazole synthesis is known to be pH-dependent.[5] Carefully controlling the pH with acidic or basic additives can influence which carbonyl is more activated for nucleophilic attack.
| Parameter | Conventional Solvent (e.g., EtOH) | Fluorinated Solvent (e.g., TFE) | Rationale |
| Regioselectivity | Often yields isomer mixtures | Can increase selectivity to >99:1 | Fluorinated alcohols are non-nucleophilic and do not compete with hydrazine for carbonyl attack.[7] |
| Reaction Rate | Generally faster | May be slower | |
| Cost | Low | High | TFE and HFIP are significantly more expensive than ethanol. |
Issue 2: Exothermic Runaway and Poor Heat Transfer
Symptom: The internal temperature of the reactor spikes uncontrollably during reagent addition or heating, leading to a pressure increase, solvent boiling, and potential product decomposition.
Root Cause Analysis: This is a direct consequence of the reduced surface-area-to-volume ratio in larger reactors.[2][3] The heat generated by the reaction (q_gen) becomes greater than the heat that can be removed by the cooling system (q_rem), leading to a net temperature increase. This is particularly dangerous for reactions involving hydrazine or diazotization, which can have highly exothermic decomposition pathways.[1][8]
Solutions:
-
Controlled Addition: Implement a slow, controlled addition of the limiting reagent using a dosing pump. The addition rate should be tied to the internal temperature, stopping automatically if the temperature exceeds a set safety limit.
-
Dilution: While counterintuitive for process efficiency, increasing the solvent volume can create a larger thermal mass to absorb the heat of reaction, making temperature spikes less dramatic.[1]
-
Reverse Addition: Consider adding the reaction mixture to the reactive reagent (e.g., adding the dicarbonyl to hydrazine hydrate) to ensure the highly reactive species is always the limiting reagent in the vessel.
-
Flow Chemistry: For particularly hazardous steps like diazotization, transitioning to a continuous flow process is a highly effective engineering control.[3][9] Flow chemistry minimizes the volume of hazardous intermediates present at any given time, drastically improving the safety profile by ensuring rapid heat transfer due to the high surface-area-to-volume ratio of the tubing.[2][10]
Issue 3: Product Isolation and Purification Challenges
Symptom: Your product, which was a crystalline solid on the lab scale, is now an oil or a fine, difficult-to-filter powder. Recrystallization is inefficient, leading to high product loss in the mother liquor.
Root Cause Analysis: Crystallization is a complex process influenced by purity, solvent, cooling rate, and agitation. On a large scale, cooling is slower and less uniform, which can lead to the formation of smaller, less pure crystals or even oiling out. Additionally, the solubility profile of your compound may be different in the presence of new impurities formed during the scaled-up reaction.
Solutions:
-
Solvent Screening for Salt Formation: If the diaminopyrazole is basic, converting it to a salt (e.g., a hydrochloride salt) can significantly improve its crystallinity and handling properties.[3][8] A systematic screen of solvents for the salt formation and crystallization is essential. In the scale-up of Disperazol, 1,4-dioxane was replaced with the less carcinogenic THF for the HCl salt formation step.[2][3]
-
Anti-Solvent Crystallization: Instead of cooling, consider a controlled addition of an "anti-solvent" (a solvent in which your product is insoluble) to a solution of your product. This can provide better control over particle size and purity.
-
Seeding: Always use seed crystals of your high-purity product to initiate crystallization. This ensures the correct polymorph forms and can lead to larger, more easily filterable crystals.
-
Controlled Cooling Profile: Implement a programmed, slow cooling ramp instead of simply placing the reactor in an ice bath. A slow cool allows for proper crystal growth rather than rapid precipitation.
Part 3: Protocols and Methodologies
Protocol 1: General Procedure for Scale-Up of 3,5-Diaminopyrazole Synthesis from Malononitrile and Hydrazine
This protocol is a general template and must be adapted and optimized for your specific substrate and equipment.
-
Reactor Setup: Ensure a clean, dry reactor is equipped with an overhead stirrer, thermocouple, condenser, and a dosing pump for liquid addition. Purge the vessel with an inert atmosphere (Nitrogen or Argon).
-
Charge Reagents: Charge the reactor with malononitrile (1.0 equiv) and a suitable solvent (e.g., Ethanol). Begin agitation to ensure a homogenous slurry or solution.
-
Controlled Addition of Hydrazine: In a separate vessel, prepare a solution of hydrazine hydrate (1.2 equiv) in the reaction solvent. Using the dosing pump, add the hydrazine solution to the reactor sub-surface over 2-4 hours. Crucially, monitor the internal temperature throughout the addition. The temperature should not rise more than 5-10 °C. Adjust the addition rate as needed to maintain this delta.
-
Reaction and Monitoring: Once the addition is complete, heat the reaction mixture to reflux (or the optimized temperature) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
Crystallization and Isolation: Once the reaction is complete, cool the mixture slowly using a programmed cooling ramp to 0-5 °C to induce crystallization. If necessary, add seed crystals when the solution is supersaturated.
-
Filtration and Drying: Isolate the product by filtration. Wash the filter cake with cold solvent to remove impurities. Dry the product under vacuum at a temperature determined to be safe by thermal analysis (DSC/TGA).
Safety-First Workflow for Hazardous Reactions
Caption: A workflow emphasizing safety controls for scale-up synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preprints.org [preprints.org]
- 9. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are facing challenges with regioisomer formation in their synthetic routes. As Senior Application Scientists, we understand that achieving high regioselectivity is often the critical factor for success. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven methodologies.
Troubleshooting Guide: Addressing Common Regioselectivity Issues
This section addresses specific problems encountered during the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, commonly known as the Knorr pyrazole synthesis.[1][2]
Issue 1: My pyrazole synthesis yields a nearly 1:1 mixture of regioisomers. How can I favor the formation of one isomer?
This is one of the most common challenges in pyrazole synthesis. A low regioisomeric ratio indicates that the two carbonyl groups of your 1,3-dicarbonyl precursor exhibit similar reactivity towards the nucleophilic attack of the hydrazine.[3] The key to solving this is to alter the reaction conditions to create a significant energetic difference between the two competing reaction pathways.
Causality: The formation of regioisomers is determined by the initial condensation step. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons.[4] When this choice is not well-differentiated, a mixture results. The most effective strategy is to modify the reaction environment to favor one attack over the other.
Recommended Solution: Solvent Modification
The choice of solvent is the single most powerful tool for controlling regioselectivity in this reaction. While traditional syntheses often use alcohols like ethanol (EtOH), these frequently lead to poor selectivity.[5] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity, often shifting ratios from ~1:1 to over 95:5.[5][6]
Why Fluorinated Alcohols Work: Fluorinated alcohols possess unique properties; they are strong hydrogen-bond donors but poor hydrogen-bond acceptors and are non-nucleophilic.[5] This environment can selectively stabilize one of the transition states over the other. For instance, in the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, TFE and HFIP have been shown to form a hemiketal intermediate preferentially at the more electrophilic carbonyl (the one adjacent to the CF₃ group), effectively guiding the hydrazine to attack the other carbonyl and leading to a single major regioisomer.[6]
Experimental Protocol: Regioselective Synthesis Using HFIP
-
Preparation: In a clean, dry flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). The concentration is typically in the range of 0.1-0.5 M.
-
Reagent Addition: Add the substituted hydrazine (e.g., methylhydrazine) (1.1 eq) to the solution at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These reactions are often complete in less than 1-2 hours at room temperature.[5]
-
Work-up: Upon completion, remove the HFIP solvent under reduced pressure.
-
Purification: Dissolve the crude residue in an appropriate solvent (e.g., ethyl acetate) and wash with water to remove any remaining hydrazine salts. Dry the organic layer, concentrate, and purify the product via silica gel column chromatography to isolate the desired regioisomer.[7]
Issue 2: I'm getting the undesired regioisomer as the major product. How can I reverse the selectivity?
Obtaining the "wrong" isomer indicates that the inherent electronic and steric properties of your substrates favor the undesired reaction pathway under standard conditions. Reversing this requires a more significant intervention than simply optimizing the current conditions.
Causality: The regiochemical outcome is a competition between the nucleophilicity of the two different nitrogen atoms in the substituted hydrazine and the electrophilicity of the two different carbonyl carbons in the dicarbonyl compound. For example, in methylhydrazine, the NH₂ group is more nucleophilic than the NHMe group. This group will preferentially attack the more reactive (more electrophilic) carbonyl carbon.[6] If this leads to the wrong isomer, you must alter this preference.
Recommended Solution: pH Control & Strategic Starting Material Modification
-
pH Adjustment: The reaction's regioselectivity can be highly dependent on pH.[3]
-
Acidic Conditions: Under acidic conditions, the reaction can be directed by which intermediate dehydrates more readily. Protonation can also alter the nucleophilicity of the hydrazine nitrogens. Running the reaction in an acidic medium (e.g., ethanol with catalytic acetic acid or p-TsOH) can sometimes invert the selectivity compared to neutral or basic conditions.[6]
-
Basic Conditions: Basic conditions may favor the deprotonation of one enol form over another, again influencing the reaction pathway.
-
-
Use of β-Enamino Diketones: An alternative strategy is to modify the starting material. Reacting the 1,3-dicarbonyl with an amine first to form a β-enamino diketone effectively "protects" one carbonyl group. Subsequent reaction with the hydrazine will then be directed to the remaining free carbonyl, offering excellent regiocontrol.[8][9]
Troubleshooting Workflow for Regioisomer Control
Below is a decision-making workflow for tackling regioisomer formation.
Caption: A workflow for troubleshooting regioisomer formation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors controlling regioselectivity in pyrazole synthesis?
Regioselectivity is primarily governed by a combination of three factors:
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups (e.g., -CF₃) increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for initial nucleophilic attack.[6][10]
-
Steric Effects: The steric hindrance around each carbonyl group. Bulky substituents on the dicarbonyl or the hydrazine can prevent attack at the more sterically congested site, thereby directing the reaction to the less hindered carbonyl.[3][8]
-
Reaction Conditions: The solvent, temperature, and pH of the reaction medium play a critical role in modulating the relative rates of the competing reaction pathways. As discussed, fluorinated solvents are particularly effective at enhancing selectivity.[5][6][8]
Q2: How can I definitively identify and characterize the regioisomers I've synthesized?
Unambiguous structural characterization is crucial. While techniques like mass spectrometry confirm the molecular weight, they cannot distinguish between isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.
-
¹H and ¹³C NMR: The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two regioisomers.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is the gold standard for assigning regiochemistry. It identifies through-space correlations between protons. A correlation between the protons of the N-substituent (e.g., the N-CH₃ group) and a specific substituent at the C5 position of the pyrazole ring confirms that structure. The absence of this correlation, and instead a correlation to the C3 proton, would confirm the other isomer.[7][11]
-
Q3: Are there alternative synthetic routes that offer better intrinsic regiocontrol?
Yes. When the classic Knorr condensation fails to provide the desired selectivity, other methods can be employed:
-
[3+2] Cycloaddition Reactions: The reaction of sydnones with alkynes is a powerful method for creating pyrazoles. While this can also produce mixtures, the regioselectivity can often be controlled by the choice of catalyst (e.g., copper catalysis) or the electronic nature of the substrates.[10][12]
-
Synthesis from Hydrazones and Nitroolefins: This approach offers an alternative pathway where the regioselectivity is determined by a different set of mechanistic rules, often providing excellent control.[13]
-
Multi-component Reactions: Various one-pot, multi-component procedures have been developed that often exhibit high regioselectivity under specific catalytic conditions.[9][14]
Mechanistic Overview of Regioisomer Formation
The diagram below illustrates the two competing pathways in the Knorr synthesis that lead to the formation of regioisomers.
Caption: Competing pathways in Knorr pyrazole synthesis.
Data Summary: Solvent Effects on Regioselectivity
The following table summarizes literature data on the reaction of a 1,3-diketone with methylhydrazine, demonstrating the powerful effect of solvent choice.
| Entry | 1,3-Dicarbonyl Substrate | Solvent | Ratio of Regioisomers (A:B) | Reference |
| 1 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | EtOH | 15:85 | [5][6] |
| 2 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | TFE | 85:15 | [5][6] |
| 3 | 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | HFIP | 97:3 | [5][6] |
| 4 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | EtOH | ~1:1.3 | [5][6] |
| 5 | Ethyl 4-(2-furyl)-2,4-dioxobutanoate | HFIP | >99:1 | [5][6] |
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Allyl 3,5-diamino-1H-pyrazole-4-carboxylate
Welcome to the dedicated technical support guide for Allyl 3,5-diamino-1H-pyrazole-4-carboxylate (CAS No. 1613191-73-3). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and troubleshooting of this versatile chemical intermediate. Our aim is to ensure the integrity of your experiments and the safety of your laboratory personnel through scientifically grounded advice and practical, field-proven protocols.
Section 1: Critical Safety & Handling Protocols
Proper handling of this compound is paramount to ensure user safety and maintain the compound's integrity. As a substituted aminopyrazole, it requires careful management.
Personal Protective Equipment (PPE) and Engineering Controls
Question: What is the mandatory PPE when working with this compound?
Answer: Due to its hazard profile, which includes being harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation, a comprehensive PPE strategy is non-negotiable.[1]
-
Gloves: Always wear nitrile or other chemically resistant gloves.
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in conjunction with goggles.
-
Lab Coat: A standard laboratory coat should be worn at all times.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
First Aid and Emergency Procedures
Question: What should I do in case of accidental exposure?
Answer: Immediate and appropriate action is crucial. The following are first-aid measures based on the compound's known hazards. A full Safety Data Sheet (SDS) should be consulted for comprehensive details.[2][3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or physician immediately.[1]
Section 2: Storage and Stability
The long-term stability of this compound is dependent on proper storage conditions. The di-amino pyrazole structure is susceptible to degradation if not stored correctly.
Recommended Storage Conditions
Question: How should I store the compound to ensure its long-term stability?
Answer: Based on supplier recommendations and the chemical nature of aminopyrazoles, the following storage conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | The amino groups can be sensitive to oxidation. An inert atmosphere displaces oxygen and moisture. |
| Light | In a dark place (amber vial or light-blocking container) | Pyrazole derivatives can be sensitive to light, which may catalyze degradation.[4] |
| Container | Tightly sealed container | Prevents exposure to air and moisture. |
Data compiled from supplier information.[5]
Signs of Degradation
Question: How can I tell if my compound has degraded?
Answer: Visual inspection is the first line of defense. Any change from its expected appearance (typically an off-white or light yellow powder) can indicate degradation. Common signs include:
-
Color Change: Darkening of the material (e.g., to brown or black) can suggest oxidation or other decomposition pathways.
-
Clumping or Caking: This may indicate moisture absorption, as amino-substituted heterocyclic compounds can be hygroscopic.
-
Insolubility: If the compound was previously soluble in a particular solvent system and now shows poor solubility, this can be a sign of polymerization or the formation of insoluble degradation products.
-
Inconsistent Experimental Results: Unexplained variability in reaction yields or biological assay results can be an indicator of reagent degradation.
Section 3: Dissolution and Solution Handling
Achieving complete and consistent dissolution is critical for successful experiments. The solubility of pyrazole derivatives can be complex.
Recommended Solvents and Dissolution Protocol
Question: What is the best way to dissolve this compound?
Protocol for Dissolution in a DMSO/Water System:
-
Preparation: In a suitable reaction vessel, add the desired amount of this compound.
-
Solvent Addition: Add a mixture of Dimethyl Sulfoxide (DMSO) and Water. A 1:1 (v/v) ratio has been shown to be effective.[6]
-
Heating: The compound may not be fully soluble at room temperature and exists as a suspension. Heat the mixture to 100°C with stirring.[6] This should result in a clear solution, depending on the concentration.
-
Usage: Use the resulting solution promptly for your downstream application.
Note: The solubility in common organic solvents such as ethanol and diethyl ether has been suggested in the context of synthesis and purification, but may require heating or specific conditions to achieve desired concentrations.[4]
Troubleshooting Solubility Issues
Question: My compound is not dissolving properly. What can I do?
Answer: If you are encountering solubility challenges, consider the following troubleshooting steps. This decision-making workflow can help you systematically address the issue.
Caption: Troubleshooting workflow for solubility issues.
Section 4: Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to air? A1: Yes, due to the presence of two amino groups on the pyrazole ring, the compound is potentially sensitive to oxidation by atmospheric oxygen. It is best practice to handle it under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) for long-term storage and sensitive reactions. The supplier's recommendation to store under an inert atmosphere supports this precaution.[5]
Q2: Can I store solutions of this compound? A2: It is generally recommended to prepare solutions fresh for each experiment. The stability of the compound in solution, particularly in protic or aqueous solvents, has not been extensively studied. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. A related 3,5-diamino-1H-pyrazole derivative showed no degradation in various solvents over six days, which suggests reasonable short-term stability.
Q3: What are common impurities I might encounter? A3: If you are synthesizing this compound or related pyrazoles, common issues can include the formation of regioisomers if unsymmetrical precursors are used.[2] Incomplete cyclization or side reactions involving the amino groups can also lead to impurities. Discoloration during synthesis is often due to impurities from the hydrazine starting material.[2]
Q4: The synthesis of related compounds involves keeping the reaction at 0°C. Why is that important? A4: The synthesis of many pyrazole derivatives, especially those involving diazotization steps, generates highly reactive and potentially unstable diazonium ion intermediates. Low temperatures (around 0°C) are crucial to stabilize these intermediates and prevent their decomposition, which can be rapid and exothermic at higher temperatures, posing a safety hazard.[4]
References
- 1. ebricmall.com [ebricmall.com]
- 2. aksci.com [aksci.com]
- 3. 1H-Pyrazole-4-carboxylic acid, 3,5-diamino-, 2-propen-1-yl… [cymitquimica.com]
- 4. This compound,1613191-73-3-FDC Chemical-FDC Chemical [fdc-chemical.com]
- 5. US9340546B2 - Compounds useful as inhibitors of ATR kinase - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Validation & Comparative
A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Evaluating Novel Compounds Against Established Therapeutics
For distribution to: Researchers, scientists, and drug development professionals.
Note to the Reader: This guide addresses the topic "Allyl 3,5-diamino-1H-pyrazole-4-carboxylate vs other kinase inhibitors." Initial literature and database searches did not yield publicly available data on the specific kinase inhibitory profile of this compound. Therefore, a direct comparative analysis with established kinase inhibitors is not currently feasible. However, the 3,5-diaminopyrazole scaffold is a known pharmacophore in kinase inhibitor design.[1][2] This guide has been structured to provide a comprehensive framework for how a researcher would approach the evaluation and comparison of a novel pyrazole-based compound, such as this compound, against other well-characterized kinase inhibitors. We will use data from related pyrazole derivatives and established inhibitors to illustrate these principles.
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors.[1] Its unique structural and electronic properties allow it to form key interactions within the ATP-binding pocket of various kinases, making it a versatile starting point for the development of targeted therapies. Derivatives of the pyrazole core have been successfully developed to target a range of kinases implicated in cancer and other diseases, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases like VEGFR and FLT3.[1][2][3]
When a novel pyrazole-containing compound like this compound is synthesized, a systematic evaluation of its biological activity is crucial to understand its therapeutic potential. This involves a multi-faceted approach, beginning with in vitro kinase assays to determine potency and selectivity, followed by cell-based assays to assess its effects in a more physiologically relevant context.
Comparative Analysis: A Hypothetical Profile
To illustrate how this compound would be compared, we will postulate a hypothetical kinase inhibitory profile and place it alongside data for known kinase inhibitors. This allows us to demonstrate the key comparative metrics and their implications.
For this hypothetical scenario, let's assume that initial screening reveals that "this compound" (referred to as 'Compound X' for clarity) shows activity against CDKs. We would then compare it to established CDK inhibitors.
Table 1: Hypothetical Comparative Kinase Inhibition Profile
| Compound | Target Kinase(s) | IC50 (nM) | Selectivity Notes | Reference |
| Compound X (Hypothetical) | CDK9/Cyclin T1 | 50 | High selectivity against a panel of 100 other kinases. | N/A |
| Palbociclib | CDK4/Cyclin D1, CDK6/Cyclin D3 | 11, 15 | FDA-approved for HR+ breast cancer.[1] | [1] |
| Ribociclib | CDK4/Cyclin D1, CDK6/Cyclin D1 | 10, 39 | FDA-approved for HR+ breast cancer.[1] | [1] |
| Abemaciclib | CDK4/Cyclin D1, CDK6/Cyclin D3 | 2, 10 | FDA-approved for HR+ breast cancer.[1] | [1] |
| CAN508 (4-arylazo-3,5-diamino-1H-pyrazole derivative) | CDK9/Cyclin T1 | Moderate potency | A related pyrazole scaffold showing CDK inhibition.[2] | [2] |
Experimental Methodologies: A Step-by-Step Guide
The data presented in the comparative table is generated through a series of well-defined experiments. Below are detailed protocols for key assays used to characterize a novel kinase inhibitor.
In Vitro Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of the test compound against the target kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. Inhibition of this process by the compound is quantified. Radiometric assays using ³²P-labeled ATP are a classic method, though non-radioactive methods like ADP-Glo™ are now common.[4][5]
Step-by-Step Protocol (using ADP-Glo™ as an example):
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer.
-
Prepare a 2X solution of the substrate and ATP in kinase reaction buffer.
-
Prepare serial dilutions of the test compound (e.g., Compound X) in the appropriate solvent (e.g., DMSO) and then in kinase reaction buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the test compound dilution to the appropriate wells.
-
Add 2.5 µL of the 2X kinase solution to all wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of the 2X substrate/ATP solution to all wells to start the reaction.
-
Incubate for a defined period (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition.
-
Calculate IC50 values by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices:
-
The use of purified enzymes allows for the direct assessment of the compound's effect on the kinase without the complexity of a cellular environment.
-
Serial dilutions of the compound are essential to determine the concentration-dependent inhibitory effect and calculate a precise IC50 value.
-
The ADP-Glo™ assay is chosen for its high sensitivity and non-radioactive format, which is safer and more convenient than traditional radiometric assays.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines that are dependent on the target kinase.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of the test compound in relevant cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[6] Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.[6]
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Causality Behind Experimental Choices:
-
Using cancer cell lines known to be driven by the target kinase provides a physiologically relevant system to evaluate the compound's anti-proliferative effects.
-
The 72-hour incubation period allows for multiple cell doublings, providing a sufficient window to observe the compound's effect on proliferation.
-
The MTT assay is a robust and widely accepted method for assessing cell viability and is amenable to high-throughput screening.[6]
Visualizing the Science: Pathways and Workflows
Signaling Pathway
Below is a simplified representation of a generic kinase signaling pathway that can lead to cell proliferation. Inhibition of the kinase by a compound like a pyrazole derivative would block the downstream signaling events.
Caption: Generic Kinase Signaling Pathway and Point of Inhibition.
Experimental Workflow
The following diagram illustrates the workflow for evaluating a novel kinase inhibitor, from initial biochemical screening to cellular assays.
Caption: Workflow for Novel Kinase Inhibitor Evaluation.
Conclusion and Future Directions
While specific experimental data for this compound is not yet in the public domain, the framework presented here provides a robust methodology for its evaluation. The pyrazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Should "Compound X" demonstrate potent and selective inhibition of a clinically relevant kinase, further studies, including in vivo efficacy and safety assessments, would be warranted. The ultimate goal is to develop targeted therapies with improved efficacy and reduced side effects compared to existing treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro Kinase Assays | Revvity [revvity.com]
- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Efficacy of 3,5-diamino-1H-pyrazole-4-carboxylate Analogs in Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile.[1][2][3] This guide provides a comparative analysis of the efficacy of analogs based on the 3,5-diamino-1H-pyrazole-4-carboxylate core, with a particular focus on the influence of various substitutions on their biological activity. We will delve into their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and protocols.
The 3,5-diamino-1H-pyrazole-4-carboxylate Core: A Privileged Scaffold
The 3,5-diamino-1H-pyrazole structure is a key pharmacophore that has been explored for a range of therapeutic applications. The presence of amino groups at the 3 and 5 positions, and a carboxylate group at the 4 position, provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of an allyl group, for instance, can modulate lipophilicity and target engagement.
Comparative Anticancer Efficacy
Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[4][5][6] The mechanism of action often involves the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs) and Aurora kinases.[5][7]
A study on pyrazole-4-carboxamide analogs identified compound 6k as a potent inhibitor of Aurora kinases A and B, with IC50 values of 16.3 nM and 20.2 nM, respectively.[5] This compound demonstrated significant cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines with IC50 values of 0.43 μM and 0.67 μM, respectively.[5] The anticancer effect was attributed to cell cycle arrest at the G2/M phase and induction of apoptosis.[5]
In another study, new pyrimidine-pyrazole derivatives were synthesized and evaluated for their anticancer activity. Compounds 6a and 6e exhibited potent activity against a panel of cancer cell lines including Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung), with IC50 values in the range of 1.4-1.9 µg/mL.[8]
The following table summarizes the cytotoxic activity of selected pyrazole analogs against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6k | HeLa | 0.43 | [5] |
| 6k | HepG2 | 0.67 | [5] |
| IVi | MCF-7 | 98.8 | [9] |
| 34d | HeLa | 10.41 | [10] |
| 34d | DU-145 | 10.77 | [10] |
| 50h | 786-0 | 9.9 µg/mL | [10] |
| 50h | MCF-7 | 31.87 µg/mL | [10] |
| 3a | PC-3 | 1.22 | [11] |
| 3i | PC-3 | 1.24 | [11] |
Antimicrobial and Anti-biofilm Efficacy
Pyrazole derivatives have also shown significant promise as antimicrobial agents, targeting both bacteria and fungi.[1][2][12] Some analogs have demonstrated potent activity against multidrug-resistant pathogens.[13]
A notable application of 3,5-diamino-1H-pyrazole analogs is in the dispersal of bacterial biofilms. A structure-activity relationship (SAR) study of 4-arylazo-3,5-diamino-1H-pyrazoles identified these compounds as activators of the phosphodiesterase (PDE) BifA in Pseudomonas aeruginosa, leading to a reduction in cyclic di-GMP levels and subsequent biofilm dispersal.[14] The 2-fluoro substituted analog (2 ) was found to be a very potent anti-biofilm agent, causing an 83% reduction in c-di-GMP levels.[14]
The antimicrobial activity of pyrazole derivatives is often attributed to their ability to interfere with essential microbial processes. For instance, some pyrazoles have been shown to inhibit microbial growth by acting as enzyme inhibitors.
| Compound | Microorganism | Activity | Reference |
| 21a | Various Bacteria & Fungi | MIC: 2.9-125 µg/mL | [12] |
| 3 | E. coli | MIC: 0.25 µg/mL | [15] |
| 4 | S. epidermidis | MIC: 0.25 µg/mL | [15] |
| 2 | A. niger | MIC: 1 µg/mL | [15] |
Anti-inflammatory Potential
The anti-inflammatory properties of pyrazole derivatives are well-documented, with some analogs acting as selective inhibitors of cyclooxygenase-2 (COX-2).[16][17] This selectivity is a desirable trait for anti-inflammatory drugs as it reduces the gastrointestinal side effects associated with non-selective NSAIDs.[16]
One study reported the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives and their evaluation for anti-inflammatory activity using the carrageenan-induced rat paw edema model.[18] The compounds Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2f ) and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (2e ) exhibited significant anti-inflammatory activity.[18]
Another series of 2-pyrazoline derivatives were synthesized and evaluated for their cyclooxygenase selectivity and anti-inflammatory activity.[19] Compound 13i showed the highest anti-inflammatory activity, comparable to the reference drug celecoxib, with a better gastric profile.[19]
Experimental Protocols
General Synthesis of 3,5-diamino-1H-pyrazole-4-carboxylate Analogs
A common synthetic route to 4-arylazo-3,5-diamino-1H-pyrazoles involves a two-step procedure. The first step is a diazotization reaction of a substituted aniline to form the corresponding diazonium salt.[14] This is followed by a coupling reaction of the diazonium salt with a suitable active methylene compound, such as malononitrile, to yield the final pyrazole derivative.[14]
Step 1: Diazotization of Aniline Derivatives
-
Dissolve the aniline derivative in an acidic solution (e.g., HCl).
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature.
-
Stir the reaction mixture for a short period to ensure complete formation of the diazonium salt.
Step 2: Coupling Reaction
-
Prepare a solution of the active methylene compound (e.g., malononitrile) and a base (e.g., sodium acetate) in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the active methylene compound solution at low temperature.
-
Allow the reaction to proceed until completion.
-
Isolate the product by filtration, wash with water, and purify by recrystallization.
A schematic of this synthetic workflow is presented below.
Caption: General synthetic scheme for 4-arylazo-3,5-diamino-1H-pyrazole analogs.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
The workflow for a typical in vitro screening of anticancer compounds is illustrated below.
Caption: Workflow for in vitro screening of anticancer pyrazole analogs.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3,5-diamino-1H-pyrazole-4-carboxylate analogs is highly dependent on the nature and position of the substituents.
-
Aryl Substituents: In the case of 4-arylazo-3,5-diamino-1H-pyrazoles, the substitution pattern on the aryl ring significantly influences their anti-biofilm activity. Fluorine substitution, particularly at the ortho position, was found to be beneficial.[14]
-
Pyrazole Core Modifications: Functionalization of the amino groups at the C3 and C5 positions of the pyrazole ring can lead to a loss of activity, suggesting their importance for target interaction.[14]
-
Carboxamide Moiety: The conversion of the carboxylate to a carboxamide and further substitution on the amide nitrogen can lead to potent kinase inhibitors, as seen in the anticancer analogs.[5]
Conclusion and Future Perspectives
The 3,5-diamino-1H-pyrazole-4-carboxylate scaffold represents a versatile platform for the development of novel therapeutic agents. Analogs of this core have demonstrated significant efficacy in preclinical models of cancer, infectious diseases, and inflammation. The synthetic tractability of the pyrazole ring allows for extensive structural modifications, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research should focus on exploring a wider range of substitutions, including the incorporation of the allyl group, to further enhance the therapeutic potential of this promising class of compounds. In silico modeling and experimental approaches should be used in tandem to guide the rational design of next-generation pyrazole-based drugs.[20]
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anticancer Evaluation of New 1-allyl-4-oxo-6-(3,4,5- trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile Bearing Pyrazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Pyrazole Compounds
Introduction: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery
To the researchers, chemists, and drug development professionals pioneering the next generation of therapeutics, the pyrazole nucleus is a familiar and welcome sight. This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is not merely a synthetic curiosity; it is a pharmacologically significant scaffold that forms the backbone of numerous approved drugs.[1][2] Its remarkable versatility allows it to serve as a template for agents targeting a wide array of biological processes, leading to treatments for inflammation, cancer, infectious diseases, and more.[3][4][5]
The clinical success of pyrazole-containing drugs like the selective COX-2 inhibitor Celecoxib and the antipsychotic CDPPB underscores the therapeutic potential embedded within this chemical framework.[1][6] However, the journey from a newly synthesized pyrazole derivative in a flask to a validated lead compound is a rigorous one, demanding a systematic and multi-faceted approach to biological validation.
This guide is designed to provide a robust, field-proven framework for this process. We will move beyond simple protocol recitation to explore the causality behind experimental choices, compare key validation assays, and present a logical workflow for characterizing the biological activity of your novel pyrazole compounds. Our focus is on building a self-validating experimental cascade that generates trustworthy, interpretable, and actionable data.
The Validation Workflow: A Strategic Overview
The validation process should not be a random collection of experiments but a tiered, logical progression from broad, high-throughput screening to specific, mechanism-of-action studies. This approach ensures that resources are spent wisely, prioritizing the most promising compounds for more intensive investigation.
Caption: A tiered workflow for validating novel pyrazole compounds.
Phase 1: Foundational Screening - Assessing Cellular Viability
The Causality: Before you can claim a compound has a specific therapeutic effect, you must first understand its general effect on cell health. A compound that kills all cells is a poison, not a targeted drug. Cytotoxicity screening is the essential first step to establish a compound's therapeutic window—the concentration range where it can exert a specific biological effect without causing general cellular death.
Comparison of Core Viability Assays: MTT vs. XTT
The most common viability assays are colorimetric methods based on the reduction of a tetrazolium salt by metabolically active cells.[7] The choice between them depends on the experimental needs.
| Assay Feature | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) |
| Principle | Positively charged MTT enters cells and is reduced by mitochondrial dehydrogenases to an insoluble purple formazan.[7][8][9] | Negatively charged XTT is reduced at the cell surface to a water-soluble orange formazan, requiring an electron coupling reagent.[8][9][10] |
| Pros | Well-established, widely used, and relatively inexpensive.[8][9] | Product is water-soluble, eliminating the need for a solubilization step and allowing for continuous monitoring.[8][10] |
| Cons | The formazan product is insoluble, requiring a final solubilization step (e.g., with DMSO or SDS), making it an endpoint-only assay.[9] | Can be less sensitive than MTT and requires an additional electron coupling reagent.[9] |
| Best For | Endpoint cytotoxicity screening where high throughput is prioritized. | Experiments where kinetics are important or when the solubilization step could interfere with other measurements. |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a self-validating system by including appropriate controls to ensure the reliability of the results.
-
Cell Seeding:
-
Seed cells (e.g., HEK293 for general toxicity, or a specific cancer line like MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of the novel pyrazole compounds in culture medium. A typical range is 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Controls are Critical:
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) to account for solvent effects.
-
Untreated Control: Cells in medium only (represents 100% viability).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.
-
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Phase 2: Validating Specific Biological Activities
With the IC₅₀ values from foundational screening, you can now investigate specific activities at non-cytotoxic concentrations. We will focus on three major therapeutic areas where pyrazoles have shown significant promise.[11][12][13]
A. Anti-Inflammatory Activity
Biological Rationale: A key mechanism of inflammation involves the cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins.[6] Non-steroidal anti-inflammatory drugs (NSAIDs) inhibit these enzymes. A major advance in the field was the development of drugs that selectively inhibit COX-2, which is upregulated at sites of inflammation, while sparing COX-1, which has homeostatic functions in the gut and kidneys. This selectivity, exemplified by the pyrazole-based drug Celecoxib, reduces gastrointestinal side effects.[6][14]
Caption: Selective inhibition of the COX-2 pathway by pyrazole compounds.
Comparative Assays for Anti-Inflammatory Activity
| Assay Type | Specific Method | What It Measures | Pros | Cons |
| Enzyme Inhibition | In vitro COX-1/COX-2 Inhibition Assay | Direct inhibitory effect of the compound on purified COX enzymes.[14][15] | Provides direct evidence of target engagement and allows for calculation of IC₅₀ and selectivity index (SI). | Does not account for cell permeability, metabolism, or off-target effects. |
| Cell-Based | LPS-stimulated Macrophage Assay | Inhibition of inflammatory mediators (e.g., PGE₂, TNF-α, IL-6) released by cells (e.g., RAW 264.7) upon stimulation.[11][16] | More biologically relevant, as it assesses the effect in a cellular context. | The mechanism is indirect; inhibition could be due to factors other than direct COX inhibition. |
| In Vivo | Carrageenan-Induced Paw Edema in Rats | Reduction of acute inflammation (swelling) in a living animal model.[11][15][17] | Highest biological relevance, assessing efficacy in a whole organism. | Expensive, low-throughput, and requires ethical approval. |
Experimental Protocol: In Vitro COX-2 Inhibition Assay
-
Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric or fluorescent probe.
-
Assay Setup: In a 96-well plate, add buffer, the COX-2 enzyme, and the novel pyrazole compound at various concentrations. Include Celecoxib as a positive control and a vehicle control.
-
Incubation: Pre-incubate the enzyme with the compounds for 15 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add arachidonic acid to start the enzymatic reaction.
-
Detection: After a set time (e.g., 10 minutes), stop the reaction and measure the product formation using a plate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value. The Selectivity Index (SI) is calculated as (IC₅₀ for COX-1 / IC₅₀ for COX-2). A higher SI indicates better selectivity for COX-2.
B. Anticancer Activity
Biological Rationale: Cancer is characterized by uncontrolled cell proliferation and evasion of apoptosis (programmed cell death).[18] Many anticancer agents work by either directly killing cancer cells (cytotoxicity), halting their division (cytostatic), or inducing apoptosis. Pyrazole derivatives have been shown to act through various mechanisms, including the inhibition of key protein kinases (like CDKs) that regulate the cell cycle and the induction of apoptotic pathways.[19][20][21]
Comparative Assays for Anticancer Activity
| Assay Type | Specific Method | What It Measures | Pros | Cons |
| Anti-Proliferative | MTT/XTT Assay on Cancer Cell Panel | Inhibition of metabolic activity across a panel of cancer cell lines (e.g., MCF-7, A549, HepG2).[18][22][23] | High-throughput method to screen for broad-spectrum or selective activity. | Does not distinguish between cytostatic and cytotoxic effects. |
| Apoptosis Induction | Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][21] | Provides mechanistic insight into the mode of cell death. | Lower throughput than viability assays; requires specialized equipment. |
| Enzyme Inhibition | Kinase Inhibition Assays (e.g., CDK-2, EGFR) | Direct inhibition of specific enzymes known to be dysregulated in cancer.[20][21] | Confirms a specific molecular target; crucial for targeted therapy development. | Requires prior knowledge or hypothesis about the compound's target. |
Data Presentation: Anticancer Activity of Novel Pyrazoles
| Compound | Cell Line | IC₅₀ (µM) vs. MCF-7 (Breast) | IC₅₀ (µM) vs. A549 (Lung) | IC₅₀ (µM) vs. HCT-116 (Colon) |
| Novel Pyrazole 1 | 12.5 | 15.2 | > 100 | |
| Novel Pyrazole 2 | 8.7 | 10.1 | 22.4 | |
| Novel Pyrazole 3 | 65.1 | 72.8 | 59.3 | |
| Doxorubicin (Std.) | 4.2 | 5.1 | 4.8 |
Data is hypothetical. IC₅₀ values determined by MTT assay after 48h treatment.
C. Antimicrobial Activity
Biological Rationale: The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[24] Pyrazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[13][25] The primary goal of validation is to determine the minimum concentration of a compound required to inhibit the growth of a specific microbe.
Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of a new antimicrobial agent.[26][27]
Experimental Protocol: Broth Microdilution Assay
-
Preparation:
-
In a 96-well plate, add 50 µL of sterile Mueller-Hinton broth (for bacteria) or RPMI medium (for fungi) to each well.
-
Add 50 µL of the novel pyrazole compound (at 2x the highest desired concentration) to the first column of wells.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. This creates a gradient of compound concentrations.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microbe (e.g., Staphylococcus aureus or Escherichia coli) adjusted to a 0.5 McFarland standard.
-
Dilute the inoculum and add 50 µL to each well, resulting in a final volume of 100 µL and the desired final compound concentrations.
-
Controls: Include a growth control (no compound) and a sterility control (no microbes). A known antibiotic (e.g., Gatifloxacin) should be run in parallel as a positive control.[26]
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microbe.
Phase 3: Building the Structure-Activity Relationship (SAR)
The data from your validation assays are not merely endpoints. They are data points that, when combined with the chemical structures of your pyrazole analogs, allow you to build a Structure-Activity Relationship (SAR). SAR is the iterative process of understanding how specific chemical modifications to the pyrazole scaffold affect its biological activity.[28]
Caption: The iterative cycle of SAR-driven lead optimization.
For example, by comparing the IC₅₀ values of pyrazoles with different substituents (e.g., electron-donating vs. electron-withdrawing groups) at various positions on the ring, you can deduce which modifications enhance potency or selectivity. This knowledge guides the rational design of the next generation of compounds, accelerating the journey toward a viable drug candidate.
Conclusion
Validating the biological activity of novel pyrazole compounds is a systematic process grounded in scientific rigor and logical progression. By beginning with broad cytotoxicity screening to establish a therapeutic index, proceeding to a well-chosen panel of specific in vitro assays, and using the resulting data to build a coherent Structure-Activity Relationship, researchers can efficiently identify and optimize promising lead candidates. This tiered approach ensures that each experimental step builds upon the last, creating a self-validating workflow that generates the trustworthy data necessary for advancing new pyrazole-based therapeutics from the bench to the clinic.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. researchgate.net [researchgate.net]
- 4. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]
- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. biotium.com [biotium.com]
- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. srrjournals.com [srrjournals.com]
- 24. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 25. eurekaselect.com [eurekaselect.com]
- 26. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to Diaminopyrazole Derivative Cross-Reactivity
In the intricate world of kinase inhibitor drug discovery, achieving target selectivity is a paramount challenge. The human kinome, with its highly conserved ATP-binding sites, presents a complex landscape where even the most exquisitely designed inhibitors can exhibit off-target effects, leading to unforeseen toxicities or, in some cases, beneficial polypharmacology. Among the promising scaffolds in kinase inhibitor development, diaminopyrazole derivatives have emerged as a versatile class of compounds targeting a range of kinases implicated in oncology and inflammatory diseases.
This guide provides a comprehensive comparison of the cross-reactivity profiles of representative diaminopyrazole derivatives. We will delve into the experimental data that illuminates their selectivity, explore the methodologies used to assess these profiles, and discuss the structural nuances that govern their on- and off-target interactions. Our aim is to equip researchers, scientists, and drug development professionals with the insights and practical knowledge to navigate the complexities of kinase inhibitor selectivity and make informed decisions in their research endeavors.
The Imperative of Selectivity Profiling
The development of a successful kinase inhibitor hinges on a thorough understanding of its interaction with the entire kinome. A highly selective inhibitor is often sought to minimize off-target side effects. However, in some therapeutic contexts, a multi-targeted approach can be advantageous. Regardless of the strategy, comprehensive selectivity profiling is non-negotiable. It allows for the early identification of potential liabilities and opportunities, guiding the optimization of lead compounds and de-risking clinical development.[1][2][3][4]
Comparative Analysis of Diaminopyrazole Derivatives
While a single, comprehensive head-to-head comparison of a wide array of diaminopyrazole derivatives across the entire kinome is not publicly available, we can glean valuable insights by examining data from various studies. Here, we present a comparative analysis of representative diaminopyrazole-based inhibitors targeting different kinase families.
Case Study 1: 4-Amino-(1H)-pyrazole Derivatives as JAK Inhibitors
The Janus kinase (JAK) family plays a crucial role in cytokine signaling, and its dysregulation is implicated in various cancers and autoimmune diseases.[5] A study by Li et al. (2016) described the development of 4-amino-(1H)-pyrazole derivatives as potent JAK inhibitors.[5] To assess their selectivity, two lead compounds, 3f and 11b , were screened against a panel of 14 cancer-related kinases.
| Compound | Target Kinase(s) | IC50 (nM) vs. JAKs | Key Off-Targets (at 20 nM) | Reference |
| 3f | JAK1, JAK2, JAK3 | JAK1: 3.4, JAK2: 2.2, JAK3: 3.5 | Flt-3, VEGFR-2, PDGFRα, TYK2 | [5] |
| 11b | JAK2, JAK3 | - | Highly selective for JAK2 and JAK3 | [5] |
Interpretation and Rationale:
The data reveals that while both compounds are potent JAK inhibitors, they exhibit distinct selectivity profiles. Compound 3f demonstrates a broader spectrum of activity, inhibiting other tyrosine kinases like Flt-3, VEGFR-2, and PDGFRα. This pan-kinase activity could contribute to its potent anti-proliferative effects across various cell lines but also raises concerns about potential off-target toxicities.[5] In contrast, compound 11b displays remarkable selectivity for JAK2 and JAK3, making it a more suitable candidate for targeted therapies where minimizing off-target effects is critical.[5] This highlights the profound impact of subtle structural modifications on kinase selectivity.
Case Study 2: 3-Amino-1H-pyrazole-Based Inhibitors and the Quest for Selectivity
A study by Wodtke et al. (2020) provides an insightful look into the evolution of a promiscuous 3-amino-1H-pyrazole-based kinase inhibitor into more selective analogues. The initial lead compound, 1 , was found to be highly promiscuous, inhibiting a large portion of the kinome.[6]
Promiscuous Lead Compound 1
-
KINOMEscan Profile: Inhibited 337 out of 359 kinases at 1 µM.[6]
-
Key Targets (KD < 50 nM): CDK2, CDK5, JNK3.[6]
Through structure-based design and chemical modifications, the researchers were able to significantly improve the selectivity. For instance, derivative 21i showed a much-improved profile, primarily targeting CDK16 and GSK3.[6]
Selectivity-Improved Derivative 21i
-
Key Targets: CDK16, GSK3.[6]
-
Cellular Target Engagement (CETSA MS): High stabilization of CDK16, indicating potent and selective target engagement in a cellular context.[6]
This case study underscores the power of iterative design and comprehensive profiling in sculpting the selectivity of a kinase inhibitor scaffold.
Methodologies for Assessing Cross-Reactivity
A robust assessment of kinase inhibitor selectivity relies on a combination of in vitro and cellular assays. Each method offers unique advantages and, when used in concert, provides a comprehensive picture of a compound's interaction with the kinome.
In Vitro Kinase Profiling
These assays measure the direct interaction of an inhibitor with a purified kinase.
This is a widely used platform for broad kinase profiling. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase captured on the solid support is quantified by qPCR.[7][8][9]
Experimental Workflow: KINOMEscan™
Caption: KINOMEscan™ workflow for assessing inhibitor binding.
This is a fluorescence resonance energy transfer (FRET)-based assay that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[10][11][12][13][14]
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound in the assay buffer.
-
Prepare a 3X mixture of the kinase and a europium-labeled anti-tag antibody.
-
Prepare a 3X solution of the Alexa Fluor® 647-labeled tracer.
-
-
Assay Assembly (384-well plate):
-
Add 5 µL of the 3X test compound solution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture.
-
Add 5 µL of the 3X tracer solution.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the compound concentration to determine the IC50 value.
Cellular Target Engagement Assays
These assays confirm that the inhibitor binds to its intended target within the complex environment of a living cell.
CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation. Cells are treated with the compound, heated, and the amount of soluble target protein remaining is quantified, typically by Western blot or mass spectrometry.[15][16][17][18][19]
Experimental Workflow: CETSA®
Caption: CETSA® workflow for measuring target engagement.
This chemical proteomics approach uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. By pre-incubating cell lysates with a test compound, the binding of the compound to its targets can be assessed by measuring the reduced capture of those kinases by the beads, typically quantified by mass spectrometry.[4][20][21][22][23]
Structure-Activity Relationships (SAR) Governing Selectivity
The selectivity of diaminopyrazole derivatives is dictated by the interplay of various structural features that allow for specific interactions within the ATP-binding pocket of different kinases.
-
Substitution on the Pyrazole Ring: Modifications at this position can significantly impact selectivity. Small alkyl groups can lead to broader activity, while the introduction of amide moieties can alter the hydrogen bonding network and enhance selectivity.[6]
-
The N-linked Phenyl Group: The planarity and substitution pattern of this group are crucial for occupying the active site. Subtle changes can lead to significant differences in potency and selectivity, as seen in the case of aminopyrazole inhibitors of JNK3, where a planar structure favored binding to JNK3 over the closely related p38 kinase.[11]
-
Exploiting Unique Pockets: Achieving selectivity often involves targeting less conserved regions of the ATP-binding site, such as the "selectivity pocket" or the region behind the gatekeeper residue. The design of diaminopyrazole derivatives that can access these unique pockets is a key strategy for developing highly selective inhibitors.
Conclusion
The diaminopyrazole scaffold represents a rich source of kinase inhibitors with therapeutic potential across a range of diseases. However, realizing this potential requires a deep and nuanced understanding of their cross-reactivity profiles. As we have seen, even minor chemical modifications can dramatically alter the selectivity of these compounds.
A multi-faceted approach, combining broad in vitro profiling with cellular target engagement assays, is essential for a comprehensive assessment of selectivity. The insights gained from these studies, coupled with a thorough understanding of the structure-activity relationships, will continue to guide the development of the next generation of diaminopyrazole-based kinase inhibitors with optimized efficacy and safety profiles. This guide serves as a foundational resource for researchers embarking on this challenging but rewarding journey.
References
- 1. mdpi.com [mdpi.com]
- 2. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Centre for Medicines Discovery (CMD) [cmd.ox.ac.uk]
- 9. Comparative Study of Conventional, Grinding, and Microwave-Assisted Synthesis of Aminopyrazolones and Diaminopyrazoles: Exploring the Antitumor Activity, Dual CDK-2/CA IX Inhibition Potential, and Apoptosis Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrazole Regioisomers
For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design. However, the synthesis of substituted pyrazoles, particularly from unsymmetrical precursors like 1,3-dicarbonyls and hydrazines, frequently yields a mixture of regioisomers. Distinguishing between these isomers—for instance, a 1,3-disubstituted versus a 1,5-disubstituted pyrazole—is not merely an academic exercise; it is a critical step that dictates biological activity, physical properties, and patentability. This guide provides an in-depth, technically grounded comparison of the spectroscopic methods used to unambiguously assign the structure of pyrazole regioisomers, moving beyond simple data reporting to explain the causal chemical principles behind the observed spectral differences.
The Challenge of Pyrazole Regioisomerism
The core issue arises from the two non-equivalent nitrogen atoms in the pyrazole ring. When an unsymmetrical substituted hydrazine reacts with an unsymmetrical β-diketone, two distinct products can form. The resulting regioisomers often possess very similar physical properties, making their separation and identification challenging. Relying on a single characterization technique can lead to misassignment, with significant consequences for subsequent research and development.
Caption: Common pyrazole regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Toolkit
NMR spectroscopy is the most powerful and definitive method for identifying pyrazole regioisomers. While ¹H and ¹³C NMR provide initial clues, 2D NMR techniques like NOESY and HMBC are essential for unambiguous structure elucidation.[1][2]
¹H and ¹³C NMR: The First Clues
The electronic environment of each proton and carbon atom in the pyrazole ring is exquisitely sensitive to the substitution pattern.
-
¹H NMR: The chemical shift of the pyrazole ring proton (H4) and the protons on the substituents provide the first indication of the isomeric identity. In 1,3,5-trisubstituted pyrazoles, the H4 proton is a singlet. Its chemical shift is influenced by the electronic nature of the substituents at C3 and C5. More significantly, the chemical shifts of the substituents themselves are diagnostic. For example, a substituent at the C5 position is often in a more sterically hindered environment than one at C3, which can influence the chemical shifts of its protons.
-
¹³C NMR: The carbon chemical shifts of the pyrazole ring (C3, C4, and C5) are highly informative. The carbons directly attached to substituents (C3 and C5) show the most significant variation between isomers. Generally, the C5 carbon in a 1,5-disubstituted pyrazole is more shielded (appears at a lower ppm value) compared to the C3 carbon in a 1,3-disubstituted isomer, though this can be influenced by the specific substituents.[3][4]
2D NMR: Unambiguous Assignment
Two-dimensional NMR experiments provide through-bond and through-space correlations that act as a definitive map of the molecule's connectivity and spatial arrangement.
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is arguably the most crucial for assigning regiochemistry. It reveals correlations between protons and carbons that are two or three bonds apart (²JCH, ³JCH). The key is to identify a long-range correlation from a proton on a known substituent to a specific carbon atom in the pyrazole ring.
-
Causality: For an N1-substituted pyrazole, the protons on the N1-substituent (e.g., the CH₂ group of an N-benzyl) will show a ³J correlation to the C5 carbon and a ²J correlation to the N1-carbon (if applicable). They will not show a correlation to the C3 carbon. Observing a correlation from the N1-substituent's protons to C5 definitively identifies the isomer.[2][5]
-
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique maps protons that are close in space (< 5 Å), regardless of their bonding. It provides irrefutable proof of which groups are on the "same side" of the pyrazole ring.
-
Causality: In a 1,5-disubstituted pyrazole, the protons of the N1-substituent are spatially proximate to the protons of the C5-substituent. A NOESY cross-peak between these two sets of protons is conclusive evidence for this regioisomer. Conversely, in a 1,3-disubstituted isomer, the N1-substituent will show a NOE to the H5 proton of the pyrazole ring itself.[1][2][6][7]
-
Comparative NMR Data
The following table summarizes typical chemical shift differences observed for regioisomeric pyrazoles. Note that absolute values depend heavily on solvent and the specific nature of R¹, R³, and R⁵.
| Spectra | 1,3-Disubstituted (R¹ on N1, R³ on C3) | 1,5-Disubstituted (R¹ on N1, R⁵ on C5) | Key Differentiator |
| ¹H NMR | H5 proton is typically downfield from H4. | H3 proton is typically downfield from H4. | The relative shifts of the two pyrazole ring doublets. |
| ¹³C NMR | C5 is unsubstituted and appears around 128-135 ppm. C3 is substituted and appears further downfield (e.g., >145 ppm).[4] | C3 is unsubstituted and appears around 138-142 ppm. C5 is substituted and appears further downfield (e.g., >148 ppm).[4] | The chemical shift of the unsubstituted C3 vs. C5 carbon. |
| HMBC | Protons on R¹ show a correlation to C5. | Protons on R¹ show a correlation to C5. | Protons on R¹ show a correlation to C3, but this is a 4-bond correlation and usually not observed. The definitive correlation is from R¹ to C5. |
| NOESY | Protons on R¹ show a spatial correlation to the H5 proton.[1][5] | Protons on R¹ show a spatial correlation to the protons on the R⁵ substituent.[1][5] | The spatial relationship between the N1-substituent and either the C5-proton or the C5-substituent. |
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: Supporting Roles
While NMR is the primary tool, MS and IR spectroscopy provide essential, complementary data.
Mass Spectrometry
The primary role of MS is to confirm the molecular weight and elemental composition (via high-resolution mass spectrometry, HRMS) of the synthesized isomers. While regioisomers have identical masses, their fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID) can sometimes differ.[8]
-
Causality: The stability of the resulting fragment ions dictates the fragmentation pathway. The position of a substituent can influence which bonds are more likely to break. For example, a bulky substituent at C5 might promote a different initial cleavage than the same substituent at C3 due to steric interactions or the stability of the resulting radical cation.[9][10] However, these differences can be subtle and are not always reliable as the sole method of identification.
Infrared Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups (e.g., C=O stretch, N-H stretch, C≡N stretch) but is generally not effective for distinguishing the core structure of pyrazole regioisomers.[11] Subtle shifts in the frequencies of pyrazole ring vibrations or substituent stretches may be observed due to the different electronic environments of the isomers, but these are rarely diagnostic on their own.[12][13]
Experimental Workflow & Protocols
A robust and self-validating workflow is critical to ensure accurate structural assignment.
Caption: Validated workflow for pyrazole isomer characterization.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazole isomer into a clean, dry NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are necessary to obtain a good signal-to-noise ratio for all carbons, especially quaternary carbons.[14]
-
2D HMBC Acquisition: Set up the experiment to optimize for long-range couplings, typically between 4-10 Hz. This will highlight the key ²JCH and ³JCH correlations.
-
2D NOESY Acquisition: Use a mixing time appropriate for small to medium-sized molecules (typically 500-800 ms). This allows for the buildup of the Nuclear Overhauser Effect.
-
Data Processing and Analysis: Process all spectra using appropriate software. Carefully analyze the HMBC and NOESY spectra to identify the key correlations that differentiate the regioisomers, as detailed in the sections above.
Protocol 2: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the purified isomer (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Infusion: For HRMS, directly infuse the sample into the mass spectrometer using an electrospray ionization (ESI) source to generate the protonated molecule [M+H]⁺.
-
Data Acquisition (HRMS): Acquire the spectrum in high-resolution mode to obtain an accurate mass measurement. Compare the experimental mass to the calculated mass for the expected molecular formula to confirm elemental composition.
-
Data Acquisition (MS/MS for Fragmentation): If fragmentation data is desired, perform a tandem MS (MS/MS) experiment. Isolate the parent ion [M+H]⁺ and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon). Record the masses of the resulting fragment ions. Compare the fragmentation patterns of the two isolated regioisomers.
Conclusion
References
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
Structure-Activity Relationship of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate: A Comparative Guide to a Promising Scaffold
The 3,5-diamino-1H-pyrazole-4-carboxylate scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an in-depth analysis of the structure-activity relationship (SAR) surrounding this core, with a specific focus on understanding the potential of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate. While direct biological data for this specific molecule is not extensively published, by examining its structural analogs, we can extrapolate its likely bioactivity and guide future research in drug discovery.
The 3,5-Diaminopyrazole Core: A Versatile Pharmacophore
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide range of pharmacological effects.[1][2] The 3,5-diamino substitution pattern is particularly noteworthy as it provides multiple points for hydrogen bonding and further chemical modification, making it an excellent starting point for the synthesis of diverse compound libraries.[3][4] The carboxylate group at the 4-position adds another layer of functionality, allowing for the formation of esters and amides, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Comparative Analysis of Structural Analogs
To understand the potential of this compound, we will compare it with structurally related compounds where modifications have been made at key positions: the pyrazole ring, the substituent at the 4-position, and the ester group.
Analogs with Modifications at the 4-Position: Potent Kinase Inhibitors and Anti-Biofilm Agents
A significant body of research has focused on analogs where the 4-position is substituted with an arylazo group. These 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK9, and as agents that can disperse bacterial biofilms.[5][6]
Table 1: Anticancer and Anti-Biofilm Activity of 4-Arylazo-3,5-diamino-1H-pyrazole Analogs
| Compound ID | R (Substitution on Aryl Ring) | Target | Activity (IC50 or % reduction) | Reference |
| CAN508 | 4-OH | CDK9/cyclin T1 | IC50 = 0.1 µM | [6] |
| Analog 1 | 3-F | P. aeruginosa c-di-GMP reduction | 73% reduction | [5] |
| Analog 2 | 2-F | P. aeruginosa c-di-GMP reduction | 83% reduction | [5] |
| Analog 3 | 4-F | P. aeruginosa c-di-GMP reduction | 44% reduction | [5] |
The data in Table 1 reveals that substitutions on the aryl ring at the 4-position of the pyrazole core dramatically influence biological activity. For instance, a hydroxyl group at the para position of the phenyl ring leads to potent CDK9 inhibition, suggesting a key interaction in the kinase active site.[6] In the context of anti-biofilm activity, the position of a fluorine substituent on the phenyl ring significantly impacts the ability to reduce cyclic-di-GMP levels in Pseudomonas aeruginosa, with the ortho position being the most favorable.[5] This highlights the sensitivity of the biological targets to the electronic and steric properties of the substituents at this position.
Based on these findings, it is plausible that this compound could serve as a valuable intermediate. The carboxylate group at the 4-position could be converted to various amides or other functional groups to mimic the interactions observed with the arylazo-substituted analogs.
Analogs with a Carboxamide Moiety: Pan-FGFR and Aurora Kinase Inhibitors
Replacing the carboxylate ester with a carboxamide has led to the development of potent kinase inhibitors. A series of 5-amino-1H-pyrazole-4-carboxamide derivatives have been identified as pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors, effective against both wild-type and drug-resistant mutant kinases.[7]
Table 2: Activity of Pyrazole-4-carboxamide Analogs as Kinase Inhibitors
| Compound ID | Target | Activity (IC50) | Reference |
| Compound 10h | FGFR1, FGFR2, FGFR3, FGFR2 V564F | 46, 41, 99, and 62 nM | [7] |
| Compound 6k | Aurora Kinase A, Aurora Kinase B | 16.3 nM, 20.2 nM | [8] |
These findings suggest that the carboxamide group is a key pharmacophoric feature for potent kinase inhibition. The allyl group in this compound could be retained or modified, while the ester is converted to a series of amides to explore this therapeutic area.
Potential Signaling Pathways and Mechanisms of Action
Based on the activities of its close analogs, this compound could potentially exert its biological effects through several signaling pathways.
Inhibition of CDK9 and Transcriptional Regulation
CDK9 is a key regulator of transcription elongation.[9][10][11] Its inhibition leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, making it an attractive target in oncology.[12][13] The 4-arylazo-3,5-diamino-1H-pyrazole analogs have been shown to be potent CDK9 inhibitors.[6] It is conceivable that derivatives of this compound could be designed to target this pathway.
Caption: CDK9-mediated transcriptional elongation pathway and its inhibition.
Modulation of Bacterial Biofilm Formation via BifA
In Pseudomonas aeruginosa, the phosphodiesterase BifA plays a crucial role in the degradation of cyclic-di-GMP, a key signaling molecule that promotes biofilm formation.[1][14] Analogs of 3,5-diaminopyrazole have been shown to stimulate the activity of BifA, leading to reduced c-di-GMP levels and biofilm dispersal.[5] This presents a promising avenue for developing novel anti-infective agents.
Caption: BifA-mediated c-di-GMP signaling pathway in P. aeruginosa.
Experimental Protocols
The following are generalized protocols for the synthesis of 3,5-diaminopyrazole derivatives and the evaluation of their cytotoxic activity. These can be adapted for the synthesis and testing of this compound and its analogs.
General Synthesis of 4-Substituted-3,5-diamino-1H-pyrazoles
This two-step procedure is adapted from the synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles.[5]
Step 1: Diazotization and Coupling
-
Dissolve the desired aniline derivative in a solution of concentrated hydrochloric acid and water at 0°C.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0-5°C.
-
Stir the resulting diazonium salt solution at 0°C for 15-30 minutes.
-
In a separate flask, dissolve malononitrile in ethanol and cool to 0°C.
-
Slowly add the diazonium salt solution to the malononitrile solution, followed by the dropwise addition of a sodium acetate solution to maintain a pH of 5-6.
-
Stir the reaction mixture at 0°C for 2-4 hours.
-
Collect the precipitated product by filtration, wash with cold water, and dry to obtain the intermediate.
Step 2: Cyclization
-
Suspend the intermediate from Step 1 in ethanol.
-
Add hydrazine hydrate and stir the mixture at room temperature or gently heat to 50°C overnight.
-
Cool the reaction mixture and collect the precipitated 4-substituted-3,5-diamino-1H-pyrazole by filtration.
-
Wash the product with cold ethanol and dry.
Caption: General workflow for the synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles.
MTT Assay for Cytotoxicity Screening
This protocol is a standard method for assessing the effect of compounds on cell proliferation.[15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion and Future Directions
The 3,5-diamino-1H-pyrazole-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. While direct biological data on this compound is limited, the extensive research on its structural analogs provides a strong rationale for its potential as a precursor to potent anticancer and anti-biofilm agents. The allyl group offers a site for further modification or can be retained to explore its own contribution to bioactivity. The carboxylate ester is a versatile handle for the synthesis of a wide array of derivatives, particularly carboxamides, which have shown significant promise as kinase inhibitors.
Future research should focus on the synthesis of this compound and a library of its derivatives with systematic modifications to the allyl group and the carboxylate functionality. These compounds should then be screened against a panel of cancer cell lines and bacterial strains to elucidate their biological activity and establish a direct structure-activity relationship. Mechanistic studies should also be conducted to identify their molecular targets and signaling pathways. The insights gained from such studies will be invaluable in guiding the development of the next generation of pyrazole-based drugs.
References
- 1. BifA, a Cyclic-Di-GMP Phosphodiesterase, Inversely Regulates Biofilm Formation and Swarming Motility by Pseudomonas aeruginosa PA14 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-arylazo-3,5-diamino-1H-pyrazole CDK inhibitors: SAR study, crystal structure in complex with CDK2, selectivity, and cellular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclin-dependent kinase 9 (CDK9) is a novel prognostic marker and therapeutic target in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BifA, a cyclic-Di-GMP phosphodiesterase, inversely regulates biofilm formation and swarming motility by Pseudomonas aeruginosa PA14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bds.berkeley.edu [bds.berkeley.edu]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyrazole-Based Inhibitors
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs and promising clinical candidates.[1][2] Its versatility allows for the targeting of a wide array of proteins, leading to applications in oncology, inflammation, and infectious diseases.[3][4][5] However, a critical challenge in the development of pyrazole-based inhibitors, as with any therapeutic agent, is the translation of promising in vitro results to tangible in vivo efficacy. This guide provides an in-depth comparison of the in vitro and in vivo performance of notable pyrazole-based inhibitors, offering insights into the causal relationships behind experimental choices and the self-validating systems that underpin robust drug discovery.
The In Vitro Landscape: Defining Potency and Selectivity
In vitro assays are the foundational step in characterizing a compound's biological activity. They provide a controlled environment to dissect the direct interaction between an inhibitor and its target, as well as its effects on cellular pathways.
Key In Vitro Assays for Pyrazole-Based Inhibitors:
-
Enzyme Inhibition Assays: These assays directly measure the ability of a compound to inhibit the activity of its target enzyme. For pyrazole-based kinase inhibitors like Sunitinib, this involves quantifying the inhibition of tyrosine kinases such as VEGFRs and PDGFRs.[6][7] The output is typically an IC50 value , representing the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, novel pyrazole derivatives have demonstrated potent COX-2 inhibitory activity with IC50 values in the nanomolar range (0.034 to 0.052 μM).[3]
-
Cell-Based Proliferation Assays: These assays assess the inhibitor's effect on the growth of cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method. For example, "high-dose" celecoxib (>20 microM) was shown to reduce the viability of LLC, HCA-7, and HCT-15 cancer cell lines in vitro.[8] The antiproliferative activity of pyrazole derivatives is often expressed as GI50 (Growth Inhibition 50) or IC50 values against various cancer cell lines.[5]
-
Apoptosis Assays: To determine if growth inhibition is due to cell death, apoptosis assays are employed. Flow cytometry analysis can reveal the induction of apoptosis. For example, the cannabinoid CB1 receptor antagonist rimonabant was shown to induce apoptosis in fibrosarcoma cells in vitro.[9][10]
-
Mechanism of Action Studies: Techniques like Western blotting are used to probe the molecular pathways affected by the inhibitor. For instance, celecoxib was found to cause growth inhibition through both COX-2 dependent and independent mechanisms, including the activation of caspases and increased expression of PPARγ.[11][12]
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole-based inhibitor for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
The In Vivo Arena: Navigating Complexity and Therapeutic Potential
In vivo studies in animal models are the critical next step to evaluate a drug's overall therapeutic efficacy, taking into account pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), pharmacodynamics, and potential toxicity.
Common In Vivo Models and Assessments:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude mice) to form tumors. The effect of the pyrazole-based inhibitor on tumor growth is then monitored. For example, celecoxib was shown to attenuate HCA-7 xenograft growth in nude mice.[8][13] Similarly, sunitinib has been shown to inhibit tumor growth, angiogenesis, and metastasis in neuroblastoma xenograft models.[7]
-
Orthotopic Models: Cancer cells are implanted into the organ of origin in the animal, providing a more clinically relevant tumor microenvironment.
-
Pharmacokinetic (PK) Studies: These studies determine the concentration of the drug in the plasma and tissues over time after administration. This is crucial for establishing a dosing regimen that maintains a therapeutic concentration of the drug. For instance, a plasma concentration of 2.3+/-0.7 microM was achieved when celecoxib was fed to animals.[8]
-
Pharmacodynamic (PD) Studies: These studies measure the effect of the drug on its target in the tumor tissue. This can involve analyzing biomarkers such as the phosphorylation status of a target kinase.
-
Toxicity Studies: The overall health of the animals is monitored for any adverse effects of the drug.
Experimental Protocol: Murine Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the pyrazole-based inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Bridging the Divide: Correlating In Vitro Potency with In Vivo Efficacy
A significant challenge in drug development is that potent in vitro activity does not always translate to robust in vivo efficacy. Several factors contribute to this discrepancy:
-
Pharmacokinetics: A compound may be highly potent in an in vitro assay but have poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, resulting in sub-therapeutic concentrations in vivo. For example, while sunitinib is metabolized in vitro by liver microsomes, its active metabolite SU12662 is the major quantifiable metabolite in plasma across several species in vivo.[6]
-
Off-Target Effects: A compound may have unforeseen off-target effects in vivo that contribute to its efficacy or toxicity.
-
Tumor Microenvironment: The complex tumor microenvironment, including factors like hypoxia, angiogenesis, and immune cell infiltration, can influence a drug's effectiveness in ways that are not captured in simple in vitro cell culture models.
-
Dose and Schedule Dependency: The efficacy of a drug in vivo is often highly dependent on the dose and treatment schedule. High doses of sunitinib, for instance, have been shown to promote metastasis in some preclinical models, an effect not observed at lower, clinically relevant doses.[14][15]
A noteworthy example of the in vitro vs. in vivo disconnect is celecoxib . While high concentrations (>20 µM) were required to induce apoptosis in cancer cells in vitro, a much lower plasma concentration (2.3 µM) was sufficient to inhibit tumor growth in vivo.[8][13] This suggests that the in vivo anti-tumor effects of celecoxib may be mediated by mechanisms beyond direct cytotoxicity observed at high in vitro concentrations.
Visualizing the Science
Signaling Pathway: Multi-Targeted Kinase Inhibition by Sunitinib
Caption: Sunitinib inhibits multiple receptor tyrosine kinases.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
Caption: A generalized workflow for inhibitor evaluation.
Comparative Data Summary
| Inhibitor | Target(s) | In Vitro Potency (IC50) | In Vivo Model | In Vivo Efficacy | Reference |
| Celecoxib | COX-2 | >20 µM (cytotoxicity in various cancer cell lines) | HCA-7 colon cancer xenografts | Attenuated tumor growth at 2.3 µM plasma concentration | [8][13] |
| Sunitinib | VEGFRs, PDGFRs, KIT, FLT3 | Varies by kinase (nM range) | Neuroblastoma xenografts | Inhibited tumor growth, angiogenesis, and metastasis | [6][7] |
| Rimonabant | CB1 Receptor Antagonist | µM range (reduced cell viability) | Fibrosarcoma ascites model | Reduced tumor size and prolonged survival | [9][10][16] |
| J-1063 | TGF-βR1 (ALK5) | Not specified | Thioacetamide-induced liver fibrosis in mice | Superior anti-fibrotic effects compared to LY2157299 | [17] |
Conclusion: A Holistic Approach to Drug Development
The journey of a pyrazole-based inhibitor from a laboratory curiosity to a potential therapeutic is a testament to a rigorous, multi-faceted evaluation process. While in vitro assays provide essential initial data on potency and mechanism, they represent a simplified system. The true test of an inhibitor's mettle lies in its performance within the complex biological landscape of an in vivo model. Understanding the potential disconnects between these two realms and designing experiments that can bridge this gap are paramount for the successful development of novel therapeutics. By integrating pharmacokinetic and pharmacodynamic endpoints into early-stage in vivo studies, researchers can gain a more predictive understanding of a compound's clinical potential, ultimately accelerating the delivery of effective treatments to patients.
References
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CB1 receptor antagonist rimonabant controls cell viability and ascitic tumour growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and in vivo effects and mechanisms of celecoxib-induced growth inhibition of human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Rimonabant reduces keratinocyte viability by induction of apoptosis and exerts topical anti-inflammatory activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The in vitro and in vivo study of a pyrazole derivative, J-1063, as a novel anti-liver fibrosis agent: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Selectivity Profiling of Allyl 3,5-diamino-1H-pyrazole-4-carboxylate: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and inflammation, the pyrazole scaffold has emerged as a privileged structure in the design of protein kinase inhibitors.[1] Its synthetic tractability and bioisosteric potential have led to the development of numerous clinical candidates and approved drugs.[1] This guide provides an in-depth technical comparison of a novel pyrazole-based compound, Allyl 3,5-diamino-1H-pyrazole-4-carboxylate, against a panel of established kinase inhibitors. As direct experimental data for this specific allyl ester derivative is not yet publicly available, we present a comprehensive, hypothetical selectivity profiling workflow. This serves as a robust template for researchers aiming to characterize novel kinase inhibitors, ensuring scientific rigor and contextual relevance of the generated data.
Our analysis will be grounded in a multi-faceted approach, encompassing biochemical potency, biophysical binding, and cellular target engagement. By comparing the subject compound to inhibitors with diverse selectivity profiles—from the broad-spectrum Staurosporine to the multi-targeted Dasatinib, and the highly selective Palbociclib and SB 203580—we aim to provide a nuanced understanding of its potential therapeutic window and off-target liabilities.
Comparative Inhibitor Panel: Benchmarking Performance
A critical aspect of characterizing a new chemical entity is to benchmark its performance against well-established standards. The choice of comparators should ideally span a range of selectivities to provide a comprehensive context for the new compound's activity.
| Compound | Type | Primary Target(s) | Rationale for Inclusion |
| Staurosporine | Broad-Spectrum | Pan-kinase inhibitor | "Gold standard" for broad-spectrum activity, useful for assay validation and as a positive control for potent inhibition.[2] |
| Dasatinib | Multi-Kinase | BCR-ABL, SRC family, c-KIT, PDGFRβ, EPHA2 | Clinically relevant example of a multi-targeted inhibitor, providing a benchmark for compounds with a defined but broad profile.[3] |
| SB 203580 | Selective | p38α/β MAPK | Representative of a selective inhibitor for a key signaling node often modulated by pyrazole-based compounds. |
| Palbociclib | Selective | CDK4/6 | A highly selective, clinically approved inhibitor targeting a different kinase family also known to be inhibited by pyrazole derivatives.[4][5] |
Biochemical Selectivity: A Head-to-Head Comparison
The initial step in selectivity profiling involves assessing the compound's inhibitory activity against a large panel of purified kinases. The half-maximal inhibitory concentration (IC50) is a standard metric for this purpose. The following table presents a hypothetical but representative kinase inhibition profile for this compound alongside the established IC50 values for our comparator compounds against a selection of key kinases.
Table 1: Comparative In Vitro Kinase Inhibition Profile (IC50 values in nM)
| Kinase | This compound (Hypothetical) | Staurosporine | Dasatinib | SB 203580 | Palbociclib (PD-0332991) |
| p38α (MAPK14) | 50 | 15 | 30 | 50 | >10,000 |
| CDK4/CycD1 | 80 | 7 | <1 | >10,000 | 11[4] |
| CDK6/CycD3 | 120 | 7 | <1 | >10,000 | 16[4] |
| SRC | 500 | 6 | 0.5[3] | >10,000 | >10,000 |
| ABL1 | >10,000 | 20 | <1 | >10,000 | >10,000 |
| VEGFR2 | 2,500 | 10 | 8 | >10,000 | >10,000 |
| PKCα | 1,500 | 0.7-3[2] | 100 | >10,000 | >10,000 |
| PKA | >10,000 | 7[2] | 58 | >10,000 | >10,000 |
Note: Data for comparator compounds are sourced from publicly available literature and databases.
Experimental Workflows: From Biochemical Activity to Cellular Engagement
A robust selectivity profile is built upon a foundation of well-designed and meticulously executed experiments. Here, we detail the key methodologies required to generate the data presented above and to further validate the compound's mechanism of action in a cellular context.
Workflow for Kinase Selectivity Profiling
The following diagram illustrates a comprehensive workflow for the characterization of a novel kinase inhibitor, starting from initial biochemical screening and progressing to cellular target validation.
Caption: A streamlined workflow for kinase inhibitor characterization.
Protocol 1: In Vitro Kinase Profiling via ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[6][7] Its high sensitivity and broad applicability make it an industry standard for kinase profiling.
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[7]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Kinase Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, and ATP in the appropriate kinase buffer.
-
Initiation of Inhibition: Add the serially diluted compounds to the reaction mixture. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume. Incubate for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve using appropriate software.
Protocol 2: Orthogonal Validation with Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique that measures the thermal stability of a protein.[9] Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This provides a direct measure of binding, independent of enzyme activity.
Principle: A fluorescent dye, such as SYPRO Orange, binds to the hydrophobic regions of a protein that become exposed as it unfolds upon heating. The increase in fluorescence is monitored using a real-time PCR instrument. The midpoint of this transition is the Tm. A positive shift in Tm (ΔTm) in the presence of a compound indicates binding.[9][10]
Step-by-Step Methodology:
-
Reaction Setup: In a 96- or 384-well PCR plate, combine the purified kinase, the test compound, and SYPRO Orange dye in a suitable buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Fluorescence Monitoring: Monitor the fluorescence at each temperature increment.
-
Data Analysis: Plot fluorescence versus temperature to generate the melting curve. Determine the Tm by fitting the curve to a Boltzmann equation. Calculate the ΔTm by subtracting the Tm of the protein with DMSO from the Tm of the protein with the compound.
Validating Target Engagement in a Cellular Milieu
Biochemical and biophysical assays, while essential, are performed in artificial systems. To confirm that a compound engages its intended target within the complex environment of a living cell, specialized assays are required.
Cellular Target Engagement Strategies
Caption: Key methodologies for confirming cellular target engagement.
Protocol 3: NanoBRET® Target Engagement Assay
The NanoBRET® assay is a proximity-based method that measures compound binding to a target protein in live cells.[4]
Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target acts as the energy acceptor. When the tracer is bound, BRET occurs. A test compound that competes with the tracer for binding to the target will disrupt BRET in a dose-dependent manner.[11]
Step-by-Step Methodology:
-
Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Plating: Seed the transfected cells into a 96-well plate.
-
Compound and Tracer Addition: Add serial dilutions of the test compound to the cells, followed by the addition of the specific NanoBRET® tracer.
-
Substrate Addition: Add the NanoLuc® substrate.
-
BRET Measurement: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio. Determine the IC50 value by plotting the BRET ratio against the compound concentration.
Protocol 4: Cellular Viability Assessment via Resazurin Assay
This assay is used to determine the cytotoxic effects of the compound on cancer cell lines that are dependent on the targeted kinase.
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of resorufin produced is proportional to the number of viable cells.[2]
Step-by-Step Methodology:
-
Cell Seeding: Plate the desired cancer cell line in a 96-well plate and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the selectivity profiling of this compound. By employing a combination of biochemical, biophysical, and cellular assays and benchmarking against a well-chosen panel of comparator compounds, researchers can build a detailed and insightful profile of this novel chemical entity. The hypothetical data presented herein suggests that this compound may be a selective inhibitor of p38 and CDK family kinases. However, the proposed experimental workflows are essential to substantiate this hypothesis and to fully elucidate its therapeutic potential and potential off-target effects. The subsequent steps would involve in-depth mechanism of action studies, DMPK profiling, and ultimately, in vivo efficacy studies in relevant disease models.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. biotium.com [biotium.com]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. PD0332991, Cdk4/Cdk6 inhibitor (CAS 571190-30-2) | Abcam [abcam.com]
- 6. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
